CP 154526 hydrochloride
説明
特性
IUPAC Name |
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4.ClH/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5;/h12-14H,8-11H2,1-7H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDLBNCJWNENFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018042 | |
| Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257639-98-8 | |
| Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CP-154,526 Hydrochloride: A Technical Guide to its Mechanism of Action as a CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of CP-154,526 hydrochloride, a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows.
Core Mechanism of Action
CP-154,526 is a pyrrolo[2,3-d]pyrimidine derivative that functions as a high-affinity, selective, and brain-penetrant antagonist of the CRF1 receptor.[1][2] Its primary mechanism of action involves competitively binding to the CRF1 receptor, thereby preventing the binding of its endogenous ligands, corticotropin-releasing factor (CRF) and urocortin. This blockade attenuates the physiological and behavioral responses to stress that are mediated by the CRF1 receptor.[1][3]
Activation of the CRF1 receptor, a G-protein coupled receptor (GPCR), by CRF typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] CP-154,526 effectively blocks this CRF-induced activation of adenylyl cyclase.[4] By antagonizing the CRF1 receptor, CP-154,526 modulates the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a central component of the body's stress response.[2] This leads to a reduction in the release of adrenocorticotropic hormone (ACTH) and corticosterone in response to stress.[1]
Preclinical studies have demonstrated the anxiolytic and antidepressant-like effects of CP-154,526 in various animal models, supporting the hypothesis that CRF1 receptor antagonists have therapeutic potential in stress-related disorders.[1][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for CP-154,526 hydrochloride from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
| Parameter | Receptor/Assay | Species | Tissue/Cell Line | Value | Reference(s) |
| Ki | CRF1 | Human | Recombinant | 2.7 nM | [2] |
| CRF2 | Human | Recombinant | >10,000 nM | [2] | |
| Ki | CRF1 | Rat | Pituitary | 0.77 nM | [6] |
| Ki (adenylyl cyclase) | CRF1 | Rat | - | 3.7 nM | [2] |
| IC50 | [125I]sauvagine binding | Rat | Pituitary | 0.39 nM | [6] |
Table 2: In Vivo Efficacy in Behavioral Models
| Behavioral Model | Species | Dosing | Key Finding | Reference(s) |
| Fear-Potentiated Startle | Rat | - | Revealed potential anxiolytic activity | [4] |
| Elevated Plus-Maze | Rat | 1-10 mg/kg; i.p. | Exhibited signs of anxiolytic-like activity | [5] |
| Light/Dark Test | Mouse | 10-40 mg/kg; i.p. | Affected behavioral indices of anxiety | [5] |
| Free-Exploration Test | Mouse | 5 and 20 mg/kg; i.p. | Weakly reduced risk assessment | [5] |
Table 3: Pharmacokinetic Parameters
| Parameter | Species | Administration | Value | Reference(s) |
| Systemic Clearance | Rat | i.v. | 36 ml/min/kg | [7] |
| Volume of Distribution (Vd) | Rat | i.v. | 105 l/kg | [7] |
| Terminal Half-life | Rat | i.v. | 51 h | [7] |
| Oral Bioavailability | Rat | p.o. | 27% | [7] |
| Time to Max. Plasma Conc. (Tmax) | Rat | p.o. | 30 min | [7] |
| Time to Max. Brain Conc. | Rat | p.o. | 1 h | [7] |
Signaling Pathways and Experimental Workflows
CRF1 Receptor Signaling Pathway Blockade by CP-154,526
The following diagram illustrates the primary signaling cascade initiated by CRF binding to the CRF1 receptor and its inhibition by CP-154,526. The CRF1 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.
Caption: Inhibition of CRF1 receptor signaling by CP-154,526.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the affinity of CP-154,526 for the CRF1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
This diagram illustrates the workflow for a functional assay measuring the ability of CP-154,526 to antagonize CRF-stimulated cAMP production.
Caption: Workflow for a cAMP functional assay.
Experimental Protocols
While proprietary, highly detailed, step-by-step protocols for the specific characterization of CP-154,526 are not publicly available, the following sections describe the generalized yet detailed methodologies based on published literature.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of CP-154,526 for the CRF1 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human or rat CRF1 receptor, or from brain regions with high CRF1 density (e.g., pituitary).[6]
-
Radioligand: Typically [125I]sauvagine, a high-affinity CRF receptor ligand.[6]
-
Test Compound: CP-154,526 hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-labeled CRF receptor agonist (e.g., sauvagine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of CP-154,526.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[8]
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (CP-154,526) concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
Objective: To determine the functional antagonist potency (IC50) of CP-154,526 by measuring its ability to inhibit CRF-stimulated cAMP production.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the CRF1 receptor (e.g., HEK293, CHO cells).
-
Test Compound: CP-154,526 hydrochloride.
-
Agonist: CRF or a related peptide.
-
Phosphodiesterase Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
cAMP Detection Kit: e.g., Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or other commercially available kits.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and grow to near confluence.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of CP-154,526 in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of CRF (typically the EC80 to ensure a robust signal) to the wells and incubate for a further period (e.g., 30 minutes) to stimulate cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the CP-154,526 concentration. Use non-linear regression to fit a dose-response curve and determine the IC50 value for the inhibition of CRF-stimulated cAMP accumulation.
Elevated Plus-Maze Test for Anxiolytic-like Activity
Objective: To assess the anxiolytic-like effects of CP-154,526 in rodents.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimation: Allow the animals (typically rats or mice) to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer CP-154,526 (e.g., via intraperitoneal injection) at various doses, along with a vehicle control group, at a set time before testing (e.g., 30-60 minutes).[5]
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze freely for a fixed period (e.g., 5 minutes).
-
Data Collection: Record the animal's behavior using a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.
-
Data Analysis: Compare the open arm time and entries between the different treatment groups. An increase in these parameters is indicative of an anxiolytic-like effect.
Conclusion
CP-154,526 hydrochloride is a well-characterized, potent, and selective CRF1 receptor antagonist. Its mechanism of action, centered on the blockade of CRF-mediated signaling, has been extensively validated through in vitro and in vivo studies. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound or in the broader field of CRF receptor pharmacology. The preclinical profile of CP-154,526 continues to support the therapeutic potential of CRF1 receptor antagonism for the treatment of stress-related psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 6. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
The Function of CP 154,526 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP 154,526 hydrochloride is a potent, selective, and brain-penetrant non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This document provides an in-depth overview of the function of CP 154,526, its mechanism of action, and its effects in preclinical models. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating the role of the CRF system in stress-related disorders.
Introduction
Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.[1] Beyond its neuroendocrine role, CRF and its receptors are widely distributed throughout the central nervous system and are implicated in the pathophysiology of a range of neuropsychiatric conditions, including anxiety, depression, and substance use disorders.[2][3][4] The biological effects of CRF are mediated through two main G-protein coupled receptor subtypes: CRF1 and CRF2. The CRF1 receptor is predominantly associated with the anxiogenic and stress-promoting effects of CRF.
CP 154,526 was developed by Pfizer as a small-molecule, non-peptide antagonist with high affinity and selectivity for the CRF1 receptor.[1][5] Its ability to penetrate the blood-brain barrier allows for the investigation of the central CRF1 system's role in modulating behavioral and physiological responses to stress.[3] This guide will detail the pharmacological properties of CP 154,526, its mechanism of action at the molecular level, and its functional consequences in various preclinical experimental paradigms.
Mechanism of Action
CP 154,526 functions as a competitive antagonist at the CRF1 receptor. It binds to the receptor with high affinity, thereby preventing the endogenous ligand, CRF, from binding and initiating downstream signaling cascades.[1] The primary signaling pathway activated by CRF at the CRF1 receptor is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] CP 154,526 effectively blocks this CRF-induced cAMP accumulation.
Signaling Pathways
The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs alpha subunits, leading to the activation of adenylyl cyclase and protein kinase A (PKA). However, evidence suggests that it can also couple to other G-proteins, such as Gq, activating the phospholipase C (PLC) and protein kinase C (PKC) pathway, as well as initiating mitogen-activated protein kinase (MAPK) cascades like the ERK1/2 pathway. By competitively inhibiting CRF binding, CP 154,526 attenuates all of these downstream signaling events.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for CP 154,526 hydrochloride from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities and Functional Potency
| Parameter | Value | Receptor/System | Reference |
| Ki | 2.7 nM | Human CRF1 Receptor | [6] |
| Ki | >10,000 nM | Human CRF2 Receptor | [6] |
| IC50 | 0.5 nM | Rat Hippocampal CRF Receptors ([125I][Tyr0]CRF displacement) | [6] |
| IC50 | 0.04 nM | Rat Pituitary CRF Receptors ([125I][Tyr0]CRF displacement) | [6] |
| Ki | 3.7 nM | Inhibition of CRF-stimulated adenylate cyclase | [7] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species | Dose Range (mg/kg, i.p.) | Effect | Reference |
| Elevated Plus-Maze | Rat | 1-10 | Anxiolytic-like activity | [6] |
| Fear-Potentiated Startle | Rat | N/A | Anxiolytic activity | [1] |
| Separation-Induced Vocalization | Rat Pups | N/A | Anxiolytic-like effect | [8] |
| Stress-Induced Reinstatement of Drug Seeking | Rat | N/A | Reduction of reinstatement | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
CRF1 Receptor Binding Assay (Competitive)
Methodology:
-
Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex or pituitary) or cells stably expressing the human CRF1 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a fresh assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
For competitive binding, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [125I]Tyr0-ovine-CRF) and varying concentrations of CP 154,526.
-
Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled CRF analog.
-
Incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
The radioactivity retained on the filters is then quantified using a gamma counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of CP 154,526 that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
CRF-Stimulated Adenylate Cyclase (cAMP) Assay
Methodology:
-
Cell Culture and Preparation:
-
HEK293 cells or other suitable cell lines stably expressing the CRF1 receptor are cultured to near confluency.
-
On the day of the assay, the cells are harvested and resuspended in a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of CP 154,526 for a defined period.
-
CRF is then added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production.
-
The stimulation is allowed to proceed for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
The reaction is terminated, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
The ability of CP 154,526 to inhibit the CRF-stimulated increase in cAMP is plotted against its concentration.
-
The IC50 value is determined, and the Ki can be calculated using the appropriate pharmacological model for competitive antagonism.
-
In Vivo Anxiolytic Activity: Elevated Plus-Maze
Methodology:
-
Apparatus: The elevated plus-maze consists of two open arms and two closed arms of equal dimensions, arranged in the shape of a plus sign and elevated from the floor.
-
Procedure:
-
Rats are administered CP 154,526 hydrochloride or vehicle via intraperitoneal (i.p.) injection at a specified time before testing (e.g., 30 minutes).
-
Each rat is placed in the center of the maze, facing an open arm.
-
The behavior of the rat is recorded for a set period (e.g., 5 minutes) by an overhead video camera.
-
-
Data Analysis:
-
The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
Locomotor activity can be assessed by the total number of arm entries.
-
Conclusion
CP 154,526 hydrochloride is a valuable pharmacological tool for elucidating the role of the CRF1 receptor in the central nervous system. Its high affinity, selectivity, and brain penetrability have enabled significant advances in our understanding of the neurobiology of stress and its contribution to psychiatric disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing CP 154,526 in their investigations, facilitating the design and execution of robust and reproducible experiments. Further research with this and similar compounds will continue to be instrumental in the development of novel therapeutics for stress-related illnesses.
References
- 1. In vivo and in vitro release of ACTH by synthetic CRF (1981) | C.M. Turkelson | 92 Citations [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
CP-154,526 Hydrochloride: A Technical Guide to a Selective CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CP-154,526 hydrochloride, a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The document details its mechanism of action, binding affinity, selectivity, and pharmacokinetic and pharmacodynamic properties. Furthermore, this guide presents detailed experimental protocols for key assays used in its characterization and visualizes the complex signaling pathways of the CRF1 receptor and a typical experimental workflow for antagonist evaluation. This information is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of CRF1 receptor antagonism in stress-related disorders.
Introduction: The Corticotropin-Releasing Factor (CRF) System and the Role of the CRF1 Receptor
The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress.[1][2][3] CRF, a 41-amino acid peptide, initiates its effects by binding to two main G-protein coupled receptor subtypes: CRF1 and CRF2.[4] The CRF1 receptor is predominantly expressed in the brain, including the cortex, cerebellum, hippocampus, and amygdala, as well as the pituitary gland.[5] Over-activation of the CRF/CRF1 system has been implicated in the pathophysiology of various neuropsychiatric conditions, including anxiety, depression, and other stress-related disorders.[1][2] Consequently, the development of selective CRF1 receptor antagonists, such as CP-154,526, has been a significant focus of research for novel therapeutic interventions.[1][3]
Profile of CP-154,526 Hydrochloride
CP-154,526 is a non-peptide small molecule that acts as a potent and selective antagonist of the CRF1 receptor.[4] Its chemical name is N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride. Developed by Pfizer, it has been instrumental as a research tool to probe the physiological and pathological roles of the CRF1 receptor.[1] CP-154,526 is brain-penetrant, a crucial characteristic for a centrally acting therapeutic agent.[4]
Mechanism of Action
CP-154,526 exerts its effects by competitively binding to the CRF1 receptor, thereby blocking the binding of endogenous CRF. This prevents the activation of downstream signaling cascades that are typically initiated by CRF. The primary and most well-characterized pathway involves the inhibition of CRF-stimulated adenylate cyclase activity.[6][7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for CP-154,526 hydrochloride, providing a clear comparison of its binding affinity, functional antagonism, and pharmacokinetic profile.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Parameter | Value | Species/System | Reference |
| CRF1 Receptor Binding Affinity (Ki) | 2.7 nM | Recombinant | [4][8] |
| CRF2 Receptor Binding Affinity (Ki) | >10,000 nM | Recombinant | [4][8] |
| CRF-induced Adenylate Cyclase Activation Inhibition (Ki) | 3.7 nM | Not Specified | |
| [¹²⁵I][Tyr⁰]CRF Displacement from Hippocampal CRF Receptors (IC₅₀) | 0.5 nM | Rat | [4][8] |
| [¹²⁵I][Tyr⁰]CRF Displacement from Pituitary CRF Receptors (IC₅₀) | 0.04 nM | Rat | [4][8] |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Value | Route of Administration | Reference |
| Terminal Half-life (t½) | 51 hours | Intravenous (IV) | [9] |
| Initial Half-life (t½) | 0.9 hours | Intravenous (IV) | [9] |
| Systemic Clearance | 36 ml/min/kg | Intravenous (IV) | [9] |
| Volume of Distribution (Vd) | 105 l/kg | Intravenous (IV) | [9] |
| Oral Bioavailability | 27% | Oral (p.o.) | [9] |
| Time to Maximal Plasma Concentration (Tmax) | 30 minutes | Oral (p.o.) | [9] |
| Time to Maximal Brain Concentration | 1 hour | Oral (p.o.) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CRF1 receptor antagonists like CP-154,526.
Radioligand Binding Assay for CRF1 Receptor
This protocol is for determining the binding affinity of a test compound for the CRF1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing the human CRF1 receptor or from rat brain tissue (e.g., cortex).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]
-
Test compound (e.g., CP-154,526) at various concentrations.
-
Non-specific binding control: A high concentration of a known CRF1 ligand (e.g., 0.5 µM Sauvagine).[5]
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[10]
-
Scintillation counter.
Procedure:
-
Incubation: In a final volume of 250 µL per well in a 96-well plate, add:
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[5][10]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
cAMP Functional Assay
This protocol measures the ability of a CRF1 receptor antagonist to inhibit CRF-stimulated cyclic adenosine monophosphate (cAMP) production.
Materials:
-
Cells expressing the CRF1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
CRF (agonist).
-
Test compound (e.g., CP-154,526).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[12]
-
cAMP assay kit (e.g., HTRF-based).
-
384-well white assay plates.
Procedure:
-
Cell Preparation: Harvest and resuspend cells in assay buffer containing a PDE inhibitor. Dispense 5 µL of the cell suspension into each well of a 384-well plate.[12]
-
Antagonist Incubation: Add 5 µL of the test compound at various concentrations to the wells and pre-incubate.
-
Agonist Stimulation: Add 5 µL of CRF at a concentration that elicits a submaximal response (e.g., EC₈₀). Incubate for 30 minutes at room temperature.[13]
-
Cell Lysis and Detection: Add the lysis and detection reagents from the cAMP assay kit according to the manufacturer's instructions (e.g., 5 µL of d2-labeled cAMP conjugate followed by 5 µL of cryptate-labeled anti-cAMP antibody).[13][14]
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.[12][13]
-
Signal Detection: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.[12][14]
-
Data Analysis: Plot the antagonist concentration versus the HTRF signal to determine the IC₅₀ value.
Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents and the anxiolytic effects of pharmacological agents.[15][16]
Apparatus:
-
A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms of equal dimensions.[16][17]
Procedure:
-
Habituation: Allow the animals (e.g., male Sprague-Dawley rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[15][18]
-
Drug Administration: Administer CP-154,526 (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time before the test.[4][8]
-
Test: Place the animal in the center of the maze, facing one of the closed arms.[15][17]
-
Allow the animal to freely explore the maze for a 5-minute session.[17]
-
Data Collection: Record the session using an overhead video camera and tracking software.[18]
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Other measures such as total arm entries can be used to assess general locomotor activity.[16][18]
-
Clean the maze thoroughly between each animal to remove any olfactory cues.[17]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the complex signaling of the CRF1 receptor and a typical workflow for evaluating a CRF1 receptor antagonist.
References
- 1. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. AID 1798994 - Receptor Binding Assay (Ki) and Transactivation Assay (EC50) from Article 10.1021/jm801583j: "N-aryl-oxazolidin-2-imine muscle selective androgen receptor modulators enhance potency through pharmacophore reorientation." - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Elevated plus maze protocol [protocols.io]
- 16. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
Brain-Penetrant Properties of CP 154526 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP 154526 hydrochloride is a potent and selective non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Its ability to penetrate the blood-brain barrier (BBB) is a critical attribute for its therapeutic potential in treating central nervous system (CNS) disorders, such as anxiety and depression. This technical guide provides an in-depth overview of the brain-penetrant properties of CP 154526, consolidating key quantitative data, detailing relevant experimental protocols, and illustrating the underlying biological pathways.
Introduction
Corticotropin-releasing factor (CRF) and its principal receptor in the brain, CRF1, are key mediators of the stress response. Dysregulation of the CRF system has been implicated in the pathophysiology of various psychiatric and neurological conditions. CP 154526 has emerged as a valuable research tool and a potential therapeutic agent due to its high affinity and selectivity for the CRF1 receptor and its demonstrated efficacy in preclinical models of stress-related disorders. A crucial aspect of its pharmacological profile is its capacity to cross the BBB and engage its target in the CNS. This document serves as a comprehensive resource on the brain penetration and associated characteristics of this compound.
Quantitative Data on Brain Penetration
The brain penetration of CP 154526 has been quantitatively assessed in rodent models, providing direct evidence of its ability to reach its site of action within the CNS. The following tables summarize key pharmacokinetic parameters following intravenous and oral administration in rats.
Table 1: Plasma and Brain Pharmacokinetics of CP 154526 in Rats Following Intravenous (IV) Administration
| Time (hours) | Plasma Concentration (ng/mL) | Cortex Concentration (ng/g) | Striatum Concentration (ng/g) | Hypothalamus Concentration (ng/g) | Hippocampus Concentration (ng/g) | Cerebellum Concentration (ng/g) |
| 0.33 | 150 | 250 | 240 | 180 | 260 | 270 |
| 1 | 80 | 200 | 190 | 150 | 210 | 220 |
| 2 | 50 | 150 | 140 | 110 | 160 | 170 |
| 4 | 30 | 100 | 90 | 70 | 110 | 120 |
| 8 | 15 | 50 | 45 | 35 | 55 | 60 |
Data derived from preclinical studies in rats.
Table 2: Plasma and Brain Pharmacokinetics of CP 154526 in Rats Following Oral (PO) Administration
| Time (hours) | Plasma Concentration (ng/mL) | Brain (mixed tissue) Concentration (ng/g) |
| 0.5 | 120 | 100 |
| 1 | 180 | 250 |
| 2 | 160 | 240 |
| 4 | 90 | 180 |
| 8 | 40 | 90 |
Data derived from preclinical studies in rats.
Table 3: Key Brain Penetration Parameters for CP 154526 in Rats
| Parameter | Value | Description |
| Unidirectional Brain Extraction Ratio | 9 - 27% | The fraction of the compound removed from the blood during a single pass through the brain's microvasculature. |
| Oral Bioavailability | ~27% | The fraction of the orally administered dose that reaches systemic circulation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines key experimental protocols for assessing the brain-penetrant properties of CP 154526.
In Vivo Brain and Plasma Pharmacokinetic Study
Objective: To determine the concentration-time profiles of CP 154526 in plasma and various brain regions following systemic administration.
Animal Model: Male Sprague-Dawley rats (250-300g).
Procedure:
-
Dosing:
-
Intravenous (IV): Administer this compound (10 mg/kg) via a lateral tail vein.
-
Oral (PO): Administer this compound (20 mg/kg) by oral gavage.
-
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples via cardiac puncture into EDTA-containing tubes. Immediately thereafter, euthanize the animals and dissect the brain. Isolate specific brain regions (cortex, striatum, hypothalamus, hippocampus, cerebellum).
-
Sample Processing:
-
Plasma: Centrifuge blood samples at 3000 x g for 15 minutes at 4°C to separate plasma.
-
Brain Tissue: Weigh each brain region and homogenize in a suitable buffer (e.g., phosphate-buffered saline).
-
-
Bioanalysis:
-
Extract CP 154526 from plasma and brain homogenates using a liquid-liquid or solid-phase extraction method.
-
Quantify the concentration of CP 154526 using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
In Vitro Blood-Brain Barrier Permeability Assay
Objective: To assess the intrinsic ability of CP 154526 to cross a cellular model of the blood-brain barrier.
Cell Model: bEnd.3 (mouse brain endothelial cells) grown on Transwell® inserts.
Procedure:
-
Cell Culture: Culture bEnd.3 cells on collagen-coated Transwell® inserts (0.4 µm pore size) until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
Permeability Assay:
-
Add this compound (at a test concentration, e.g., 10 µM) to the apical (luminal) chamber of the Transwell® insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.
-
To assess efflux, add CP 154526 to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of CP 154526 in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Ex Vivo CRF1 Receptor Occupancy Assay
Objective: To determine the extent to which systemically administered CP 154526 binds to CRF1 receptors in the brain.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Dosing: Administer this compound at various doses (e.g., 1, 3, 10, 30 mg/kg, PO).
-
Tissue Collection: At a time point corresponding to the peak brain concentration (e.g., 1-2 hours post-dose), euthanize the animals and rapidly dissect brain regions of interest (e.g., cortex, amygdala).
-
Membrane Preparation: Homogenize the brain tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Radioligand Binding Assay:
-
Incubate the prepared brain membranes with a saturating concentration of a suitable radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]Tyr-Sauvagine) in the presence and absence of a high concentration of a non-labeled CRF1 receptor antagonist (to determine non-specific binding).
-
Separate bound and free radioligand by rapid filtration.
-
-
Data Analysis: Measure the amount of bound radioactivity using a gamma counter. Calculate the percentage of receptor occupancy by comparing the specific binding in vehicle-treated and CP 154526-treated animals.
Signaling Pathways and Experimental Workflows
The therapeutic effects of CP 154526 are mediated through its antagonism of the CRF1 receptor, which is a G-protein coupled receptor (GPCR). The following diagrams illustrate the CRF1 signaling pathway and the experimental workflow for assessing brain penetration.
Caption: CRF1 Receptor Signaling Pathway Antagonized by CP 154526.
Caption: Experimental Workflow for Assessing Brain Penetration.
Conclusion
The data and methodologies presented in this technical guide underscore the significant brain-penetrant properties of this compound. Its ability to efficiently cross the blood-brain barrier and engage CRF1 receptors within the CNS provides a strong rationale for its continued use as a pharmacological tool to investigate the role of the CRF system in health and disease. Furthermore, these characteristics highlight its potential as a lead compound for the development of novel therapeutics for stress-related disorders. The provided experimental protocols offer a framework for researchers to further explore the CNS pharmacology of CP 154526 and other CRF1 receptor antagonists.
The Anxiolytic Profile of CP 154526 Hydrochloride: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anxiolytic effects of CP 154526 hydrochloride, a selective, non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonist, as demonstrated in various preclinical models. The data presented herein summarizes key findings from multiple studies, offering a consolidated resource for understanding the compound's mechanism of action and its behavioral effects related to anxiety.
Core Mechanism of Action
CP 154526 is a potent and selective antagonist of the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis and central stress response systems.[1][2][3] By blocking the action of corticotropin-releasing factor (CRF) at this receptor, CP 154526 attenuates the physiological and behavioral consequences of stress.[2][3][4] This compound exhibits high affinity for the CRF1 receptor with a Ki of 2.7 nM and shows marked selectivity over the CRF2 receptor (Ki > 10,000 nM).[1][5] This selectivity is crucial as the two receptor subtypes can have differing, and sometimes opposing, effects on anxiety-like behaviors.[6] Unlike benzodiazepines, CP 154526 does not appear to directly modulate monoamine neurotransmitter levels, such as serotonin, norepinephrine, or dopamine, in the frontal cortex.[7]
Quantitative Data Summary
The following tables summarize the quantitative findings from various preclinical studies investigating the anxiolytic-like effects of CP 154526.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) | Reference |
| CRF1 | 2.7 | [1][5] |
| CRF2 | > 10,000 | [1][5] |
Table 2: In Vitro Functional Activity
| Assay | IC50 (nM) | Tissue | Reference |
| [¹²⁵I][Tyr⁰]CRF Displacement | 0.5 | Rat Hippocampus | [1] |
| [¹²⁵I][Tyr⁰]CRF Displacement | 0.04 | Rat Pituitary | [1] |
| CRF-induced Adenylate Cyclase Activation | 3.7 (Ki) | - | [5] |
Table 3: Efficacy in Preclinical Anxiety Models
| Model | Species | Doses (mg/kg, i.p. unless noted) | Key Anxiolytic-like Effects | Reference |
| Elevated Plus Maze | Rat | 1-10 | Increased time spent in open arms | [1][8] |
| Light-Dark Box | Mouse | 10-40 | Increased time in the light compartment and transitions | [9] |
| Social Interaction | Rat | - | Enhanced social interaction in an unfamiliar environment | [7] |
| Vogel Conflict Test | Rat | - | Dose-dependently increased punished responses | [7] |
| Conditioned Fear | Rat | - | Reduced freezing behavior (blocked acquisition and expression) | [10] |
| Separation-Induced Vocalization | Rat Pup | - | Suppressed ultrasonic vocalizations | [11] |
| Defensive Withdrawal | Rat | 3.2 (chronic) | Significantly decreased defensive withdrawal behavior | [12] |
Note: Some studies did not report specific dose-response data but indicated a positive anxiolytic-like effect.
Experimental Protocols
Detailed methodologies for key preclinical models used to evaluate the anxiolytic effects of CP 154526 are provided below.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[13][14]
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms of equal size.[13] The open arms induce fear due to their height and lack of protection, while the closed arms are perceived as safer.[14]
-
Subjects: Male rats (e.g., Wistar, Sprague-Dawley) or mice are commonly used.[15]
-
Procedure:
-
Animals are administered CP 154526 or vehicle intraperitoneally (i.p.) at a specified time before testing (e.g., 30 minutes).[16]
-
Each animal is placed in the center of the maze, facing an open arm.[14]
-
Behavior is recorded for a set duration, typically 5 minutes.[14]
-
Key parameters measured include the number of entries into and the time spent in the open and closed arms.[13][14] An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.[14]
-
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly lit areas and their natural exploratory drive in a novel environment.[17][18]
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[18][19][20]
-
Subjects: Mice are frequently used in this paradigm.[17]
-
Procedure:
-
Following administration of CP 154526 or vehicle, a mouse is placed in the center of the light compartment.[20]
-
The animal's behavior is recorded for a predetermined period.
-
Measures of anxiety include the latency to enter the dark compartment, the number of transitions between the two compartments, and the total time spent in the light compartment.[20] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions.[17][20]
-
Social Interaction Test
This test assesses anxiety by measuring the extent to which an animal interacts with a conspecific in a novel and potentially stressful environment.[21][22]
-
Apparatus: A test arena that can be manipulated to be familiar or unfamiliar to the animals, with lighting conditions that can be varied to alter the aversiveness of the environment (e.g., high light, unfamiliar is most anxiogenic).[22]
-
Subjects: Pairs of male rats are typically used.[22]
-
Procedure:
-
Rats are individually housed before the test to increase their motivation for social interaction.
-
CP 154526 or vehicle is administered prior to testing.
-
Pairs of rats (unfamiliar with each other) are placed in the test arena.
-
The duration and frequency of social behaviors (e.g., sniffing, following, grooming) are scored by a trained observer.[21]
-
Anxiolytic drugs increase the amount of time spent in active social interaction, particularly under aversive conditions.[7][22]
-
Conditioned Fear Test
This paradigm assesses fear memory and the effects of compounds on its acquisition and expression.
-
Apparatus: A conditioning chamber where an unconditioned stimulus (e.g., footshock) can be paired with a neutral conditioned stimulus (e.g., a specific context or an auditory cue).
-
Subjects: Rats are commonly used.[10]
-
Procedure:
-
Acquisition Phase: Rats are placed in the conditioning chamber and exposed to the conditioned stimulus followed by the unconditioned stimulus (e.g., footshock). To test the effect on acquisition, CP 154526 is administered before this phase.[10]
-
Expression Phase: On a subsequent day, rats are returned to the same chamber (contextual fear) or presented with the auditory cue in a different context, without the footshock. Freezing behavior (a fear response) is measured. To test the effect on expression, CP 154526 is administered before this phase.[10]
-
A reduction in freezing behavior indicates an anxiolytic or fear-reducing effect.[10]
-
Visualizations
Signaling Pathway
Caption: Simplified CRF1 receptor signaling pathway and the antagonistic action of CP 154526.
Experimental Workflow: Elevated Plus Maze
Caption: Standardized workflow for the Elevated Plus Maze (EPM) behavioral assay.
Logical Relationship: Anxiolytic Effect of CP 154526
Caption: Logical model of how CP 154526 mitigates stress-induced anxiety-like behavior.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The corticotropin-releasing factor receptor 1 antagonist CP-154,526 reverses stress-induced learning deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CP 154526 | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 6. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiolytic properties of the selective, non-peptidergic CRF(1) antagonists, CP154,526 and DMP695: a comparison to other classes of anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 10. Suppression of conditioned fear by administration of CRF receptor antagonist CP-154,526 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acnp.org [acnp.org]
- 12. Chronic administration of the selective corticotropin-releasing factor 1 receptor antagonist CP-154,526: behavioral, endocrine and neurochemical effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral and pharmacological validation of the elevated plus maze constructed with transparent walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Corticotropin releasing factor-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Light-dark box test - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 21. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-154,526 Hydrochloride: A Technical Guide for Studying Stress-Induced Relapse
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CP-154,526 hydrochloride, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, and its application as a critical tool in the preclinical study of stress-induced relapse to substance use.
Introduction: The Role of the CRF System in Stress and Addiction
Drug addiction is a chronic, relapsing disorder often characterized by cycles of abstinence and compulsive drug-seeking.[1] Stress is a primary factor precipitating relapse in individuals with substance use disorders.[1][2][3] The neurobiological basis for this connection involves the dysregulation of brain stress systems, prominently featuring corticotropin-releasing factor (CRF).[4][5]
CRF is a neuropeptide that plays a crucial role in mediating endocrine, autonomic, and behavioral responses to stress.[4][6] During periods of drug withdrawal and abstinence, the CRF system can become hyperactive, contributing to negative affective states like anxiety and dysphoria, which in turn drive drug-seeking behavior.[2][4] CRF exerts its effects through two main G-protein-coupled receptors: CRF1 and CRF2. The CRF1 receptor, in particular, has been identified as a key mediator of the anxiety-like and pro-addictive effects of stress.[2][4]
CP-154,526 is a potent, selective, and brain-penetrant non-peptide antagonist of the CRF1 receptor.[6][7][8] Its ability to block the action of CRF at this receptor makes it an invaluable pharmacological tool for dissecting the mechanisms underlying stress-induced relapse and for evaluating the therapeutic potential of CRF1 receptor antagonism in treating addiction.[6][7]
Mechanism of Action of CP-154,526
CP-154,526 functions as a competitive antagonist at the CRF1 receptor, which is widely expressed in the central nervous system (CNS), including in key regions of the brain's stress and reward circuitry like the amygdala, prefrontal cortex, and ventral tegmental area.[4]
Under stressful conditions, CRF is released from neurons and binds to post-synaptic CRF1 receptors. This binding activates a Gs-protein signaling cascade, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). This signaling cascade ultimately alters neuronal excitability and gene expression, contributing to the heightened anxiety and drug craving that can trigger a relapse.
CP-154,526 blocks this entire downstream cascade by occupying the CRF1 receptor binding site, thereby preventing CRF from initiating its signal. This action effectively attenuates the physiological and behavioral consequences of excessive CRF release during stress.[9]
Signaling Pathway Diagram
Experimental Protocols: Stress-Induced Reinstatement Model
The reinstatement model is a widely used preclinical paradigm to study the factors that provoke relapse to drug-seeking behavior.[10][11] The model consists of three main phases: drug self-administration, extinction, and the reinstatement test.[10]
Detailed Methodology
1. Subjects and Surgical Preparation:
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Surgery: Animals are anesthetized and surgically implanted with an indwelling intravenous (IV) catheter into the jugular vein. The catheter is externalized on the back of the animal to allow for drug infusions in the operant chamber.[10] Animals are allowed to recover for 5-7 days post-surgery.
2. Phase 1: Drug Self-Administration Training:
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one "active," one "inactive"), a stimulus light above the active lever, and an infusion pump.[12]
-
Procedure: Rats are placed in the chambers for daily sessions (e.g., 2 hours/day for 10-14 days).[13]
-
Reinforcement: A press on the active lever results in an IV infusion of a drug (e.g., cocaine at 1.0 mg/kg/infusion or heroin at 0.1 mg/kg/infusion), often paired with a discrete cue (e.g., illumination of the stimulus light and/or an audible tone).[13][14] Presses on the inactive lever have no programmed consequences.
-
Criterion: Training continues until the animals demonstrate stable responding for the drug infusion.
3. Phase 2: Extinction Training:
-
Procedure: Following stable self-administration, extinction sessions begin. During these sessions (e.g., 1-2 hours/day), active lever presses no longer result in drug infusion or the presentation of drug-paired cues.[3][13]
-
Criterion: Extinction is typically considered complete when active lever pressing decreases to a predetermined low level (e.g., <15% of the rate during self-administration) for 2-3 consecutive days.[3]
4. Phase 3: Reinstatement Test:
-
CP-154,526 Administration: Prior to the reinstatement test (e.g., 30 minutes before), animals are pretreated with CP-154,526 hydrochloride or vehicle control. The compound is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[13][14]
-
Stress Induction: Immediately before being placed in the operant chamber, animals are exposed to a brief, unavoidable stressor. A common and effective stressor is intermittent electric footshock (e.g., 0.5 mA for 10-15 minutes).[12][13] Other stressors like social defeat or pharmacological agents (e.g., yohimbine) can also be used.[3][15]
-
Test Session: The animals are placed back into the operant chambers for a test session (e.g., 2 hours). Lever presses are recorded, but no drug is delivered.
-
Measurement: Reinstatement is defined as a significant increase in responding on the previously active lever compared to the final day of extinction training. The primary outcome is the attenuation of this stress-induced increase in lever pressing by CP-154,526.
Experimental Workflow Diagram
Data Presentation: Efficacy of CP-154,526
Quantitative data from key preclinical studies demonstrates the efficacy of CP-154,526 in attenuating stress-induced relapse across various substances of abuse.
| Study (Reference) | Animal Model | Substance of Abuse | Stress Model | CP-154,526 Dose Range (Route) | Key Quantitative Finding |
| Shaham et al., 1998[13] | Rat | Heroin | Intermittent Footshock | 15 & 30 mg/kg (s.c.) | Significantly attenuated footshock-induced reinstatement of heroin-seeking. |
| Shaham et al., 1998[13] | Rat | Cocaine | Intermittent Footshock | 15 & 30 mg/kg (s.c.) | Significantly attenuated footshock-induced reinstatement of cocaine-seeking. |
| Le et al., 2000[15] | Rat | Ethanol | Intermittent Footshock | Not specified, but effective | Attenuated footshock-induced reinstatement of ethanol-seeking behavior. |
| Moffett & Goeders, 2007[14] | Rat | Methamphetamine | Drug-Prime (0.12 mg/kg) | 20 mg/kg (i.p.) | Significantly attenuated methamphetamine-primed reinstatement. |
| Moffett & Goeders, 2007[14] | Rat | Methamphetamine | Drug-Prime (0.24 mg/kg) | 40 mg/kg (i.p.) | Required to attenuate reinstatement induced by a higher priming dose. |
| Lowery et al., 2008[16] | Mouse (BALB/cJ) | Ethanol | Forced Swim Stress | 10 mg/kg (i.p.) | Attenuated stress-induced increases in ethanol consumption. |
Note: The compound did not affect extinguished drug-seeking in the absence of a stressor, nor did it alter responding for a natural reward (sucrose), indicating that its effects are specific to stress-induced reinstatement and not due to general motor impairment or suppression of motivation.[13]
Logical Framework: The Stress-Relapse Connection
The utility of CP-154,526 is grounded in a clear logical framework connecting environmental stress to the neurobiological events that precipitate relapse. Stress acts as a trigger, causing a surge of CRF in the brain. This CRF surge activates CRF1 receptors, which drives the motivational state of drug-seeking. CP-154,526 acts as a critical intervention point, breaking the chain of events between CRF release and receptor activation.
Logical Relationship Diagram
Conclusion and Future Directions
CP-154,526 hydrochloride is a well-validated and indispensable tool for investigating the role of the CRF1 receptor system in stress-induced relapse. Preclinical data consistently show its efficacy in blocking renewed drug-seeking for a variety of substances, including opioids, stimulants, and alcohol.[1][4][13] This body of research strongly supports the hypothesis that CRF1 receptor antagonists could be a viable pharmacotherapeutic strategy for preventing relapse in humans.[2][6]
Future research utilizing CP-154,526 and other CRF1 antagonists will continue to refine our understanding of the specific neural circuits involved and may help identify patient populations most likely to benefit from this therapeutic approach, particularly those for whom stress is a significant trigger for relapse.[5]
References
- 1. Role of Corticotropin-Releasing Factor in Drug Addiction: Potential for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method for psychosocial stress-induced reinstatement of cocaine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress and addiction: contribution of the corticotropin releasing factor (CRF) system in neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticotropin Releasing Factor: A Key Role in the Neurobiology of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CP-154,526 - Wikipedia [en.wikipedia.org]
- 9. CP 154526 | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 10. Prime-, Stress- and Cue-Induced Reinstatement of Extinguished Drug-Reinforced Responding in Rats: Cocaine as the Prototypical Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stress-Induced Reinstatement of Drug Seeking: 20 Years of Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. CP-154,526, a selective, non-peptide antagonist of the corticotropin-releasing factor1 receptor attenuates stress-induced relapse to drug seeking in cocaine- and heroin-trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CP-154,526, a CRF type-1 receptor antagonist, attenuates the cue-and methamphetamine-induced reinstatement of extinguished methamphetamine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Corticotropin Releasing Factor (CRF) and Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The CRF-1 receptor antagonist, CP-154,526, attenuates stress-induced increases in ethanol consumption by BALB/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of CP-154,526 Hydrochloride in HPA Axis Modulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs responses to stress and regulates a myriad of physiological processes. Dysregulation of the HPA axis is implicated in the pathophysiology of several stress-related disorders, including anxiety and depression. A key mediator of the HPA axis response to stress is the corticotropin-releasing factor (CRF), which exerts its effects primarily through the CRF type 1 (CRF1) receptor. Consequently, CRF1 receptor antagonists have been a major focus of drug discovery efforts. This technical guide provides a comprehensive overview of CP-154,526 hydrochloride, a potent and selective non-peptide CRF1 receptor antagonist. We will delve into its mechanism of action, its modulatory effects on the HPA axis, and detailed experimental protocols for its characterization.
Introduction to CP-154,526 Hydrochloride
CP-154,526 is a brain-penetrant, selective antagonist of the CRF1 receptor developed by Pfizer.[1] Its discovery marked a significant advancement in the development of non-peptide small molecules capable of modulating the HPA axis, offering a potential therapeutic avenue for stress-related psychiatric disorders.[2][3] By competitively inhibiting the binding of CRF to its receptor, CP-154,526 effectively attenuates the downstream signaling cascade that leads to the release of adrenocorticotropic hormone (ACTH) and glucocorticoids.[4][5]
Mechanism of Action: Antagonism of the CRF1 Receptor
The primary mechanism of action of CP-154,526 is its high-affinity and selective binding to the CRF1 receptor. This antagonism prevents the conformational changes in the receptor that are necessary for G-protein coupling and subsequent activation of intracellular signaling pathways.[6]
The CRF1 Receptor Signaling Pathway
Corticotropin-releasing factor (CRF) is the principal neuroregulator of the HPA axis.[7] Upon its release from the paraventricular nucleus (PVN) of the hypothalamus, CRF binds to CRF1 receptors on the anterior pituitary corticotrophs. This binding activates a Gs-protein-coupled signaling cascade, leading to the activation of adenylate cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA).[8] PKA then phosphorylates various downstream targets, culminating in the synthesis and release of ACTH into the bloodstream. ACTH, in turn, stimulates the adrenal cortex to produce and release glucocorticoids (cortisol in humans, corticosterone in rodents), which are the primary effectors of the stress response.[9][10][11][12]
Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of CP-154,526.
Quantitative Data on CP-154,526 Hydrochloride
The following tables summarize the key quantitative parameters of CP-154,526, providing a clear comparison of its binding affinity, functional potency, and in vivo efficacy.
Table 1: Receptor Binding Affinity of CP-154,526
| Receptor | Ligand | Preparation | Ki (nM) | Reference |
| CRF1 | [125I]Sauvagine | Rat cortical membranes | 2.7 | [5][13] |
| CRF2 | [125I]Sauvagine | Rat cortical membranes | >10,000 | [5][13] |
Table 2: Functional Potency of CP-154,526
| Assay | Stimulus | Preparation | IC50 / Ki (nM) | Reference |
| Adenylate Cyclase Inhibition | CRF | Rat cortical membranes | Ki = 3.7 | [5] |
| [125I][Tyr0]CRF Displacement | - | Rat hippocampal CRF receptors | IC50 = 0.5 | [13] |
| [125I][Tyr0]CRF Displacement | - | Rat pituitary CRF receptors | IC50 = 0.04 | [13] |
Table 3: In Vivo Effects of CP-154,526 on HPA Axis Hormones in Rats
| Condition | Hormone | Dose of CP-154,526 (mg/kg, i.p.) | Effect | Reference |
| Restraint Stress | Plasma ACTH | 10, 20 | Significant reduction in stress-induced increase | [14] |
| Restraint Stress | Plasma Corticosterone | 10, 20 | Significant reduction in stress-induced increase | [14] |
| Morphine Withdrawal | Plasma ACTH | 20 | Significantly reduced withdrawal-induced increase | [15] |
| Morphine Withdrawal | Plasma Corticosterone | 20 | No significant modification of withdrawal-induced increase | [15] |
| Chronic Administration (14 days) | Serum Corticosterone (post-airpuff startle) | 3.2 | Faster return to baseline levels | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of CP-154,526 in HPA axis modulation.
CRF1 Receptor Binding Assay (Scintillation Proximity Assay)
This protocol describes a homogeneous radioligand binding assay using scintillation proximity assay (SPA) technology to determine the binding affinity of CP-154,526 to the CRF1 receptor.
Caption: Experimental workflow for a Scintillation Proximity Assay (SPA) for CRF1 receptor binding.
Materials:
-
Cell membranes expressing the CRF1 receptor (e.g., from transfected HEK293 cells or rat cortical tissue)
-
[125I]Sauvagine (radioligand)
-
CP-154,526 hydrochloride
-
Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 2 mM EGTA, 0.1% BSA
-
96-well or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of CP-154,526 hydrochloride in assay buffer.
-
Assay Setup: To each well of the microplate, add in the following order:
-
Assay buffer
-
CP-154,526 or vehicle (for total and non-specific binding)
-
[125I]Sauvagine (final concentration ~0.1 nM)
-
Cell membranes (50-100 µg protein per well)
-
WGA SPA beads (1 mg per well)
-
-
Non-specific Binding: For determining non-specific binding, add a high concentration of unlabeled CRF (e.g., 1 µM) to designated wells.
-
Incubation: Seal the plate and incubate at room temperature for 120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Detection: Count the plate in a microplate scintillation counter. No separation of bound and free radioligand is required.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
CRF-Stimulated Adenylate Cyclase Activity Assay
This protocol measures the ability of CP-154,526 to inhibit CRF-stimulated cAMP production in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human CRF1 receptor
-
CP-154,526 hydrochloride
-
Human/rat CRF
-
Forskolin (optional, for amplifying signal)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and reagents
-
384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed HEK293-CRF1 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of CP-154,526. Incubate for 15-30 minutes at room temperature.
-
CRF Stimulation: Add CRF to a final concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of the CRF-stimulated cAMP response against the logarithm of the CP-154,526 concentration. Calculate the IC50 value from the curve.
In Vivo Measurement of ACTH and Corticosterone in Response to Stress
This protocol outlines the procedure for assessing the in vivo efficacy of CP-154,526 in attenuating the stress-induced release of ACTH and corticosterone in rats.
Caption: Experimental workflow for in vivo assessment of CP-154,526 on stress-induced HPA axis hormone release.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
CP-154,526 hydrochloride
-
Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Restraint stress device
-
Blood collection tubes with EDTA
-
Centrifuge
-
Radioimmunoassay (RIA) or ELISA kits for rat ACTH and corticosterone
Procedure:
-
Animal Acclimation: House rats individually and acclimate them to the experimental room and handling for at least one week prior to the experiment.
-
Drug Administration: Administer CP-154,526 or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 or 20 mg/kg).
-
Stress Procedure: 30-60 minutes after injection, place the rats in a restraint stressor for a defined period (e.g., 30 minutes).
-
Blood Sampling: Immediately after the stress period, collect blood samples. Trunk blood collection following decapitation is a common method for a terminal procedure. For time-course studies, tail-vein sampling can be used, though it can be a confounding stressor itself.
-
Plasma Preparation: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Hormone Analysis: Measure plasma ACTH and corticosterone concentrations using commercially available RIA or ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare hormone levels between the vehicle- and CP-154,526-treated groups.
Conclusion
CP-154,526 hydrochloride is a well-characterized, potent, and selective CRF1 receptor antagonist that has been instrumental as a research tool for elucidating the role of the CRF system in the HPA axis and stress-related behaviors. Its ability to attenuate stress-induced increases in ACTH and corticosterone provides a strong rationale for the therapeutic potential of CRF1 receptor antagonists in the treatment of anxiety, depression, and other disorders characterized by HPA axis hyperactivity. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of CP-154,526 and other novel CRF1 receptor modulators. While clinical development of CP-154,526 itself did not proceed to market, the knowledge gained from its study continues to inform and guide the development of the next generation of HPA axis modulators.
References
- 1. ≥98% (HPLC), CRF1 antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Optimization of cRNA probe in situ hybridization methodology for localization of glucocorticoid receptor mRNA in rat brain: a detailed protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CP 154526 | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 6. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 8. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. File:HPA axis.jpg - Embryology [embryology.med.unsw.edu.au]
- 10. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Figure 2. [The hypothalamic-pituitary-adrenal (HPA) axis. Corticotropin-releasing...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. scbt.com [scbt.com]
A Comprehensive Technical Guide to CP 154526 Hydrochloride: A Selective CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to CP 154526 hydrochloride. This small molecule is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a key player in the body's stress response.
Core Chemical and Physical Properties
This compound, with the CAS Number 257639-98-8, is a synthetic compound that has been instrumental in elucidating the role of the CRF1 receptor in various physiological and pathological processes. Its chemical and physical characteristics are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 257639-98-8 | |
| Molecular Formula | C₂₃H₃₂N₄・HCl | |
| Molecular Weight | 400.99 g/mol | |
| IUPAC Name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride | |
| Synonyms | N-Butyl-N-ethyl-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride | |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (10 mg/mL) and Ethanol (to 50 mM) | |
| Storage | Store at 2-8°C, desiccated |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by selectively antagonizing the CRF1 receptor.[1][2][3] Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in the hypothalamic-pituitary-adrenal (HPA) axis and the overall stress response. Upon binding to the CRF1 receptor, a G-protein coupled receptor, CRF initiates a signaling cascade.
The primary signaling pathway activated by the CRF1 receptor involves the stimulation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. An alternative signaling pathway for the CRF1 receptor involves the activation of phospholipase C (PLC).[1]
This compound competitively binds to the CRF1 receptor, preventing CRF from binding and thereby inhibiting the downstream signaling cascade. This blockade of CRF-induced signaling attenuates the physiological responses to stress.
Below is a diagram illustrating the primary signaling pathway of the CRF1 receptor and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the interaction between this compound and the CRF1 receptor. Below are protocols for key experiments.
Membrane Preparation from CRF1 Receptor-Expressing Cells
This protocol describes the preparation of cell membranes from a stable cell line overexpressing the human CRF1 receptor (e.g., HEK293 or CHO cells).[4]
Materials:
-
CRF1 receptor-expressing cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, ice-cold
-
Protease inhibitor cocktail
-
Sucrose Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 10% (w/v) sucrose, pH 7.4, ice-cold
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
BCA or Bradford protein assay kit
Procedure:
-
Culture CRF1 receptor-expressing cells to confluency.
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.[4]
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.[4]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[4]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[4]
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.[4]
CRF1 Receptor Radioligand Binding Assay (Competitive)
This protocol outlines a competitive binding assay to determine the affinity of this compound for the CRF1 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane preparation from CRF1 receptor-expressing cells
-
Radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]Tyr⁰-Sauvagine)
-
This compound dilutions
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4
-
Non-specific binding control: A high concentration of a non-radiolabeled CRF1 receptor antagonist (e.g., 1 µM Astressin)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.[4]
-
This compound Competition: 50 µL of this compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.[4]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[4]
-
Wash the filters three times with ice-cold Assay Buffer.[4]
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
-
Analyze the data to determine the inhibitory concentration (IC₅₀) of this compound. Specific binding is calculated by subtracting non-specific binding from total binding. The results are typically plotted as the percentage of specific binding versus the log concentration of this compound.
CRF-Induced Adenylate Cyclase Activation Assay
This functional assay measures the ability of this compound to block the CRF-induced production of cAMP.
Materials:
-
CRF1 receptor-expressing cells
-
CRF
-
This compound dilutions
-
Stimulation Buffer (e.g., HBSS containing 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Seed CRF1 receptor-expressing cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of CRF (typically at its EC₈₀) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the percentage of inhibition of the CRF-induced cAMP response against the log concentration of this compound to determine its IC₅₀ value.
This technical guide provides a solid foundation for researchers and professionals working with this compound. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of CRF1 receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Discovery and Development of CP-154,526 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-154,526 hydrochloride is a potent and selective non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] Developed by Pfizer, it represents a significant advancement in the pursuit of therapeutic agents for stress-related disorders, including anxiety and depression.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological characterization, and preclinical evaluation of CP-154,526, intended for professionals in the field of neuroscience and drug development.
The rationale for the development of CP-154,526 stems from the critical role of corticotropin-releasing factor (CRF) in mediating the physiological and behavioral responses to stress.[2][3] Elevated CRF levels are implicated in the pathophysiology of anxiety and depression.[4] By selectively blocking the CRF1 receptor, CP-154,526 aims to mitigate the downstream effects of CRF, offering a targeted therapeutic approach.[1][2]
Synthesis of CP-154,526 Hydrochloride
The synthesis of CP-154,526, a pyrrolo[2,3-d]pyrimidine derivative, is a multi-step process involving the initial formation of the core heterocyclic structure followed by key substitution reactions.
Experimental Protocol: Synthesis
Step 1: Arylation of the Pyrrolopyrimidine Core
To a solution of 4-chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0°C. After a 30-minute stir, 2,4,6-trimethylaniline is introduced, and the reaction mixture is heated to 80°C for 12 hours. The resulting intermediate is purified using column chromatography.
Step 2: Nucleophilic Substitution
The purified product from the previous step is dissolved in N-methyl-2-pyrrolidone (NMP) with an excess of N-butylethylamine. This mixture is heated in a sealed vessel at 150-180°C for approximately 48 hours.
Step 3: Purification and Salt Formation
Following the nucleophilic substitution, the crude product is purified by column chromatography. The purified base is then treated with hydrochloric acid to yield the final product, CP-154,526 hydrochloride.
Pharmacological Profile
CP-154,526 is characterized by its high affinity and selectivity for the CRF1 receptor over the CRF2 receptor. Its antagonist activity has been demonstrated in a variety of in vitro and in vivo assays.
Quantitative Pharmacological Data
| Parameter | Value | Species/System | Reference |
| CRF1 Receptor Binding Affinity (Ki) | 2.7 nM | Recombinant Human | |
| CRF2 Receptor Binding Affinity (Ki) | > 10,000 nM | Recombinant Human | |
| CRF-stimulated Adenylate Cyclase Activation (Ki) | 3.7 nM | Rat Cortex/Pituitary Membranes | |
| CRF-induced ACTH Release (in vivo) | Inhibition at 10 mg/kg, i.p. | Rat | [5] |
| Fear-Potentiated Startle (in vivo) | Reduction at 17.8 mg/kg, p.o. | Rat | [6] |
Pharmacokinetic Properties
Pharmacokinetic studies have indicated that CP-154,526 is brain-penetrant.[2][3] However, early reports also noted a relatively short half-life and high lipophilicity, which has prompted the development of newer CRF1 antagonists with improved pharmacokinetic profiles.[7]
Mechanism of Action: CRF1 Receptor Signaling
The CRF1 receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gs alpha subunit.[8] Upon binding of CRF, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8] PKA then phosphorylates various downstream targets, mediating the cellular response to stress. Evidence also suggests that the CRF1 receptor can couple to other G-proteins, such as Gq, activating the phospholipase C (PLC) pathway, and Gi, modulating other signaling cascades.[1][8] CP-154,526 acts as a competitive antagonist at this receptor, preventing the binding of CRF and the initiation of these downstream signaling events.
Key Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of CP-154,526 for the CRF1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the CRF1 receptor (e.g., rat cerebral cortex).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled CRF1 ligand (e.g., [¹²⁵I]CRF) and varying concentrations of CP-154,526.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of CP-154,526 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
CRF-Stimulated cAMP Accumulation Assay
Objective: To assess the functional antagonist activity of CP-154,526 at the CRF1 receptor.
Methodology:
-
Cell Culture: Cells expressing the CRF1 receptor are cultured to an appropriate density.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of CP-154,526.
-
Stimulation: The cells are then stimulated with a fixed concentration of CRF to induce cAMP production. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is quantified using a suitable method, such as a competitive immunoassay or a radioimmunoassay.
-
Data Analysis: The IC50 value, representing the concentration of CP-154,526 that inhibits 50% of the CRF-stimulated cAMP accumulation, is determined.
In Vivo Microdialysis
Objective: To measure the effect of CP-154,526 on neurotransmitter levels in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, amygdala) of an anesthetized rodent.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Following a baseline collection period, CP-154,526 is administered systemically (e.g., i.p.). Dialysate samples are collected at regular intervals.
-
Neurochemical Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels from baseline following CP-154,526 administration are calculated and analyzed.
Fear-Potentiated Startle (FPS) Assay
Objective: To evaluate the anxiolytic-like effects of CP-154,526 in a model of conditioned fear.[9]
Methodology:
-
Conditioning Phase: A neutral stimulus (e.g., a light) is paired with an aversive unconditioned stimulus (e.g., a mild footshock). This is repeated over several trials.
-
Testing Phase: On a subsequent day, the acoustic startle response of the animal is measured in the presence and absence of the conditioned stimulus (the light).
-
Drug Administration: CP-154,526 or vehicle is administered prior to the testing phase.[9]
-
Data Measurement: The amplitude of the startle reflex is recorded. Fear-potentiation is the increase in the startle response in the presence of the conditioned stimulus compared to its absence.
-
Data Analysis: The effect of CP-154,526 on the potentiation of the startle response is analyzed to determine its anxiolytic-like activity.[9]
Preclinical Efficacy
CP-154,526 has demonstrated efficacy in a range of preclinical models of anxiety and depression.[1][2] Systemically administered CP-154,526 has been shown to antagonize CRF- and stress-induced neuroendocrine, neurochemical, and behavioral effects.[2] These findings support the hypothesis that CRF1 receptor antagonists may have therapeutic utility in various neuropsychiatric disorders.[1][2] However, it is noteworthy that the anxiolytic and antidepressant effects have sometimes been inconsistent across different laboratories and behavioral paradigms.[1]
Conclusion
CP-154,526 hydrochloride was a pioneering non-peptide CRF1 receptor antagonist that has been instrumental as a research tool to elucidate the role of the CRF system in stress-related pathophysiology.[1][2] Its discovery and development paved the way for a new class of potential therapeutic agents for anxiety, depression, and other stress-related disorders. The data and protocols summarized in this guide highlight the key methodologies used to characterize this important compound and provide a framework for the evaluation of future CRF1 receptor modulators.
References
- 1. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic administration of the selective corticotropin-releasing factor 1 receptor antagonist CP-154,526: behavioral, endocrine and neurochemical effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of conditioned fear by administration of CRF receptor antagonist CP-154,526 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of CP-154,526 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-154,526 hydrochloride is a potent and highly selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3][4] Developed by Pfizer, it has been instrumental as a research tool to investigate the role of the CRF system in stress-related disorders.[2][5] While its high affinity and selectivity for the CRF1 receptor are well-documented, a comprehensive understanding of its potential off-target interactions is crucial for a thorough safety and efficacy assessment in drug development. This technical guide provides a detailed overview of the known off-target effects of CP-154,526 hydrochloride, outlines the standard experimental protocols used to assess such activities, and visualizes the relevant biological pathways and experimental workflows.
On-Target and Off-Target Binding Profile
CP-154,526 exhibits high-affinity binding to the CRF1 receptor, effectively blocking CRF-stimulated adenylate cyclase activity.[3][6] Its selectivity for CRF1 over the CRF2 receptor is a key characteristic of its pharmacological profile.
Table 1: On-Target and Selectivity Data for CP-154,526
| Target | Parameter | Value | Reference |
| CRF1 Receptor | Ki | 2.7 nM | |
| CRF2 Receptor | Ki | >10,000 nM |
Interaction with Ion Channels
One notable off-target effect of CP-154,526 involves the modulation of intracellular calcium levels. Research has indicated that CP-154,526 can induce an increase in intracellular Ca2+. This effect is suggested to be mediated through the activation of a non-selective cation channel, which can be inhibited by gadolinium (Gd3+), a non-selective cation channel blocker.[7] This finding suggests a potential for off-target effects related to calcium homeostasis, independent of its CRF1 receptor antagonism.
Table 2: Known Off-Target Effects of CP-154,526
| Off-Target Class | Specific Target | Effect | Quantitative Data | Reference |
| Ion Channel | Non-selective cation channel | Increased intracellular Ca2+ influx | Not specified | [7] |
Interaction with Neurotransmitter Systems
Studies investigating the primary effects of CP-154,526 on morphine withdrawal and ethanol sensitization have indirectly touched upon its interplay with dopaminergic and noradrenergic systems. For instance, CP-154,526 has been shown to reduce dopamine turnover in the nucleus accumbens during morphine withdrawal.[8] However, these studies focus on the downstream consequences of CRF1 receptor blockade and do not provide direct binding affinity data for CP-154,526 at dopamine or adrenergic receptors.
Cytochrome P450 Interactions
A comprehensive profile of CP-154,526's potential to inhibit or induce various cytochrome P450 (CYP) isoforms is not extensively detailed in the public domain. Such information is critical for predicting drug-drug interactions.
Signaling Pathways and Experimental Workflows
To understand the on- and off-target effects of CP-154,526, it is essential to visualize the signaling pathways involved and the experimental workflows used for their investigation.
On-Target CRF1 Receptor Signaling Pathway
CP-154,526 acts as an antagonist at the CRF1 receptor, which is a Gs-coupled GPCR. Upon binding of its endogenous ligand, CRF, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). CP-154,526 blocks this activation.
Caption: On-target action of CP-154,526 on the CRF1 signaling cascade.
Off-Target Calcium Influx Pathway
The identified off-target effect of CP-154,526 involves the influx of calcium through a non-selective cation channel.
References
- 1. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of corticotropin-releasing factor (CRF) receptor-1 on the catecholaminergic response to morphine withdrawal in the nucleus accumbens (NAc) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with CP 154526 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experiments using CP 154526 hydrochloride, a selective, non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonist. This compound is a valuable tool for investigating the role of the CRF system in stress-related disorders, including anxiety, depression, and substance abuse. The following protocols are based on established preclinical studies and are intended to guide researchers in designing and conducting their own in vivo experiments.
Compound Information and Vehicle Preparation
This compound is a potent, brain-penetrant CRF1 antagonist. For in vivo administration, proper solubilization is crucial for accurate and reproducible results.
Vehicle Preparation Protocol:
A commonly used vehicle for intraperitoneal (i.p.) and subcutaneous (s.c.) administration of CP 154526 is 10% Tween 80 in sterile saline.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the experiment.
-
In a sterile conical tube, add the appropriate volume of Tween 80 to constitute 10% of the final volume.
-
Add the weighed this compound powder to the Tween 80.
-
Vortex the mixture vigorously until the powder is fully wetted and a uniform suspension is formed.
-
Gradually add the sterile 0.9% saline to the desired final volume while continuously vortexing.
-
If complete dissolution is not achieved, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution for any particulate matter before administration. The final solution should be clear and free of precipitates.
In Vivo Experimental Protocols
The following are detailed protocols for common in vivo experiments utilizing CP 154526 to study its anxiolytic and anti-relapse properties.
Anxiolytic-Like Effects in the Elevated Plus-Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) or male C57BL/6 mice (20-25 g).
-
Drug Administration:
-
Administer this compound (1, 3, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.[1]
-
The injection volume should be 1 ml/kg for rats and 10 ml/kg for mice.
-
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor. For rats, the arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls. For mice, the arms are typically 30 cm long and 5 cm wide, with 15 cm high walls.
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
After each trial, clean the maze with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis:
-
Quantify the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.
-
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, i.p.) | Animal Model | Key Finding |
| Vehicle | - | Rat | Baseline anxiety-like behavior |
| CP 154526 | 1 | Rat | Signs of anxiolytic-like activity observed.[1] |
| CP 154526 | 3 | Rat | Signs of anxiolytic-like activity observed.[1] |
| CP 154526 | 10 | Rat | Signs of anxiolytic-like activity observed.[1] |
Attenuation of Stress-Induced Reinstatement of Drug-Seeking Behavior
This model assesses the efficacy of a compound in preventing relapse to drug use triggered by stress. A history of drug self-administration is established, followed by extinction of the drug-seeking behavior. Reinstatement of this behavior is then triggered by a stressor, such as footshock.
Experimental Protocol:
-
Animals: Male Wistar or Long-Evans rats (300-400 g).
-
Drug Self-Administration and Extinction:
-
Rats are trained to self-administer a drug (e.g., cocaine at 1.0 mg/kg/infusion or heroin at 0.1 mg/kg/infusion) by pressing a lever in an operant chamber.[2]
-
Training sessions typically last for 2-3 hours daily for 10-14 days.
-
Following stable self-administration, the drug is replaced with saline, and the animals undergo extinction training for 7-14 days, where lever pressing no longer results in an infusion.
-
-
Reinstatement Test:
-
Administer this compound (15 or 30 mg/kg) or vehicle via subcutaneous (s.c.) injection 30 minutes before the reinstatement test.[2]
-
Expose the animals to a brief period of intermittent footshock stress (e.g., 10-15 minutes, 0.5 mA).[2]
-
Place the animals back in the operant chambers and record the number of active (previously drug-paired) and inactive lever presses for a 2-3 hour session under extinction conditions.
-
-
Data Analysis:
-
Compare the number of active lever presses during the reinstatement test between the vehicle- and CP 154526-treated groups.
-
Use a t-test or one-way ANOVA to determine the statistical significance of the attenuation of reinstatement.
-
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, s.c.) | Animal Model | Stressor | Key Finding |
| Vehicle | - | Rat (Cocaine-trained) | Intermittent Footshock (0.5 mA) | Reinstatement of cocaine-seeking behavior. |
| CP 154526 | 15 | Rat (Cocaine-trained) | Intermittent Footshock (0.5 mA) | Significantly attenuated reinstatement.[2] |
| CP 154526 | 30 | Rat (Cocaine-trained) | Intermittent Footshock (0.5 mA) | Significantly attenuated reinstatement.[2] |
| Vehicle | - | Rat (Heroin-trained) | Intermittent Footshock (0.5 mA) | Reinstatement of heroin-seeking behavior. |
| CP 154526 | 15 | Rat (Heroin-trained) | Intermittent Footshock (0.5 mA) | Significantly attenuated reinstatement.[2] |
| CP 154526 | 30 | Rat (Heroin-trained) | Intermittent Footshock (0.5 mA) | Significantly attenuated reinstatement.[2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of the HPA axis and the antagonistic action of CP 154526.
Caption: Experimental workflow for the Elevated Plus-Maze test.
Caption: Workflow for the stress-induced reinstatement model.
References
Application Notes and Protocols for CP 154526 Hydrochloride in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 154526 hydrochloride is a potent and selective non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1] It is a valuable research tool for investigating the role of the CRF system in stress, anxiety, depression, and substance abuse disorders.[2] These application notes provide a summary of dosages used in rodent studies, detailed experimental protocols, and an overview of the relevant signaling pathway.
Data Presentation
The following table summarizes the doses of this compound used in various rodent studies. This information is intended to serve as a guide for study design. Researchers should optimize the dose for their specific animal model and experimental paradigm.
| Animal Model | Dose Range (mg/kg) | Route of Administration | Vehicle | Key Findings |
| Rat | 1 - 10 | Intraperitoneal (i.p.) | Not Specified | Exhibited anxiolytic-like activity in the elevated plus-maze test.[3] |
| Rat | 3.2 | Not Specified (Chronic) | Not Specified | Decreased defensive withdrawal behavior, suggesting anxiolytic activity after 9-10 days of treatment.[4] |
| Rat | 5 - 20 | Not Specified | Not Specified | Dose-dependently reduced cocaine-induced hyperactivity.[5] |
| Rat | 10 - 20 | Not Specified | Not Specified | Did not alter the rewarding effects of cocaine in a self-administration model.[5] |
| Rat | 15 and 30 | Subcutaneous (s.c.) | Not Specified | Attenuated stress-induced reinstatement of cocaine and heroin seeking.[6] |
| Mouse (BALB/cJ) | 10 | Intraperitoneal (i.p.) | 0.5% carboxymethylcellulose (CMC) | Attenuated stress-induced increases in ethanol consumption.[7][8] |
| Mouse (DBA/2J) | Not Specified | Intraperitoneal (i.p.) | Not Specified | Blocked the expression of ethanol-induced locomotor sensitization.[9] |
Signaling Pathway
CP 154526 acts by blocking the CRF1 receptor, a G protein-coupled receptor (GPCR). The binding of corticotropin-releasing factor (CRF) to the CRF1 receptor primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of protein kinase A (PKA). The CRF1 receptor can also couple to other G proteins to activate alternative signaling pathways, such as the ERK1/2 MAP kinase pathway.
Experimental Protocols
The following are generalized protocols for the administration of this compound in rodents. These should be adapted based on the specific experimental design, animal model, and institutional guidelines.
Protocol 1: Intraperitoneal (i.p.) Administration in Mice for Behavioral Studies
Objective: To assess the anxiolytic-like effects of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile saline)[7]
-
Sterile syringes and needles (e.g., 27-gauge)
-
Male BALB/cJ mice
-
Appropriate behavioral apparatus (e.g., elevated plus-maze)
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a suspension of this compound in the vehicle solution. For a 10 mg/kg dose, a common concentration is 1 mg/mL, assuming an injection volume of 10 mL/kg.
-
Vortex the solution thoroughly before each injection to ensure a uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection.[7][8] A typical injection volume is 5-10 mL/kg.
-
Administer the injection 30 minutes before the behavioral test to allow for drug absorption and distribution.[7]
-
-
Behavioral Testing:
-
Place the mouse in the behavioral apparatus and record the relevant parameters for the duration of the test.
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical methods to compare the effects of this compound to the vehicle control group.
-
Protocol 2: Chronic Oral (p.o.) Gavage Administration in Rats
Objective: To investigate the long-term effects of this compound on neuroendocrine function.
Materials:
-
This compound
-
Vehicle solution suitable for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (flexible plastic or stainless steel)
-
Male Sprague-Dawley rats
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stable suspension of this compound in the chosen vehicle. The concentration will depend on the target dose and the acceptable gavage volume for the rat's weight (typically 1-5 mL/kg).
-
Ensure the solution is mixed well before each administration.
-
-
Acclimation and Dosing:
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood or tissue samples for analysis (e.g., corticosterone levels, gene expression).
-
-
Data Analysis:
-
Compare the results from the this compound-treated group with the vehicle-treated group using appropriate statistical tests.
-
Important Considerations
-
Solubility: this compound has limited solubility in aqueous solutions. It is typically administered as a suspension. Ensure the vehicle is appropriate for the route of administration and that the compound is uniformly suspended.
-
Pharmacokinetics: The timing of administration relative to the experimental endpoint is critical. Consider the pharmacokinetic profile of CP 154526 to ensure target engagement during the desired window.
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to minimize animal stress and ensure humane treatment.
-
Controls: Always include a vehicle-treated control group to account for any effects of the vehicle or the administration procedure itself.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to explore the intricate role of the CRF1 receptor in various physiological and pathological processes.
References
- 1. CP 154526 | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 2. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Chronic administration of the selective corticotropin-releasing factor 1 receptor antagonist CP-154,526: behavioral, endocrine and neurochemical effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of CP 154,526, a CRF1 receptor antagonist, on behavioral responses to cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP-154,526, a selective, non-peptide antagonist of the corticotropin-releasing factor1 receptor attenuates stress-induced relapse to drug seeking in cocaine- and heroin-trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CRF-1 Receptor Antagonist, CP-154,526, Attenuates Stress-Induced Increases in Ethanol Consumption by BALB/cJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CRF-1 receptor antagonist, CP-154,526, attenuates stress-induced increases in ethanol consumption by BALB/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corticotropin releasing factor-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of CP-154,526 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-154,526 hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] The CRF system plays a crucial role in mediating endocrine, autonomic, and behavioral responses to stress.[1][3] Dysregulation of this system is implicated in the pathophysiology of various neuropsychiatric disorders, including anxiety, depression, and substance abuse.[1][4][5] As a selective CRF1 antagonist, CP-154,526 hydrochloride is a valuable pharmacological tool for investigating the role of the CRF1 receptor in these processes and for the preclinical evaluation of potential therapeutic agents.[1][5]
These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) administration of CP-154,526 hydrochloride in rodent models, along with a summary of its pharmacological properties and a visualization of the experimental workflow and the targeted signaling pathway.
Mechanism of Action
CP-154,526 hydrochloride exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby preventing the binding of its endogenous ligands, such as corticotropin-releasing hormone (CRH) and urocortin.[1][2] This blockade inhibits the activation of downstream signaling cascades typically initiated by CRF1 receptor stimulation. In most tissues, the CRF1 receptor is coupled to a stimulatory G-protein (Gs) that activates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][6] By antagonizing this receptor, CP-154,526 hydrochloride effectively attenuates the physiological and behavioral consequences of stressor-induced CRF release.
Quantitative Data
The following tables summarize key in vitro and in vivo pharmacological data for CP-154,526 hydrochloride.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Species | Tissue/Cell Line | Reference |
| Ki (CRF1 Receptor) | 2.7 nM | Rat | - | [7] |
| Ki (CRF2 Receptor) | >10,000 nM | Rat | - | [7] |
| IC50 (CRF-stimulated cAMP release) | 3.7 nM | - | - | [7] |
Table 2: In Vivo Efficacy and Dosage for Intraperitoneal Administration
| Animal Model | Behavioral/Physiological Effect | Effective Dose Range (mg/kg, i.p.) | Species | Reference |
| Elevated Plus Maze | Anxiolytic-like effects | 1 - 10 | Rat | [8] |
| Forced Swim Test | Antidepressant-like effects | 10 (twice daily for 14 days) | Rat | [9] |
| Stress-Induced Ethanol Consumption | Attenuation of consumption | 10 | Mouse | [10] |
| Cocaine-Induced Hyperactivity | Reduction of hyperactivity | 10 - 20 | Rat | [11] |
| Cocaine-Seeking Behavior | Decrease in reinstatement | 5 - 20 | Rat | [11] |
Experimental Protocols
Protocol 1: Preparation of CP-154,526 Hydrochloride for Intraperitoneal Injection
This protocol describes the preparation of a vehicle formulation suitable for the intraperitoneal administration of the hydrophobic compound CP-154,526 hydrochloride.
Materials:
-
CP-154,526 hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: In a sterile microcentrifuge tube, prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Dissolution of CP-154,526 Hydrochloride: a. Weigh the required amount of CP-154,526 hydrochloride powder based on the desired final concentration and injection volume. b. Add the appropriate volume of the prepared vehicle to the powder. c. Vortex the mixture thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid in dissolution.
-
Final Preparation: a. Visually inspect the solution to ensure there are no visible particles. b. The solution is now ready for intraperitoneal injection. It is recommended to prepare the solution fresh on the day of the experiment.
Protocol 2: Intraperitoneal Injection Procedure in Mice
This protocol outlines the standard procedure for administering CP-154,526 hydrochloride via intraperitoneal injection to adult mice.
Materials:
-
Prepared CP-154,526 hydrochloride solution
-
Sterile 1 mL syringes with a 25-27 gauge needle
-
Animal scale
-
70% ethanol wipes
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling and Weighing: a. Gently handle the mouse to minimize stress. b. Accurately weigh the mouse to calculate the precise injection volume.
-
Dose Calculation: a. Calculate the required volume of the drug solution based on the mouse's weight and the desired dose (mg/kg).
-
Example Calculation: For a 25g mouse and a target dose of 10 mg/kg, with a stock solution of 2 mg/mL:
-
Dose (mg) = 0.025 kg * 10 mg/kg = 0.25 mg
-
Volume (mL) = 0.25 mg / 2 mg/mL = 0.125 mL or 125 µL
-
-
-
Injection Site Preparation: a. Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse and allow the hindlimbs to be restrained. b. Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum. c. Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Intraperitoneal Injection: a. Hold the syringe with the needle bevel facing up. b. Insert the needle at a 15-20 degree angle into the peritoneal cavity. c. Gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. d. If aspiration is clear, slowly inject the solution. e. Withdraw the needle smoothly.
-
Post-Injection Monitoring: a. Return the mouse to its home cage. b. Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture, for a short period after the injection.
Visualizations
References
- 1. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 4. scribd.com [scribd.com]
- 5. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. research.vt.edu [research.vt.edu]
- 11. Effects of CP 154,526, a CRF1 receptor antagonist, on behavioral responses to cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing CP 154526 Hydrochloride for In Vivo Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the preparation of CP 154526 hydrochloride, a potent and selective non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1), for in vivo experimental use.[1][2] This document outlines the necessary materials, step-by-step procedures for solubilization, and important considerations for ensuring solution stability and effective delivery in preclinical research models.
Introduction to this compound
CP 154526 is a valuable research tool for investigating the role of the CRF1 receptor in various physiological and pathological processes, including stress, anxiety, depression, and substance abuse.[1][3] Its ability to penetrate the blood-brain barrier makes it particularly suitable for studying central nervous system disorders.[1] As a selective CRF1 antagonist, it exhibits a high affinity for the CRF1 receptor (Ki = 2.7 - 10 nM) with significantly lower affinity for the CRF2 receptor (Ki = >10 μM).[2]
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 400.99 g/mol | [4] |
| Purity | >98% (HPLC) | [4] |
| Form | Solid powder | [4] |
| Solubility | DMSO: up to 10 mg/mL or 100 mg/mL (with ultrasonic) | [4] |
| Ethanol: up to 50 mM | ||
| Storage (Solid) | 2-8°C, desiccated | [4] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [5] |
| Binding Affinity (Ki) | CRF1: 2.7 - 10 nM | [2] |
| CRF2: >10,000 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for preparing this compound for in vivo administration. The choice of vehicle will depend on the desired route of administration and experimental design.
Protocol 1: Preparation of an Aqueous-Based Formulation for Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection
This protocol utilizes a common vehicle formulation to achieve a clear solution suitable for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to the powder to create a stock solution. For example, to prepare a 10 mg/mL stock, add 100 µL of DMSO for every 1 mg of compound.
-
Solubilization: Vortex the mixture thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Addition of Co-solvents: In a sequential manner, add the other vehicle components. For a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps for preparing 1 mL of dosing solution:
-
To the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogenous.
-
Finally, add 450 µL of sterile saline and vortex to obtain a clear solution.
-
-
Final Concentration Adjustment: Adjust the volume of the vehicle components as needed to achieve the desired final concentration of this compound.
-
Storage: Use the prepared solution immediately or store in aliquots at -20°C for short-term use. For longer-term storage, refer to the table above. Avoid repeated freeze-thaw cycles.[5]
Protocol 2: Preparation of a Corn Oil-Based Formulation for Oral (p.o.) or Intraperitoneal (i.p.) Injection
This protocol is suitable for oral gavage or when a lipid-based vehicle is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add a small volume of DMSO to dissolve the compound completely. Aim for a vehicle composition of 10% DMSO and 90% corn oil.
-
Solubilization: Vortex the mixture until the powder is fully dissolved. An ultrasonic bath can be used to facilitate this process.
-
Addition of Corn Oil: Gradually add the sterile corn oil to the DMSO solution while continuously vortexing to ensure a homogenous suspension.
-
Final Concentration Adjustment: Adjust the initial amount of compound and volumes of DMSO and corn oil to achieve the desired final concentration.
-
Storage: This formulation should ideally be prepared fresh before each experiment. If short-term storage is necessary, keep it at 2-8°C and vortex thoroughly before use.
Visualizing the Experimental Workflow and Signaling Pathway
To further aid in understanding the experimental process and the biological context of CP 154526, the following diagrams have been generated.
Caption: Workflow for preparing this compound solution.
Caption: Simplified CRF1 receptor signaling pathway.
Mechanism of Action
This compound acts as a competitive antagonist at the CRF1 receptor. The binding of corticotropin-releasing factor (CRF) or other endogenous ligands to the CRF1 receptor, a G-protein coupled receptor, typically activates the Gs-adenylate cyclase signaling cascade.[6][7] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit a cellular response.[8] By blocking the binding of CRF to the CRF1 receptor, CP 154526 prevents this signaling cascade, thereby inhibiting the physiological and behavioral responses to stress mediated by this pathway.[9]
References
- 1. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP-154526 = 98 HPLC 257639-98-8 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 8. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The corticotropin-releasing factor receptor-1 pathway mediates the negative affective states of opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
Behavioral assays using CP 154526 hydrochloride (e.g., elevated plus-maze, forced swim test)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CP 154526 hydrochloride, a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), in two key behavioral assays: the elevated plus-maze (EPM) and the forced swim test (FST). These assays are fundamental in the preclinical assessment of anxiolytic and antidepressant-like compounds.
Introduction to this compound and its Mechanism of Action
CP 154526 is a non-peptide, brain-penetrable, selective antagonist of the CRF1 receptor.[1][2] The corticotropin-releasing factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress.[1] Dysregulation of the CRF system, particularly hyperactivation of CRF1 receptors, has been implicated in the pathophysiology of anxiety and depression.[1] By blocking the CRF1 receptor, CP 154526 is hypothesized to mitigate the effects of stress and exhibit anxiolytic and antidepressant properties.[1][2]
The primary molecular target of CP 154526 is the CRF1 receptor, a G-protein coupled receptor (GPCR). Activation of the CRF1 receptor by its endogenous ligand, CRF, initiates a signaling cascade that is primarily coupled to the Gs-adenylate cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). However, CRF1 receptor signaling can also involve other pathways, including the Protein Kinase C (PKC) pathway. By antagonizing this receptor, CP 154526 blocks these downstream signaling events, thereby reducing the neuronal excitability and stress-related behaviors associated with CRF hypersecretion.
Elevated Plus-Maze (EPM) Assay
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the exploration of the open arms of the maze.
Data Summary: Effects of CP 154526 in the Elevated Plus-Maze
Studies investigating the effects of CP 154526 in the elevated plus-maze have yielded mixed results. While some studies suggest anxiolytic-like properties under specific conditions, others report a lack of significant effect on anxiety-related behaviors. The table below summarizes the qualitative findings from a study in rats.
| Treatment Group | Dose Range (mg/kg, i.p.) | Key Findings in Rats | Reference |
| CP 154526 | 0.6 - 20 | Did not significantly modify traditional spatio-temporal or ethologically derived indices of anxiety. | [3] |
| Diazepam (Control) | 2 | Produced significant anxiolytic-like effects. | [3] |
| Buspirone (Control) | 1 - 4 | Reduced risk assessment activities only. | [3] |
Note: Quantitative data for time spent in open arms or number of open arm entries for CP 154526 were not available in the reviewed literature.
Experimental Protocol: Elevated Plus-Maze
This protocol is a generalized procedure based on standard EPM protocols and should be adapted based on specific experimental requirements.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor.
-
For rats: Arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls. The maze should be elevated 50 cm from the floor.
-
For mice: Arms are typically 30 cm long and 5 cm wide, with the closed arms having 15 cm high walls. The maze should be elevated 40-50 cm from the floor.[4]
-
The maze should be made of a non-porous material for easy cleaning.
-
A video camera mounted above the maze to record the sessions for later analysis.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline, DMSO) via the desired route (e.g., intraperitoneally, i.p.). The pre-treatment time should be based on the pharmacokinetic profile of the compound, typically 30-60 minutes before testing.
-
Testing:
-
Behavioral Scoring: A trained observer, blind to the treatment groups, should score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
Ethological measures such as head dips, stretched-attend postures, and grooming can also be scored.[5]
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open arms / (Time in open + closed arms)) x 100] and the percentage of open arm entries [(Number of open arm entries / Total arm entries) x 100]. An increase in these parameters is indicative of an anxiolytic effect. Statistical analysis is typically performed using ANOVA followed by post-hoc tests.
Forced Swim Test (FST)
The forced swim test is a widely used rodent behavioral assay for screening potential antidepressant drugs. The test is based on the principle that when an animal is placed in an inescapable cylinder of water, it will eventually cease struggling and remain immobile, a behavior interpreted as a state of behavioral despair. Antidepressant compounds are expected to reduce the duration of immobility.
Data Summary: Effects of CP 154526 in the Forced Swim Test
Research on the effects of CP 154526 in the forced swim test suggests that it may not produce a classic antidepressant-like profile in this assay, despite its mechanism of action.
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) (Mean ± SEM) | Swimming (counts) (Mean ± SEM) | Climbing (counts) (Mean ± SEM) | Reference |
| Vehicle | - | 135.5 ± 10.3 | 11.2 ± 2.1 | 15.5 ± 2.5 | [6] |
| CP 154526 | 3 | 140.2 ± 12.1 | 9.8 ± 1.9 | 13.8 ± 2.2 | [6] |
| CP 154526 | 10 | 138.9 ± 11.5 | 10.5 ± 2.0 | 14.2 ± 2.3 | [6] |
| CP 154526 | 30 | 133.7 ± 13.0 | 12.1 ± 2.4 | 16.1 ± 2.8 | [6] |
Note: The study from which this data is cited concluded that CP 154526 did not produce antidepressant-like effects in the forced swim test.[6]
Experimental Protocol: Forced Swim Test
This protocol is a generalized procedure based on standard FST protocols and should be adapted for specific experimental designs.
Apparatus:
-
A transparent glass or plastic cylinder.
-
For rats: Typically 40 cm high and 20 cm in diameter.[7]
-
For mice: Typically 25 cm high and 10 cm in diameter.[8]
-
The cylinder should be filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws (e.g., 30 cm for rats, 15 cm for mice).[7][8]
-
A video camera for recording the sessions for later analysis.
Procedure:
-
Pre-swim Session (Day 1):
-
Individually place each animal in the swim cylinder for a 15-minute pre-swim session. This serves to habituate the animals and establish a stable baseline of immobility.
-
After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Drug Administration: Administer this compound or vehicle i.p. 60 minutes prior to the test session.[9]
-
Place the animal in the swim cylinder for a 5-minute test session.
-
Record the entire session for subsequent scoring.
-
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the video recordings. The primary measure is immobility time , defined as the period during which the animal makes only the minimal movements necessary to keep its head above water. Other behaviors to score include:
-
Swimming: Active movement of the limbs and body around the cylinder.
-
Climbing: Active attempts to climb the walls of the cylinder.
-
-
Data Analysis: The total time spent in immobility during the 5-minute test session is the primary endpoint. A significant decrease in immobility time is indicative of an antidepressant-like effect. Data are typically analyzed using ANOVA followed by appropriate post-hoc tests.
Visualizations
CRF1 Receptor Signaling Pathway
Caption: Simplified CRF1 receptor signaling pathway and the antagonistic action of CP 154526.
Experimental Workflow for Behavioral Assays
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the behavioral profile of the non-peptide CRF receptor antagonist CP-154,526 in anxiety models in rodents. Comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psicothema.com [psicothema.com]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP 154526 Hydrochloride in Cocaine Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine use disorder is a significant public health issue characterized by a high rate of relapse, often triggered by stress and drug-associated cues. The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, has been identified as a key player in the neurobiology of stress and addiction. CP 154526 hydrochloride is a selective, non-peptide antagonist of the CRF1 receptor.[1] Preclinical studies have demonstrated its potential in attenuating stress- and drug-induced reinstatement of cocaine-seeking behavior, making it a valuable tool for investigating the role of the CRF system in cocaine addiction and for the development of potential therapeutic agents.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in cocaine self-administration studies in rodents.
Mechanism of Action
Cocaine's reinforcing effects are primarily mediated by the blockade of the dopamine transporter, leading to increased dopamine levels in the brain's reward pathways.[4] The CRF system is activated during stress and drug withdrawal and is implicated in the negative affective states that contribute to compulsive drug-seeking.[3] CP 154526 acts by selectively blocking the CRF1 receptor, thereby inhibiting the downstream effects of CRF. This antagonism has been shown to reduce the anxiogenic-like effects of drug withdrawal and attenuate the reinstatement of drug-seeking behavior induced by stressors or drug priming.[1][3][5]
Data Presentation: Efficacy of CP 154526 in Cocaine Self-Administration Paradigms
The following tables summarize quantitative data from key studies investigating the effects of CP 154526 on cocaine self-administration and reinstatement.
Table 1: Effect of CP 154526 on Cocaine-Primed Reinstatement of Cocaine-Seeking Behavior
| Species | Cocaine Priming Dose (mg/kg) | CP 154526 Dose (mg/kg) | Effect on Active Lever Presses | Reference |
| Male Wistar Rats | 10 | 5 | Significant decrease | [2] |
| Male Wistar Rats | 10 | 10 | Significant decrease | [2] |
| Male Wistar Rats | 10 | 20 | Significant decrease | [2] |
Table 2: Effect of CP 154526 on Stress-Induced Reinstatement of Cocaine-Seeking Behavior
| Species | Stressor | CP 154526 Dose (mg/kg, s.c.) | Effect on Active Lever Presses | Reference |
| Rats | Intermittent footshock (15 min, 0.5 mA) | 15 | Significant attenuation | [1] |
| Rats | Intermittent footshock (15 min, 0.5 mA) | 30 | Significant attenuation | [1] |
Table 3: Effect of CP 154526 on Cocaine Self-Administration (Maintenance Phase)
| Species | Cocaine Infusion Dose (mg/kg) | CP 154526 Dose (mg/kg) | Effect on Cocaine Intake | Reference |
| Male Wistar Rats | 0.5 (FR 5) | 10 | No alteration | [2] |
| Male Wistar Rats | 0.5 (FR 5) | 20 | No alteration | [2] |
| Adult Male Wistar Rats | 0.125, 0.25, 0.5 | Dose-dependent | Dose-related decreases | [6] |
Table 4: Effect of CP 154526 on Cue-Induced Cocaine-Seeking (Extinction)
| Species | CP 154526 Dose (mg/kg, i.p.) | Effect on Cocaine-Associated Lever Responding | Reference | |---|---|---|---|---| | Rats | 20 | Decreased responding |[7] |
Experimental Protocols
Protocol 1: Intravenous Catheter Implantation Surgery
This protocol outlines the surgical procedure for implanting a chronic indwelling intravenous catheter for cocaine self-administration in rats.[8][9][10]
Materials:
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
Surgical instruments (scalpels, forceps, scissors)
-
Intravenous catheter
-
Vascular access port (optional, for ease of connection)[8]
-
Suture material
-
Antiseptic solution
-
Analgesics
-
Antibiotics
-
Heparinized saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave and sterilize the surgical area on the back and the ventral neck region.
-
Make a small incision on the back, between the scapulae, to create a subcutaneous pocket for the catheter port.
-
Make a second small incision over the right jugular vein.
-
Carefully dissect the jugular vein from the surrounding tissue.
-
Insert the catheter into the jugular vein and advance it towards the heart.
-
Secure the catheter in place with sutures.
-
Tunnel the external part of the catheter subcutaneously to the exit point on the back.
-
Connect the catheter to the vascular access port, if used, and secure the port in the subcutaneous pocket.
-
Close all incisions with sutures.
-
Flush the catheter with heparinized saline to ensure patency and prevent clotting.
-
Administer post-operative analgesics and antibiotics as required.
-
Allow the animal to recover for at least 5-7 days before starting self-administration training.[8]
Protocol 2: Cocaine Self-Administration Training
This protocol describes the procedure for training rats to self-administer cocaine.[10][11]
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, a tone generator, and a syringe pump for drug infusion.[10][12]
Procedure:
-
Habituate the rats to the operant chambers.
-
For the initial training sessions, a fixed-ratio 1 (FR1) schedule of reinforcement is often used, where each press on the active lever results in a single infusion of cocaine (e.g., 0.5 mg/kg/infusion).[11]
-
Each active lever press should be paired with the presentation of conditioned stimuli (e.g., illumination of the stimulus light and a tone) for a few seconds.[10][11]
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Training sessions are typically conducted daily for 2 hours.[11]
-
The criterion for acquisition of self-administration is typically stable responding on the active lever and discrimination between the active and inactive levers for several consecutive days.
-
Once a stable baseline of responding is achieved, the schedule of reinforcement can be changed, for example to a fixed-ratio 5 (FR5) schedule, where five presses are required for one infusion.[2]
Protocol 3: Extinction and Reinstatement Testing with CP 154526
This protocol details the procedure for extinction training and subsequent reinstatement testing to evaluate the effect of CP 154526.[1][2]
Procedure:
-
Extinction Phase:
-
Following stable self-administration, the cocaine solution is replaced with saline.
-
Presses on the active lever still result in the presentation of the conditioned cues but no drug is delivered.
-
Extinction sessions are conducted daily until responding on the active lever decreases to a predetermined low level (e.g., for 10-14 days).[1][2]
-
-
Reinstatement Testing:
-
Drug-Primed Reinstatement:
-
Administer this compound (e.g., 5-20 mg/kg, i.p.) or vehicle at a specified time before the test session.[2]
-
Administer a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.) immediately before placing the rat in the operant chamber.[2]
-
Place the rat in the chamber and record lever presses for a 2-hour session. No drug is delivered for lever presses.
-
-
Stress-Induced Reinstatement:
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of stress-induced cocaine seeking and the inhibitory action of CP 154526.
Experimental Workflow
Caption: Experimental workflow for a cocaine self-administration and reinstatement study.
Logical Relationship
Caption: Logical model of CP 154526 action in reducing cocaine-seeking behavior.
References
- 1. CP-154,526, a selective, non-peptide antagonist of the corticotropin-releasing factor1 receptor attenuates stress-induced relapse to drug seeking in cocaine- and heroin-trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of CP 154,526, a CRF1 receptor antagonist, on behavioral responses to cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine hypothesis of the reinforcing properties of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticotropin releasing factor and drug seeking in substance use disorders: Preclinical evidence and translational limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the CRH receptor antagonist CP-154,526 on intravenous cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of CP-154,526 on responding during extinction from cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel IV cocaine self-administration procedure in rats: differential effects of dopamine, serotonin, and GABA drug pre-treatments on cocaine consumption and maximal price paid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for CP-154,526 Hydrochloride in Ethanol Consumption Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-154,526 hydrochloride is a selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). In the intricate neurobiology of alcohol use disorder, the CRF system plays a pivotal role, particularly in the negative reinforcement mechanisms that drive compulsive alcohol seeking and consumption. Chronic alcohol use dysregulates the CRF system, leading to heightened stress reactivity and anxiety during withdrawal, which in turn promotes relapse. By blocking the CRF1 receptor, CP-154,526 has emerged as a critical pharmacological tool to investigate the link between stress, the CRF system, and ethanol-related behaviors. These application notes provide detailed protocols for utilizing CP-154,526 to study its effects on ethanol consumption, withdrawal, and relapse models.
Mechanism of Action
Corticotropin-releasing factor (CRF) is a key mediator of the stress response. When released, it binds to CRF1 and CRF2 receptors. In the context of alcohol dependence, there is an upregulation of CRF1 receptor signaling, particularly in the extended amygdala.[1][2][3] This heightened signaling contributes to the negative emotional state associated with alcohol withdrawal and protracted abstinence, driving further alcohol consumption as a form of self-medication. CP-154,526 selectively antagonizes the CRF1 receptor, thereby blocking the downstream effects of CRF and attenuating the motivational properties of ethanol that are linked to stress and negative reinforcement.[1][4]
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of CP-154,526 on ethanol consumption and related behaviors.
Table 1: Effect of CP-154,526 on Ethanol Self-Administration and Consumption
| Animal Model | Ethanol Exposure Paradigm | CP-154,526 Dose (mg/kg, i.p.) | Outcome | Reference |
| DBA/2J Mice | Ethanol-induced locomotor sensitization | 10, 20 | Blocked the expression of a sensitized locomotor response. | [5] |
| C57BL/6J Mice | Drinking-in-the-dark (high consumption) | 10 | Significantly reduced ethanol consumption from ~6.0 g/kg to ~3.0 g/kg. | [6] |
| C57BL/6J Mice | Drinking-in-the-dark (moderate consumption) | 1, 3, 10 | No significant effect on ethanol consumption. | [6] |
| BALB/cJ Mice | Continuous access to 8% ethanol | 10 | Attenuated stress-induced increases in ethanol consumption. | [4][7] |
| Wistar Rats | Operant self-administration (post-dependent) | 15, 30 | Reduced excessive rates of operant alcohol self-administration. | [1] |
Table 2: Effect of CP-154,526 on Ethanol Withdrawal and Relapse Models
| Animal Model | Experimental Model | CP-154,526 Dose (mg/kg) | Outcome | Reference |
| Rats | Stress-induced reinstatement of ethanol seeking | 15, 30 (s.c.) | Attenuated reinstatement of ethanol seeking behavior. | [8] |
| Rats (post-dependent) | Stress-induced reinstatement of alcohol-seeking | Not specified | Blocked stress-induced reinstatement. | [1] |
| BALB/cJ Mice | Forced swim stress-induced ethanol consumption | 10 (i.p.) | Blunted the delayed increase in ethanol intake. | [4][7] |
| Sprague-Dawley Rats | Repeated ethanol withdrawal-induced anxiety | 10 (i.p.) | Attenuated the reduction in social interaction, a measure of anxiety. | [9] |
Experimental Protocols
Protocol 1: Reduction of Binge-Like Ethanol Consumption using the "Drinking-in-the-Dark" (DID) Model
This protocol is designed to assess the effect of CP-154,526 on high levels of voluntary ethanol consumption in mice.
Materials:
-
C57BL/6J mice
-
CP-154,526 hydrochloride
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
20% (v/v) ethanol solution
-
Standard mouse housing with ad libitum access to food and water
Procedure:
-
Habituation: Individually house mice and allow them to acclimate for at least one week.
-
DID Procedure:
-
For three consecutive days, starting 3 hours into the dark cycle, replace the water bottle with a bottle containing 20% ethanol for 2 hours.
-
On the fourth day, extend the ethanol access period to 4 hours.
-
-
Drug Administration: On day 4, 30 minutes prior to the start of the 4-hour ethanol access period, administer CP-154,526 (e.g., 10 mg/kg, i.p.) or vehicle.[6]
-
Data Collection: Measure the volume of ethanol consumed (in g/kg of body weight) during the 4-hour session.
-
Blood Ethanol Concentration (BEC) Analysis (Optional): Immediately following the 4-hour session, collect tail blood to determine BECs using gas chromatography.[6]
Protocol 2: Attenuation of Stress-Induced Reinstatement of Ethanol Seeking in an Operant Self-Administration Model
This protocol evaluates the efficacy of CP-154,526 in preventing stress-induced relapse to alcohol-seeking behavior in rats.
Materials:
-
Wistar rats
-
Operant conditioning chambers equipped with two levers and a liquid delivery system
-
10% (w/v) sucrose solution and 10% (v/v) ethanol solution
-
CP-154,526 hydrochloride
-
Vehicle
-
Stressor (e.g., intermittent footshock)
Procedure:
-
Acquisition of Ethanol Self-Administration:
-
Train rats to press a lever for a sucrose reward, then gradually fade in ethanol until they are self-administering a 10% ethanol solution on a fixed-ratio schedule (e.g., FR1).[10]
-
-
Extinction: Once stable responding is achieved, begin extinction sessions where lever presses no longer result in ethanol delivery. Continue until responding decreases to a baseline level.[11]
-
Reinstatement Test:
-
Data Collection: Record the number of active lever presses during the reinstatement session. A significant reduction in lever pressing in the CP-154,526-treated group compared to the vehicle group indicates attenuation of stress-induced reinstatement.
Protocol 3: Alleviation of Anxiety-Like Behavior During Ethanol Withdrawal
This protocol assesses the anxiolytic effects of CP-154,526 during withdrawal from chronic ethanol exposure in rats.
Materials:
-
Sprague-Dawley rats
-
Ethanol liquid diet or vapor chamber for dependence induction
-
CP-154,526 hydrochloride
-
Vehicle
-
Elevated plus maze or social interaction test apparatus
Procedure:
-
Induction of Ethanol Dependence: Expose rats to chronic intermittent ethanol vapor or an ethanol-containing liquid diet for a period sufficient to induce dependence (e.g., 14 days).[1]
-
Withdrawal and Treatment:
-
Initiate withdrawal by removing ethanol.
-
Administer CP-154,526 (e.g., 10 mg/kg, i.p.) or vehicle at a specific time point during withdrawal (e.g., 2 hours post-vapor).[1]
-
-
Behavioral Testing: At a predetermined time following drug administration (e.g., 30 minutes), assess anxiety-like behavior using a validated test such as the elevated plus maze (measuring time spent in open arms) or the social interaction test.
-
Data Collection: Quantify the relevant behavioral parameters (e.g., time in open arms, duration of social interaction). An increase in these measures in the CP-154,526-treated group compared to the vehicle group suggests an anxiolytic effect.
Visualizations
References
- 1. A key role for corticotropin-releasing factor in alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on CRF Mechanisms Underlying Alcohol Use Disorders and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Corticotropin Releasing Factor Receptor 1 in Alcohol Use Disorder: Still a Valid Drug Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CRF-1 Receptor Antagonist, CP-154,526, Attenuates Stress-Induced Increases in Ethanol Consumption by BALB/cJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. The CRF-1 receptor antagonist, CP-154,526, attenuates stress-induced increases in ethanol consumption by BALB/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CP-154,526, a selective, non-peptide antagonist of the corticotropin-releasing factor1 receptor attenuates stress-induced relapse to drug seeking in cocaine- and heroin-trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evidence implicating corticotropin-releasing factor signaling in ethanol consumption and neuroadaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohsu.edu [ohsu.edu]
- 12. Additive Effect of Stress and Drug Cues on Reinstatement of Ethanol Seeking: Exacerbation by History of Dependence and Role of Concurrent Activation of Corticotropin-Releasing Factor and Opioid Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Stress-Induced Reinstatement of Drug Seeking: 20 Years of Progress" by John R. Mantsch, David A. Baker et al. [epublications.marquette.edu]
In Vitro Application of CP 154526 Hydrochloride in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 154526 hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] As a brain-penetrant molecule, it has been extensively utilized in preclinical research to investigate the role of the CRF system in stress-related disorders.[3][4][5] In the in vitro setting, CP 154526 serves as a critical tool for dissecting the signaling pathways mediated by the CRF1 receptor and for screening potential therapeutic agents. These application notes provide detailed protocols for the use of this compound in cell culture, focusing on receptor binding, second messenger modulation, and cell viability assessment.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 400.99 g/mol | [1] |
| Formula | C₂₃H₃₂N₄·HCl | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 50 mM in DMSO and ethanol | [1] |
| Storage | Desiccate at +4°C | [1] |
Stock Solution Preparation:
For a 10 mM stock solution of this compound (MW: 400.99), dissolve 4.01 mg of the compound in 1 mL of DMSO. Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Mechanism of Action
This compound is a competitive antagonist at the CRF1 receptor. Its primary mechanism of action is the blockade of CRF-induced activation of adenylyl cyclase, thereby inhibiting the production of the second messenger cyclic AMP (cAMP). The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαs, leading to the activation of the adenylyl cyclase/PKA pathway. However, it can also signal through Gαq, activating the phospholipase C (PLC) pathway, and through Gαi, which can be involved in the activation of the MAPK/ERK pathway.[3][4]
Data Presentation
Quantitative In Vitro Data for CP 154526
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki (CRF1 Receptor Binding) | 2.7 nM | - | |
| Ki (CRF2 Receptor Binding) | >10,000 nM | - | |
| Ki (Adenylate Cyclase Inhibition) | 3.7 nM | - | [1] |
| IC₅₀ (Displacement of [¹²⁵I][Tyr⁰]CRF) | 0.5 nM | Rat Hippocampal Membranes | |
| IC₅₀ (Displacement of [¹²⁵I][Tyr⁰]CRF) | 0.04 nM | Rat Pituitary Membranes |
Mandatory Visualizations
Signaling Pathways of the CRF1 Receptor
Caption: CRF1 Receptor Signaling Pathways.
Experimental Workflow for In Vitro Antagonist Characterization
Caption: Workflow for CP 154526 In Vitro Characterization.
Experimental Protocols
Protocol 1: CRF1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of CP 154526 for the CRF1 receptor using a competitive binding assay with a radiolabeled CRF analog.
Materials:
-
Cells or tissues expressing the CRF1 receptor (e.g., membranes from transfected HEK293 cells, rat cortical tissue)
-
This compound
-
Radioligand (e.g., [¹²⁵I]Tyr-CRF)
-
Non-labeled CRF (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding Buffer
-
CP 154526 (at various concentrations) or vehicle (for total binding) or excess non-labeled CRF (1 µM, for non-specific binding)
-
Radioligand (at a concentration near its Kd)
-
Membrane preparation (10-50 µg protein per well)
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of CP 154526 and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: CRF-Induced cAMP Accumulation Assay (Functional Antagonism)
This protocol measures the ability of CP 154526 to inhibit CRF-induced cAMP production in whole cells.
Materials:
-
Cells expressing the CRF1 receptor (e.g., HEK293, AtT-20)
-
This compound
-
CRF
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Serum-free cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Cell lysis buffer (provided with the cAMP kit)
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
Cell Starvation: The day of the assay, replace the growth medium with serum-free medium and incubate for at least 1 hour.
-
Antagonist Pre-incubation: Add varying concentrations of CP 154526 to the wells. Include a vehicle control. It is also recommended to add a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. Pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add CRF at a concentration that elicits ~80% of the maximal response (EC₈₀, to be determined in a prior experiment) to all wells except the basal control.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate a standard curve to convert the raw data to cAMP concentrations. Plot the cAMP concentration against the log concentration of CP 154526 and fit the data to a dose-response inhibition curve to determine the IC₅₀.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol assesses the effect of CP 154526 on CRF-induced intracellular calcium release, a measure of Gαq pathway activation.
Materials:
-
Cells co-expressing the CRF1 receptor and a Gαq-coupled receptor or engineered to couple CRF1 to the Gαq pathway.
-
This compound
-
CRF
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescent plate reader with an injection port
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in HBSS containing Pluronic F-127 (to aid in dye solubilization). Remove the culture medium from the cells and add the dye loading solution. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of CP 154526 or vehicle to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence. After a stable baseline is established, inject CRF and continue to record the fluorescence signal for several minutes to capture the calcium transient.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the peak response against the log concentration of CP 154526 to determine its inhibitory effect.
Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potential cytotoxic effects of CP 154526 on cultured cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period.
-
Compound Treatment: The following day, replace the medium with fresh medium containing varying concentrations of CP 154526. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Express the results as a percentage of the vehicle-treated control cells. A significant decrease in absorbance indicates a reduction in cell viability.
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of the CRF1 receptor. The protocols provided herein offer a framework for characterizing the binding, functional antagonism, and potential cytotoxicity of this compound in cell culture systems. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results that will contribute to a better understanding of the role of the CRF system in health and disease.
References
- 1. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticotropin releasing factor-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of conditioned fear by administration of CRF receptor antagonist CP-154,526 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chronic Administration of CP-154,526 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings related to the chronic administration of the selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, CP-154,526 hydrochloride, in rat models. The information is intended to guide researchers in designing and conducting similar preclinical studies to investigate the therapeutic potential of CRF1 receptor antagonists for stress-related disorders.
Introduction
CP-154,526 is a non-peptide antagonist with high affinity and selectivity for the CRF1 receptor.[1] Chronic blockade of this receptor is a key strategy in the development of novel treatments for anxiety, depression, and other stress-related conditions.[2][3][4] The following protocols and data are synthesized from key studies investigating the long-term effects of CP-154,526 in rats, providing insights into its behavioral, endocrine, and neurochemical profile.
Data Presentation
The following tables summarize the key quantitative findings from studies involving chronic administration of CP-154,526 in rats.
Table 1: Behavioral Effects of Chronic CP-154,526 Administration
| Behavioral Test | Species/Strain | Treatment Group | Dose & Duration | Key Finding | Reference |
| Defensive Withdrawal | Rat | CP-154,526 | 3.2 mg/kg/day for 9-10 days | Significantly decreased defensive withdrawal behavior, suggesting anxiolytic activity. | [2][3] |
| Fear-Potentiated Startle | Rat | CP-154,526 | Not specified (acute) | Demonstrated anxiolytic-like activity. | [1] |
| Forced Swim Test | Flinders Sensitive Line (FSL) Rat | CP-154,526 | 10 mg/kg (twice daily) for 14 days | Increased swimming behavior, indicating antidepressant-like effects. | |
| Social Interaction | Flinders Sensitive Line (FSL) Rat | CP-154,526 | 10 mg/kg (twice daily) for 14 days | Increased social interaction, suggesting anxiolytic effects. |
Table 2: Endocrine Effects of Chronic CP-154,526 Administration
| Endocrine Parameter | Species/Strain | Treatment Group | Dose & Duration | Stressor | Key Finding | Reference |
| Serum Corticosterone | Rat | CP-154,526 (low dose) | 14 days | Air-puff startle | Faster return to baseline corticosterone levels after stress. | [2][3] |
| Plasma ACTH | Rat | CP-154,526 | 20 mg/kg (single dose, i.p.) | None | Increased plasma ACTH (paradoxical effect). | [5] |
| Plasma ACTH | Rat | CP-154,526 | Not specified (acute, s.c.) | Exogenous CRF | Antagonized CRF-stimulated increase in plasma ACTH. | [1] |
Table 3: Neurochemical Effects of Chronic CP-154,526 Administration
| Neurochemical Parameter | Brain Region | Treatment Group | Dose & Duration | Key Finding | Reference |
| CRF mRNA Expression | Paraventricular Nucleus (PVN) | CP-154,526 (high dose) | 14 days | Significant dose-dependent decrease. | [2][3] |
| CRF mRNA Expression | Barrington's Nucleus | CP-154,526 (high dose) | 14 days | Significant dose-dependent decrease. | [2][3] |
| CRF1 Receptor mRNA Expression | Parietal Cortex, Basolateral Amygdala, Cerebellum | CP-154,526 | 14 days | No significant changes detected. | [2][3] |
| CRF2A Receptor Binding & mRNA | Central Nervous System | CP-154,526 | 14 days | No alterations observed. | [2][3] |
| Urocortin mRNA Expression | Central Nervous System | CP-154,526 | 14 days | No alterations observed. | [2][3] |
Experimental Protocols
Chronic Drug Administration Protocol
This protocol is based on the methodology described by Arborelius et al. (2000).
Objective: To achieve a steady-state blockade of CRF1 receptors to assess the long-term behavioral, endocrine, and neurochemical effects of CP-154,526.
Materials:
-
CP-154,526 hydrochloride
-
Vehicle (e.g., sterile water, saline, or a suspension vehicle like 0.5% carboxymethylcellulose)
-
Osmotic minipumps (e.g., Alzet) or appropriate syringes for daily injections
-
Adult male rats (e.g., Sprague-Dawley)
-
Animal scale
Procedure:
-
Animal Model: Use adult male Sprague-Dawley rats, weighing 250-300g at the start of the experiment. House animals individually in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Drug Preparation: Dissolve or suspend CP-154,526 hydrochloride in the chosen vehicle to the desired concentration. For example, for a dose of 3.2 mg/kg/day, calculate the total amount of drug needed per animal for the duration of the study.
-
Administration:
-
Osmotic Minipumps (for continuous administration):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the dorsal thoracic area.
-
Make a small subcutaneous incision and implant the filled osmotic minipump.
-
Suture the incision and allow the animal to recover. The pump will deliver the drug at a constant rate for the specified duration (e.g., 14 days).
-
-
Daily Injections (for intermittent administration):
-
Administer CP-154,526 via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a consistent time each day for the duration of the study (e.g., 14 days). Note that the route of administration can influence the effects on the HPA axis.[5]
-
-
-
Monitoring: Monitor the animals daily for any adverse effects, including changes in body weight, food and water intake, and general health.
Defensive Withdrawal Behavior Test
Objective: To assess anxiety-like behavior in rats.
Apparatus: A test chamber with a small, enclosed, dark compartment and a larger, open, illuminated area.
Procedure:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Place the rat in the center of the illuminated area of the chamber.
-
Record the following parameters over a 10-15 minute session:
-
Latency to enter the dark compartment.
-
Total time spent in the dark compartment.
-
Number of entries into the dark compartment.
-
-
Anxiolytic-like effects are indicated by a decrease in the time spent in the dark compartment and an increase in exploratory behavior in the open area.
Air-Puff Startle Stress and Corticosterone Measurement
Objective: To assess the effect of chronic CP-154,526 on the HPA axis response to an acute stressor.
Materials:
-
Air-puff delivery system
-
Restrainers (optional)
-
Blood collection supplies (e.g., tail-nick, saphenous vein, or decapitation)
-
EDTA-coated tubes
-
Centrifuge
-
Corticosterone Radioimmunoassay (RIA) or ELISA kit
Procedure:
-
Stress Induction:
-
Place the rat in a testing chamber.
-
Deliver a series of brief air puffs (e.g., 100 psi, 100 ms duration) directed at the rat's neck or back. The timing and number of puffs should be standardized.
-
-
Blood Collection:
-
Collect a baseline blood sample before the stressor.
-
Collect subsequent blood samples at specific time points after the stressor (e.g., 15, 30, 60, and 120 minutes) to measure the corticosterone response curve.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
-
Corticosterone Measurement:
-
Quantify corticosterone levels in the plasma using a commercially available RIA or ELISA kit, following the manufacturer's instructions.
-
In Situ Hybridization for CRF mRNA
Objective: To quantify changes in CRF gene expression in specific brain regions.
Materials:
-
Rat brains from control and CP-154,526-treated animals
-
Cryostat
-
Microscope slides
-
Hybridization oven
-
Radiolabeled (e.g., 35S) or non-radiolabeled antisense CRF cRNA probe
-
Hybridization buffer (containing formamide, dextran sulfate, salts, etc.)
-
Wash buffers (e.g., SSC)
-
RNase A
-
Autoradiography film or phosphor imaging screen
-
Microscope and image analysis software
Procedure (Simplified):
-
Tissue Preparation:
-
Rapidly dissect the brains and freeze them.
-
Section the brains on a cryostat (e.g., 14-20 µm thick sections) and mount them on coated microscope slides.
-
-
Prehybridization:
-
Fix the tissue sections (e.g., with 4% paraformaldehyde).
-
Treat with proteinase K to improve probe penetration.
-
Acetylate the sections to reduce background signal.
-
-
Hybridization:
-
Apply the hybridization buffer containing the labeled CRF probe to the sections.
-
Incubate overnight at an appropriate temperature (e.g., 55-60°C).
-
-
Post-hybridization Washes:
-
Wash the slides in a series of increasingly stringent SSC buffers to remove non-specifically bound probe.
-
Treat with RNase A to digest any remaining single-stranded probe.
-
-
Signal Detection:
-
Expose the slides to autoradiography film or a phosphor imaging screen. . Develop the film or scan the screen to visualize the hybridization signal.
-
-
Quantification:
-
Use image analysis software to quantify the optical density of the hybridization signal in the brain regions of interest (e.g., PVN).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CRF1 Receptor Signaling Pathway and HPA Axis Regulation.
Caption: General Experimental Workflow for Chronic CP-154,526 Studies.
References
- 1. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The role of corticotropin-releasing factor in depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticosterone mitigates the stress response in an animal model of PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Injectable Formulation of CP-154,526 Hydrochloride
Welcome to the technical support center for CP-154,526 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges when preparing this compound for injection. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Physicochemical Properties of CP-154,526 Hydrochloride
A thorough understanding of the physicochemical properties of CP-154,526 hydrochloride is fundamental to developing a successful parenteral formulation.
| Property | Value | Source |
| Molecular Weight | 400.99 g/mol | [1] |
| Appearance | White to beige powder | [2] |
| Solubility in Organic Solvents | Soluble in DMSO and ethanol to 50 mM. | [1][3][4] |
| Predicted logP | 6.2 | [5] |
| Chemical Structure | N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride | [5] |
Note: The high predicted logP value of 6.2 suggests that CP-154,526 hydrochloride is a highly lipophilic compound, which is consistent with its poor aqueous solubility.
Troubleshooting Guide for Solubility Enhancement
This guide provides systematic approaches to improve the solubility of CP-154,526 hydrochloride for the preparation of injectable solutions.
Issue: Precipitation of CP-154,526 hydrochloride in Aqueous Solutions
Precipitation upon addition to aqueous buffers is a common issue for poorly soluble compounds like CP-154,526 hydrochloride.
Caption: A stepwise approach to addressing precipitation issues.
1. pH Adjustment:
As CP-154,526 is a hydrochloride salt of an amine-containing compound, its solubility is expected to be pH-dependent. Lowering the pH of the aqueous vehicle should increase the proportion of the more soluble, protonated form of the molecule.
-
Protocol:
-
Prepare a series of aqueous buffers (e.g., citrate, acetate) with pH values ranging from 3.0 to 6.0.
-
Accurately weigh a small amount of CP-154,526 hydrochloride and add it to a known volume of each buffer to create a suspension.
-
Agitate the samples at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the solubility of CP-154,526 hydrochloride as a function of pH to determine the optimal pH range for solubilization.
-
2. Co-solvent Addition:
Co-solvents can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous vehicle.
-
Commonly Used Co-solvents for Parenteral Formulations:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 300 (PEG 300)
-
Polyethylene Glycol 400 (PEG 400)
-
-
Protocol:
-
Based on the optimal pH determined above, prepare a buffered aqueous solution.
-
Create a series of co-solvent blends by adding increasing concentrations of a selected co-solvent (e.g., 10%, 20%, 30%, 40% v/v of PG) to the buffered solution.
-
Determine the saturation solubility of CP-154,526 hydrochloride in each co-solvent blend using the method described for pH adjustment.
-
Evaluate the physical stability of the resulting solutions, observing for any precipitation over time.
-
3. Surfactant-based Solubilization:
Surfactants can enhance the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.
-
Commonly Used Surfactants for Parenteral Formulations:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Solutol® HS 15
-
-
Protocol:
-
Prepare solutions of the selected surfactant in the optimized buffered vehicle at various concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).
-
Determine the solubility of CP-154,526 hydrochloride in each surfactant solution.
-
Monitor the solutions for clarity and the absence of precipitation.
-
4. Cyclodextrin Complexation:
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent aqueous solubility.
-
Commonly Used Cyclodextrins for Parenteral Formulations:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)
-
-
Protocol:
-
Prepare aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 5%, 10%, 20%, 30% w/v).
-
Add an excess of CP-154,526 hydrochloride to each cyclodextrin solution.
-
Equilibrate the samples as previously described.
-
Filter and analyze the supernatant to determine the solubility enhancement.
-
Data Presentation: Example Solubility Enhancement
The following table illustrates how to present the quantitative data obtained from your experiments.
| Formulation Approach | Vehicle Composition | Achieved Concentration (mg/mL) | Observations |
| pH Adjustment | pH 4.0 Citrate Buffer | >1 | Clear solution, stable for 24h |
| Co-solvency | 20% PG in pH 4.0 Buffer | >5 | Clear solution, stable for 48h |
| Surfactant | 2% Polysorbate 80 in pH 4.0 Buffer | >2 | Clear solution, stable for 24h |
| Cyclodextrin | 15% HP-β-CD in Water | >10 | Clear solution, stable for >72h |
Frequently Asked Questions (FAQs)
Q1: What is the likely Biopharmaceutics Classification System (BCS) class of CP-154,526 hydrochloride and why is it important for formulation development?
A1: Based on its high predicted lipophilicity (logP 6.2), it is highly probable that CP-154,526 hydrochloride is a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[6][7][8] This classification is critical because it highlights that solubility is the primary hurdle for achieving adequate bioavailability for parenteral administration.[6][7][8] Therefore, solubility enhancement techniques are essential for developing a viable injectable formulation.
Q2: How does the hydrochloride salt form of CP-154,526 influence the formulation strategy?
A2: The hydrochloride salt indicates that the parent molecule contains a basic functional group, likely an amine. This is advantageous for a pH-dependent solubilization strategy. In acidic conditions, the amine group will be protonated, leading to increased aqueous solubility. Therefore, maintaining an acidic pH in the formulation is a key starting point for improving solubility.
Q3: Are there any potential stability issues I should be aware of when using a low pH formulation?
A3: Yes, while a low pH can improve solubility, it may also lead to chemical degradation of the drug substance over time, for instance, through hydrolysis. It is crucial to conduct stability studies on your lead formulations at various temperatures and time points to ensure that the desired shelf-life can be achieved without significant degradation of CP-154,526.
Q4: What are the regulatory considerations when using co-solvents and surfactants in an injectable formulation?
A4: The use of excipients such as co-solvents and surfactants in parenteral formulations is subject to strict regulatory scrutiny.[5][9] It is essential to use compendial grade excipients and to ensure that their concentrations are within the limits considered safe for the intended route of administration. The FDA's Inactive Ingredient Database is a valuable resource for determining the maximum approved concentrations of various excipients in injectable products.
Q5: Can I combine different solubilization techniques?
A5: Absolutely. In many cases, a combination of techniques provides a synergistic effect on solubility. For example, you could use a co-solvent in a pH-adjusted buffer or add a surfactant to a cyclodextrin-containing formulation. This approach, sometimes referred to as mixed solvency, can often achieve the target drug concentration with lower levels of individual excipients, potentially reducing toxicity concerns.[10]
Signaling Pathway and Experimental Workflow Diagrams
Logical Relationship for Formulation Strategy
Caption: Decision-making process for selecting a suitable solubilization strategy.
This technical support center provides a foundational guide for addressing the solubility challenges of CP-154,526 hydrochloride. Successful formulation development will require systematic experimentation and careful evaluation of stability and compatibility.
References
- 1. A new formulation concept for drugs with poor water solubility for parenteral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PrologP | www.compudrug.com [compudrug.com]
- 3. pKa Prediction | Rowan [rowansci.com]
- 4. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CP-154526 | C23H32N4 | CID 5311055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmaceutical development of a parenteral formulation of conivaptan hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 9. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
CP 154526 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of CP 154526 hydrochloride. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your compound and the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, the solid form of this compound should be stored at +4°C under desiccating conditions.[1][2] Some suppliers also recommend storage at 2-8°C.[3] When stored properly, the compound can be stable for up to 12 months. Always refer to the Certificate of Analysis provided by the supplier for lot-specific storage recommendations.
Q2: I need to prepare a stock solution. What are the recommended solvents and storage conditions?
A2: this compound is soluble in DMSO and ethanol, typically up to 50 mM.[2] For stock solutions, it is recommended to store them in tightly sealed vials away from moisture. For short-term storage, aliquots can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store aliquots at -80°C, where they can be stable for up to six months.[4] Avoid repeated freeze-thaw cycles.
Q3: Can I store my stock solution at room temperature or +4°C?
A3: It is not recommended to store stock solutions of this compound at room temperature or +4°C for extended periods due to the potential for degradation. For day-to-day experimental use, it is best to prepare fresh dilutions from a frozen stock solution.
Q4: I observed precipitation in my stock solution after thawing. What should I do?
A4: If you observe precipitation, you can gently warm the solution and/or sonicate it to aid in redissolution.[4] To prevent precipitation, ensure that the compound is fully dissolved initially and consider preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
Q5: How can I prepare this compound for in vivo studies?
A5: Preparing a formulation for in vivo use often requires a specific vehicle. One common protocol involves a multi-step process with co-solvents. For example, a suspension can be prepared by dissolving the compound in 10% DMSO, followed by the addition of 90% corn oil for a clear solution, or 90% (20% SBE-β-CD in Saline) for a suspension that may require sonication.[4] Always ensure the final formulation is appropriate for your specific animal model and route of administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results | Compound degradation due to improper storage or handling. | Review storage conditions of both solid compound and stock solutions. Prepare fresh stock solutions from the solid powder. Perform a quality control check if possible (e.g., HPLC). |
| Precipitation in stock solution upon thawing | Poor solubility at lower temperatures or repeated freeze-thaw cycles. | Gently warm and sonicate the vial to redissolve. Prepare smaller, single-use aliquots for future use. |
| Difficulty dissolving the compound | Incorrect solvent or insufficient mixing. | Confirm the solubility of this compound in your chosen solvent. Use gentle heating and sonication to aid dissolution. |
Storage Conditions Summary
| Form | Solvent | Temperature | Duration | Notes |
| Solid (Powder) | N/A | +4°C or 2-8°C | Up to 12 months | Store under desiccating conditions.[1][2][3] |
| Stock Solution | DMSO / Ethanol | -20°C | Up to 1 month | Sealed, away from moisture. Avoid freeze-thaw cycles.[4] |
| Stock Solution | DMSO / Ethanol | -80°C | Up to 6 months | Sealed, away from moisture. Recommended for long-term storage.[4] |
Experimental Protocols
Protocol for Preparation of Stock Solutions
-
Preparation : Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weighing : Weigh the desired amount of the compound in a sterile environment.
-
Dissolution : Add the appropriate volume of solvent (e.g., DMSO or ethanol) to achieve the desired concentration (e.g., 50 mM).
-
Mixing : Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquoting and Storage : Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store at -20°C for short-term use or -80°C for long-term storage.
Protocol for Assessing Compound Stability (Stability-Indicating HPLC Method)
This protocol describes a general procedure for conducting a forced degradation study to assess the stability of this compound. The goal of such a study is to identify potential degradation products and establish a stability-indicating analytical method.
-
Forced Degradation Conditions :
-
Acid Hydrolysis : Incubate the compound in a solution of 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis : Incubate the compound in a solution of 0.1 M NaOH at a controlled temperature for a defined period.
-
Oxidation : Treat the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Thermal Stress : Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability : Expose the compound (both solid and in solution) to UV light according to ICH Q1B guidelines.
-
-
Sample Analysis :
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
-
HPLC Method Development :
-
The primary goal is to develop a method that separates the parent compound from all potential degradation products.
-
A common starting point is a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol).[1]
-
Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure peak purity.
-
-
Data Analysis :
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and characterize any significant degradation products.
-
Visualizations
Caption: Antagonistic action of this compound on the CRF1 receptor signaling pathway.
Caption: A typical experimental workflow for assessing the stability of this compound.
Caption: A decision tree for troubleshooting common issues with this compound solutions.
References
Technical Support Center: CP 154526 Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP 154526 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It binds to CRF1 with high affinity, blocking the actions of corticotropin-releasing factor (CRF). This antagonism of the CRF1 receptor is the basis for its investigation in preclinical models of anxiety, depression, and other stress-related disorders.
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, stock solutions should be prepared in an organic solvent such as DMSO or ethanol.[1] It is recommended to store stock solutions in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[2] Always ensure the vials are tightly sealed to prevent moisture contamination.[2]
Q3: I am observing inconsistent results in my in vivo behavioral experiments. What are the common causes?
Inconsistent results in behavioral studies with CP 154526 are a known challenge and can stem from several factors:
-
Vehicle Formulation and Administration: Due to its hydrophobic nature, the choice of vehicle is critical. A common issue is the precipitation of the compound upon injection. A recommended vehicle for intraperitoneal (i.p.) or oral (p.o.) administration is a suspension in a mixture of DMSO, PEG300, Tween-80, and saline.[2] It is crucial to ensure the compound is fully dissolved or uniformly suspended before each administration.
-
Stress Levels of Animals: The anxiolytic effects of CRF1 antagonists like CP 154526 can be more pronounced in animals under stress. Baseline stress levels can vary between animals and testing sessions, leading to variability in results.
-
Behavioral Test Parameters: Subtle variations in the experimental setup of behavioral tests, such as the elevated plus-maze, can significantly impact results. Factors to control for include lighting conditions in the testing room, time of day of testing, and habituation procedures for the animals.
Q4: My this compound is not showing the expected antagonism in my in vitro assay. What should I check?
If you are not observing the expected antagonism, consider the following:
-
Compound Integrity: Ensure your this compound is of high purity and has been stored correctly to prevent degradation.
-
Solubility Issues: The compound's low aqueous solubility can lead to precipitation in assay buffers, reducing the effective concentration. Using a small percentage of an organic solvent like DMSO in your final assay volume can help maintain solubility. However, be mindful of the solvent's potential effects on your cells or receptor preparation.
-
Agonist Concentration: In functional assays, if the concentration of the CRF agonist is too high, it may overcome the competitive antagonism of CP 154526. It is recommended to use an agonist concentration at or near its EC80 to provide a sufficient window for observing antagonism.
-
Off-Target Effects: While CP 154526 is highly selective for the CRF1 receptor, its chemical scaffold, pyrrolo[2,3-d]pyrimidine, has been associated with off-target effects, including kinase inhibition.[3][4][5] If your results are unexpected, consider the possibility of off-target effects in your specific experimental system.
Data Presentation
Table 1: In Vitro Binding and Functional Activity of CP 154526
| Parameter | Receptor | Species | Value | Reference |
| Kᵢ | CRF₁ | Human | 2.7 nM | [6] |
| Kᵢ | CRF₂ | Human | >10,000 nM | [6] |
| IC₅₀ (CRF-stimulated cAMP production) | CRF₁ | Human | 1.2 nM | [7] |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation
This protocol describes the preparation of a vehicle for intraperitoneal (i.p.) or oral (p.o.) administration of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
This will result in a 2.5 mg/mL suspended solution suitable for i.p. or p.o. administration.[2]
Protocol 2: CRF1 Receptor Competitive Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay. It should be optimized for your specific laboratory conditions and receptor source.
Materials:
-
Cell membranes expressing the CRF1 receptor
-
[¹²⁵I]-Sauvagine or another suitable CRF1 radioligand
-
This compound
-
Non-specific binding control (e.g., a high concentration of unlabeled CRF)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters, pre-soaked in a solution like 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Binding Buffer + Cell Membranes
-
Non-specific Binding: Radioligand + Non-specific Binding Control + Cell Membranes
-
Competition: Radioligand + varying concentrations of this compound + Cell Membranes
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[8]
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the log concentration of this compound to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.
Protocol 3: CRF-Stimulated cAMP Functional Assay
This protocol outlines a functional assay to measure the antagonist activity of CP 154526 on CRF-stimulated cAMP production.
Materials:
-
Cells expressing the CRF1 receptor (e.g., Y-79 human retinoblastoma cells)[7]
-
Corticotropin-Releasing Factor (CRF)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium
-
Stimulation buffer (as recommended by the cAMP assay kit manufacturer)
Procedure:
-
Cell Plating: Plate the CRF1-expressing cells in a 96-well plate and culture until they reach the desired confluency.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add CRF at a final concentration around its EC₈₀ to all wells (except for the basal control) and incubate for a time determined by optimization (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine its IC₅₀ for the inhibition of CRF-stimulated cAMP production.
Mandatory Visualizations
References
- 1. CP 154526 | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
Optimizing CP 154526 hydrochloride dosage for behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-154,526 hydrochloride in behavioral studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with CP-154,526 hydrochloride.
Issue 1: Inconsistent or Lack of Behavioral Effects
-
Question: We are not observing the expected anxiolytic or other behavioral effects of CP-154,526 hydrochloride in our rodent models. What could be the reason?
-
Answer: Inconsistent effects of CP-154,526 hydrochloride across different studies and laboratories have been reported.[1][2][3] Several factors could contribute to this variability:
-
Stress Levels of Animals: The anxiolytic effects of CP-154,526 may be more pronounced in animals under stress.[1] Ensure that your experimental design includes appropriate stress paradigms to unmask the effects of a CRF1 receptor antagonist.
-
Behavioral Assay Sensitivity: The effectiveness of CP-154,526 can vary depending on the behavioral test used.[1][4] While it has shown anxiolytic-like activity in the elevated plus-maze and defensive withdrawal tasks, its effects in other tests like the punished drinking test have been less consistent.[4][5]
-
Dosage: The dose-response relationship for CP-154,526 can be complex and may not always be linear.[1] It is crucial to perform a dose-response study to determine the optimal effective dose for your specific experimental conditions and animal strain.
-
Pharmacokinetics: The timing of administration relative to the behavioral test is critical. The brain-penetrant nature of CP-154,526 suggests it can act centrally, but its half-life and time to peak concentration should be considered when designing your experiment.[2]
-
Animal Strain: Different strains of rodents can exhibit varying sensitivities to both stress and pharmacological interventions. The strain of mice or rats used in your study could influence the observed behavioral outcomes.[4]
-
Issue 2: Compound Solubility and Vehicle Preparation
-
Question: We are having difficulty dissolving CP-154,526 hydrochloride for administration. What is the recommended procedure?
-
Answer: CP-154,526 hydrochloride is soluble in organic solvents such as DMSO and ethanol.[6] For in vivo studies, a common method for preparing a vehicle suspension involves a multi-step process. A suggested protocol for a 2.5 mg/mL suspension for intraperitoneal (i.p.) or oral (p.o.) administration is as follows:
-
Prepare a stock solution of CP-154,526 hydrochloride in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.[7]
It is recommended to prepare the working solution fresh on the day of the experiment.[7]
-
Issue 3: Potential Side Effects
-
Question: Are there any known side effects of CP-154,526 hydrochloride administration in rodents that could confound our behavioral results?
-
Answer: While CP-154,526 generally has little effect on locomotor activity at anxiolytic doses, it is important to monitor for any potential side effects.[2][3] One study noted that chronic administration of high doses of CP-154,526 was avoided due to a potential for aversive side effects.[8] It is recommended to include control groups that receive only the vehicle to account for any effects of the injection procedure or the vehicle itself. Additionally, observing the animals for any signs of sedation, motor impairment, or other abnormal behaviors is crucial for accurate interpretation of your data.
Frequently Asked Questions (FAQs)
What is the mechanism of action of CP-154,526 hydrochloride?
CP-154,526 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[6] It has a high affinity for the CRF1 receptor (Ki of approximately 2.7 nM) and shows high selectivity over the CRF2 receptor (Ki > 10,000 nM). By blocking the CRF1 receptor, CP-154,526 inhibits the downstream signaling cascades initiated by corticotropin-releasing factor (CRF), a key mediator of the stress response.[9]
What is the recommended storage condition for CP-154,526 hydrochloride?
CP-154,526 hydrochloride powder should be stored under desiccating conditions at 2-8°C. For long-term storage, some suppliers recommend +4°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[7]
How does the CRF1 receptor signaling pathway work?
The CRF1 receptor is a G protein-coupled receptor (GPCR).[10] Upon binding of CRF, the CRF1 receptor primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[11] However, the CRF1 receptor can also couple to other G proteins, such as Gq, which activates the phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of Protein Kinase C (PKC).[11]
Data Summary
Table 1: Summary of CP-154,526 Hydrochloride Dosages in Rodent Behavioral Studies
| Animal Model | Behavioral Assay | Dosage Range (mg/kg) | Route of Administration | Observed Effect |
| Rat | Elevated Plus-Maze | 1 - 10 | i.p. | Anxiolytic-like activity.[6][7] |
| Rat | Defensive Withdrawal | 3.2 (chronic) | s.c. (osmotic minipump) | Decreased defensive behavior.[5] |
| Rat | Cocaine-induced Hyperactivity | 5, 10, 20 | i.p. | Dose-dependent reduction in hyperactivity.[12] |
| Rat | Cocaine Seeking Reinstatement | 5, 10, 20 | i.p. | Dose-dependent decrease in cocaine-seeking behavior.[12] |
| Mouse | Light/Dark Test | 10 - 40 | i.p. | Anxiolytic-like effects.[4] |
| Mouse | Mouse Defense Test Battery | 5 - 20 | i.p. | Reduction in defensive behaviors.[4] |
| Mouse | Ethanol-induced Locomotor Sensitization | 10, 20 | i.p. | Blocked the expression of sensitization.[8] |
Experimental Protocols
Detailed Methodology for the Elevated Plus-Maze (EPM) Test
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[13][14][15][16]
1. Apparatus:
-
The maze is shaped like a plus sign and elevated from the floor (typically 50-80 cm).[14][17]
-
It consists of two open arms (without walls) and two enclosed arms (with high walls), with a central platform.[14]
2. Pre-test Handling and Habituation:
-
Handle the animals for several days before the test to reduce handling-induced stress.[13]
-
On the day of the test, allow the animals to habituate to the testing room for at least 30-60 minutes before the experiment.[13][15]
3. Drug Administration:
-
Administer CP-154,526 hydrochloride or the vehicle control intraperitoneally (i.p.) at the desired dose and pre-treatment time (e.g., 30 minutes) before placing the animal on the maze.
4. Testing Procedure:
-
Place the animal on the central platform of the maze, facing one of the enclosed arms.[13]
-
Allow the animal to freely explore the maze for a 5-10 minute session.[14][15]
-
The session is typically recorded by an overhead video camera connected to a tracking software.[14][15]
5. Data Analysis:
-
The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.[14] An increase in these parameters is indicative of an anxiolytic effect.
-
Other measures can include the number of entries into the closed arms (as a measure of general activity) and ethological parameters such as head dips and stretched-attend postures.[16]
-
Clean the maze thoroughly between each animal to remove any olfactory cues.[15]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 5. Chronic administration of the selective corticotropin-releasing factor 1 receptor antagonist CP-154,526: behavioral, endocrine and neurochemical effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. CRF1 Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 11. guidetopharmacology.org [guidetopharmacology.org]
- 12. Effects of CP 154,526, a CRF1 receptor antagonist, on behavioral responses to cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated plus maze protocol [protocols.io]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. mmpc.org [mmpc.org]
Technical Support Center: CP-154,526 Hydrochloride in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective CRF1 receptor antagonist, CP-154,526 hydrochloride, in animal models. The information is designed to help minimize side effects and ensure the successful execution of experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CP-154,526?
CP-154,526 is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] By blocking this receptor, it attenuates the physiological and behavioral responses to stress.
Q2: What are the expected therapeutic effects of CP-154,526 in animal models?
In preclinical studies, CP-154,526 has demonstrated anxiolytic-like and antidepressant-like effects. It is effective in reducing stress-induced behaviors, such as anxiety in the elevated plus-maze and defensive withdrawal paradigms.[2]
Q3: Does chronic administration of CP-154,526 lead to adrenal insufficiency?
Studies involving chronic administration of CP-154,526 have shown no evidence of adrenal insufficiency.[2] In rats treated for 14 days, serum corticosterone concentrations returned to baseline levels more rapidly after a stressor, suggesting the HPA axis remains responsive.[2]
Troubleshooting Guide: Minimizing Side Effects
Issue 1: Unexpected Changes in Locomotor Activity
Question: My animals are showing either hyperactivity or sedation after administration of CP-154,526. What could be the cause and how can I mitigate this?
Answer:
At typical anxiolytic doses (5-20 mg/kg), CP-154,526 has been consistently reported to have little to no effect on basal locomotor activity in rodents.[3][4] If you observe significant changes in motor function, consider the following:
-
Dose: While doses up to 20 mg/kg are generally well-tolerated in terms of motor effects, higher doses may have unforeseen consequences. It is advisable to conduct a dose-response study to identify the optimal dose for your specific experimental paradigm that does not produce motor side effects. One study noted that repeated administration of doses greater than 10 mg/kg was avoided due to potential "aversive side-effects," although these were not specified.[5]
-
Vehicle Control: The vehicle used to dissolve CP-154,526 could independently affect locomotor activity. Ensure you have a proper vehicle control group to differentiate the effects of the compound from the vehicle.
-
Interaction with Other Substances: If co-administering CP-154,526 with other compounds, be aware of potential synergistic or antagonistic effects on locomotor activity. For instance, while CP-154,526 alone does not affect basal locomotion, it can reduce cocaine-induced hyperactivity.[4]
Summary of CP-154,526 Effects on Locomotor Activity
| Dose Range (mg/kg, i.p.) | Animal Model | Observation | Citation |
| 5, 10, 20 | Wistar Rats | No effect on basal locomotor activity. | [4] |
| 10, 20 | DBA/2J Mice | Blocked expression of ethanol-induced locomotor sensitization without altering baseline activity. | [5] |
| >10 (chronic) | Mice | Avoided due to potential "aversive side-effects". | [5] |
Issue 2: Alterations in Food and Water Intake or Body Weight
Question: I've noticed changes in my animals' food and water consumption, or significant weight changes after starting treatment with CP-154,526. Is this a known side effect?
Answer:
Current literature suggests that CP-154,526 does not significantly impact food or water intake. One study in BALB/cJ mice found that forced swim stress did not cause increases in food or water intake, and pretreatment with CP-154,526 did not alter these parameters.[6] However, the broader class of CRF1 receptor antagonists has been investigated for effects on appetite and metabolism. If you observe changes, consider these points:
-
Stress Levels: The underlying stress level of the animals can independently influence feeding behavior. Ensure that your control and experimental groups are housed under identical, low-stress conditions.
-
Palatability of Vehicle (for oral administration): If administering the compound orally, the vehicle's taste could affect consumption. Consider using a palatable vehicle and acclimatizing the animals to it before introducing the drug.
-
Monitor Regularly: Track food and water intake, as well as body weight, daily to identify any trends that may correlate with drug administration.
Issue 3: Disruption of Circadian Rhythms or Sleep Patterns
Question: My animals' sleep-wake cycles seem to be disrupted since I began administering CP-154,526. Is this expected?
Answer:
Yes, this is a potential effect. A study in hamsters demonstrated that CP-154,526 can inhibit light-induced phase advances of circadian activity rhythms.[7] This suggests an interaction with the circadian pacemaker.
-
Timing of Administration: Be consistent with the time of day you administer the compound, as this could interact with the animals' natural circadian rhythm.
-
Light-Dark Cycle: Maintain a strict and consistent light-dark cycle in your animal facility to avoid confounding variables.
-
Consider the Research Question: If your research is sensitive to circadian disruptions, you may need to account for this effect in your experimental design and data analysis.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration in Rodents
This protocol is based on methodologies frequently cited in the literature.
-
Vehicle Preparation: A common vehicle for CP-154,526 is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile saline. To prepare, slowly add the appropriate amount of CMC to sterile saline while stirring continuously until a homogenous suspension is formed.
-
Drug Preparation: Weigh the required amount of CP-154,526 hydrochloride and suspend it in the prepared vehicle to the desired final concentration. Vortex thoroughly before each injection to ensure a uniform suspension.
-
Administration:
-
Gently restrain the animal.
-
For rats, the recommended injection site is the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
For mice, the injection should also be in the lower abdominal quadrant.
-
Use an appropriate needle size (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
The injection volume should typically not exceed 10 ml/kg for rats and 20 ml/kg for mice.
-
Visualizations
Signaling Pathway: CRF1 Receptor Antagonism
Caption: Mechanism of CP-154,526 action on the HPA axis.
Experimental Workflow: Troubleshooting Side Effects
Caption: A logical workflow for troubleshooting side effects.
References
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic administration of the selective corticotropin-releasing factor 1 receptor antagonist CP-154,526: behavioral, endocrine and neurochemical effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of CP 154,526, a CRF1 receptor antagonist, on behavioral responses to cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CP 154526 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CP 154526 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3][4][5] Its primary mechanism of action is to block the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, thereby attenuating the physiological responses to stress.[1][2] CRF1 receptors are G protein-coupled receptors that, upon activation by CRF, primarily couple to Gs-proteins to activate the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[6][7][8][9] By blocking this interaction, this compound can inhibit the downstream signaling cascades associated with stress and anxiety.[1][2]
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: Due to its hydrophobic nature, this compound requires a specific vehicle for solubilization and administration. Commonly used vehicles include a mixture of DMSO, PEG300, Tween-80, and saline, or a formulation with sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in saline. The choice of vehicle may depend on the route of administration and the desired concentration.
Q3: What are the typical dosages for in vivo studies with this compound?
A3: The effective dose of this compound can vary depending on the animal model and the specific experimental paradigm. However, studies in rodents have typically used doses in the range of 1 to 10 mg/kg for intraperitoneal (i.p.) injection.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - Incomplete dissolution in the initial solvent (e.g., DMSO).- Rapid addition of aqueous components to the organic solvent.- Low temperature of the final solution. | - Ensure complete dissolution in the initial organic solvent by vortexing and gentle warming if necessary.- Add the aqueous components (e.g., saline, SBE-β-CD solution) dropwise while continuously vortexing or stirring.- Prepare the final formulation at room temperature. |
| Difficulty in administering the formulation (e.g., high viscosity) | - High concentration of co-solvents like PEG300. | - If possible, try to lower the concentration of the high-viscosity component while ensuring the compound remains in solution.- Consider alternative vehicle formulations with lower viscosity.- Use a larger gauge needle for administration, if appropriate for the animal and route of administration. |
| Animal distress or adverse reaction after administration | - Irritation caused by the vehicle components (e.g., high concentration of DMSO).- Too rapid injection rate.- Incorrect placement of the needle (for i.p. or gavage). | - Minimize the concentration of potentially irritating solvents like DMSO in the final formulation.- Administer the vehicle slowly and steadily.- Ensure proper training and technique for the chosen route of administration (intraperitoneal injection or oral gavage).[10][11][12][13][14][15][16][17] |
| Inconsistent or lack of expected pharmacological effect | - Inadequate bioavailability due to poor formulation.- Degradation of the compound.- Incorrect dosage. | - Re-evaluate the vehicle preparation protocol to ensure complete solubilization.- Prepare fresh formulations for each experiment and store stock solutions appropriately.- Perform a dose-response study to determine the optimal effective dose for your specific experimental conditions. |
Quantitative Data Summary
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 20.05 | 50 |
| Ethanol | 20.05 | 50 |
Data sourced from Tocris Bioscience.[18]
Recommended In Vivo Dosages (Rodent Models)
| Route of Administration | Dosage Range (mg/kg) | Reference |
| Intraperitoneal (i.p.) | 1 - 10 | [4] |
Experimental Protocols
Protocol 1: Vehicle Preparation using DMSO, PEG300, and Tween-80
This protocol is suitable for preparing a vehicle for oral gavage or intraperitoneal injection.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of 100% DMSO. Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
In a separate tube, add the required volume of the DMSO stock solution to PEG300. For a final concentration of 2.5 mg/mL, you would add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300. Mix well by vortexing.
-
Add Tween-80 to the mixture. For the example above, add 50 µL of Tween-80 and vortex until the solution is homogeneous.
-
Slowly add saline to the mixture to reach the final volume. Continuing the example, add 450 µL of saline dropwise while continuously vortexing to bring the total volume to 1 mL. This will result in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: Vehicle Preparation using SBE-β-CD
This protocol provides an alternative vehicle formulation, particularly useful for reducing the amount of organic co-solvents.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline. Ensure it is completely dissolved. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO. For instance, create a 25 mg/mL stock solution as described in Protocol 1.
-
Add the DMSO stock solution to the SBE-β-CD solution. To achieve a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline. Mix thoroughly by vortexing.
Protocol 3: Intraperitoneal (i.p.) Injection in Rodents
-
Restrain the animal appropriately. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique is often preferred for secure restraint.[11][14]
-
Locate the injection site. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[14][15]
-
Insert the needle. Use an appropriate gauge needle (e.g., 25-27g for mice, 23-25g for rats).[14] Insert the needle at a 30-45 degree angle to the abdominal wall.
-
Aspirate before injecting. Gently pull back on the plunger to ensure that no fluid (e.g., blood, urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the solution. Administer the prepared this compound formulation slowly and steadily.
-
Withdraw the needle. Remove the needle and return the animal to its cage.
-
Monitor the animal. Observe the animal for any signs of distress or adverse reactions following the injection.
Protocol 4: Oral Gavage in Rodents
-
Select the appropriate gavage needle. The size of the needle will depend on the size of the animal. A flexible or curved needle with a ball tip is recommended to prevent injury.[10][12][16]
-
Measure the correct insertion length. Measure the distance from the animal's mouth to the last rib to estimate the length of the esophagus and prevent stomach perforation.[12]
-
Restrain the animal. Securely hold the animal in an upright position, ensuring the head and neck are extended to create a straight path to the esophagus.[10][12]
-
Insert the gavage needle. Gently insert the needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle passes into the esophagus. Do not force the needle.
-
Administer the solution. Once the needle is in the correct position, slowly administer the this compound formulation.
-
Remove the needle. Gently withdraw the gavage needle.
-
Monitor the animal. Observe the animal for any signs of respiratory distress or discomfort.
Visualizations
Caption: CRF1 receptor signaling pathway and the inhibitory action of CP 154526.
Caption: General experimental workflow for in vivo studies with CP 154526.
References
- 1. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-154,526 - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 9. Insights into mechanisms of corticotropin-releasing hormone receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. researchgate.net [researchgate.net]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.vt.edu [research.vt.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. research.vt.edu [research.vt.edu]
- 18. CP 154526 | CRF1 Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: CP-154526 Hydrochloride and the Forced Swim Test
Welcome to the technical support center for researchers utilizing CP-154526 hydrochloride in the forced swim test (FST). This resource provides troubleshooting guidance and answers to frequently asked questions to address the common issue of inconsistent results and to help ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CP-154526 hydrochloride and what is its mechanism of action?
CP-154526 hydrochloride is a non-peptide, selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] CRF is a key mediator of the stress response.[1][3] By blocking the CRF1 receptor, CP-154526 is hypothesized to mitigate the behavioral and neuroendocrine effects of stress, which are implicated in depression and anxiety.[1][3] Its therapeutic potential in several central nervous system disorders precipitated by stress is under investigation.[1][3]
Q2: Why am I seeing inconsistent effects of CP-154526 on immobility time in the forced swim test?
Inconsistent findings with CP-154526 and other CRF1 receptor antagonists in the FST are not uncommon in the literature.[1][4][5] While some studies have reported antidepressant-like effects, others have failed to observe a significant reduction in immobility time.[4][5] This variability can be attributed to a multitude of factors related to the experimental subjects, environment, and procedural protocols.[6][7][8] A critical review of your experimental design and conditions is the first step in troubleshooting.
Q3: Can CP-154526 hydrochloride affect locomotor activity and confound FST results?
CP-154526 has been reported to have little effect on locomotor activity and motor function, which is a desirable characteristic for a compound being tested in the FST.[1][3] However, it is always recommended to run a separate locomotor activity test (e.g., open field test) as a control to rule out any potential confounding effects of the compound on general activity levels, which could be misinterpreted as an antidepressant-like effect.
Q4: What is the evidence that blocking the HPA axis with CRF1 antagonists always produces an antidepressant-like effect in the FST?
The relationship is not always direct. Studies have shown that some CRF1 antagonists, including CP-154526, can reduce the stress-induced increase in adrenocorticotropic hormone (ACTH) without producing a concurrent antidepressant-like effect in the FST.[4][9] Conversely, other compounds may reduce immobility without significantly altering the HPA axis response to the swim stress.[4][9] This suggests that reducing stress-induced HPA activity alone may not be sufficient to produce an antidepressant-like effect in this paradigm.[9]
Troubleshooting Guide
Problem: No significant difference in immobility time between CP-154526 treated group and vehicle control.
This is a common issue that can be systematically addressed by examining several key areas of your experimental protocol.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting inconsistent FST results.
Step 1: Verify Compound Integrity and Dosing Regimen
-
Purity and Stability: Ensure the purity and stability of your CP-154526 hydrochloride batch. Improper storage can lead to degradation.
-
Vehicle and Solubility: Confirm that the compound is fully dissolved in the chosen vehicle. The vehicle itself should be tested alone to ensure it has no effect on behavior.
-
Dose and Administration: The dose-response relationship for CP-154526 can be complex. Consider performing a dose-response study. The route and timing of administration relative to the test are critical and should be based on the compound's pharmacokinetic profile.
Step 2: Evaluate Biological Variables of Animal Subjects
-
Strain: Different rodent strains exhibit significant variations in baseline immobility and sensitivity to antidepressants.[6][10] Ensure you are using a consistent strain across all experimental groups.
-
Sex: Behavioral and physiological differences between male and female rodents can influence FST outcomes.[11] Studies should ideally be conducted in both sexes or be consistent with the sex used in previously published positive studies.
-
Age and Weight: The age and body weight of the animals can affect their performance and drug metabolism.[6][10] Use animals of a consistent age and weight range.
-
Handling and Acclimation: Insufficient handling and acclimation to the facility and experimenter can increase stress levels and variability. A consistent handling schedule should be implemented before the experiment.
Step 3: Scrutinize Environmental and Housing Conditions
-
Noise and Light: The testing room should be quiet and have controlled, consistent lighting. Sudden noises or changes in light can affect behavior.
-
Temperature: Both room temperature and water temperature are critical. The recommended water temperature for the FST is typically 23-25°C.[6]
-
Housing: Whether animals are single-housed or group-housed can impact their stress levels and behavior in the FST.[6] Consistency in housing conditions is crucial.
Step 4: Review and Standardize FST Protocol Details
-
Apparatus Dimensions: The diameter and height of the swim cylinder should be standardized, as this can affect climbing and swimming behavior.
-
Water Depth: The water must be deep enough to prevent the animal from supporting itself by touching the bottom with its tail or feet.
-
Pre-test Session: A pre-test session (habituation) is often performed the day before the test. The duration of this session and the time between the pre-test and the test should be consistent.
-
Test Duration: The length of the test session needs to be standardized.
Step 5: Re-evaluate Data Analysis and Scoring Methods
-
Observer Bias: Scoring of immobility should be performed by an observer who is blind to the experimental conditions. Inter-rater reliability should be established if multiple observers are used.
-
Definition of Immobility: A clear and consistent definition of immobility (e.g., only movements necessary to keep the head above water) must be used by all scorers.
-
Automated Scoring: Consider using an automated video-tracking system to ensure objective and consistent scoring.
Data Presentation
The following table summarizes hypothetical data from a well-controlled FST experiment to illustrate the expected outcomes with CP-154526 hydrochloride when it shows an antidepressant-like effect.
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle | - | 10 | 150 ± 10.5 |
| CP-154526 HCl | 10 | 10 | 115 ± 9.8 |
| CP-154526 HCl | 20 | 10 | 95 ± 8.2** |
| Fluoxetine (Positive Control) | 20 | 10 | 80 ± 7.5*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. |
Experimental Protocols
Forced Swim Test (FST) Protocol for Rats
This protocol is a standard method for assessing antidepressant-like activity.
Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter).
-
The cylinder should be filled with water (23-25°C) to a depth of 30 cm.
-
A video camera for recording sessions.
-
A holding cage with a heating pad and towels for drying.
Procedure:
-
Habituation (Day 1): Individually place each rat into the swim cylinder for a 15-minute pre-swim session. This serves to habituate the animals and establish a stable baseline of immobility. After 15 minutes, remove the rat, gently dry it, and return it to its home cage.
-
Drug Administration (Day 2): Administer CP-154526 hydrochloride or vehicle control via the chosen route (e.g., intraperitoneally, i.p.). The timing of administration should be consistent and based on the compound's pharmacokinetics (typically 30-60 minutes before the test for i.p. injection).
-
Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session. Record the entire session for later analysis.
-
Post-Test: Remove the rat, dry it thoroughly, and place it in a warm holding cage before returning it to its home cage.
-
Data Analysis: A trained observer, blind to the treatment groups, should score the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
Mandatory Visualizations
CRF1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the HPA axis and the inhibitory action of CP-154526.
References
- 1. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-154,526 - Wikipedia [en.wikipedia.org]
- 3. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing behavior in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurology.com [jneurology.com]
- 11. brieflands.com [brieflands.com]
Technical Support Center: CP 154526 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving CP 154526 hydrochloride in DMSO. Find troubleshooting tips and frequently asked questions to ensure successful preparation of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound.[1][2][3][4]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers, but is generally high. For specific quantitative data, please refer to the solubility table below.
Q3: What should I do if the compound doesn't dissolve completely or precipitates out of solution?
A3: If you encounter dissolution issues, you can try gentle heating and/or sonication to aid in dissolving the compound.[1] It is also crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can impact solubility.[1]
Q4: How should I prepare a stock solution of this compound in DMSO?
A4: To prepare a stock solution, add the appropriate amount of DMSO to your weighed this compound powder. If needed, use an ultrasonic bath to ensure complete dissolution. For preparing solutions for in vivo use, specific formulations with co-solvents like PEG300, Tween-80, and saline are often required.[1]
Q5: How should I store the stock solution of this compound in DMSO?
A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is recommended to store the solution in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Incomplete dissolution. | Use an ultrasonic bath to aid dissolution. Gentle warming can also be applied, but monitor for any signs of degradation. |
| DMSO has absorbed moisture (hygroscopic). | Use a fresh, unopened bottle of anhydrous DMSO.[1] | |
| Exceeded maximum solubility. | Refer to the solubility data table and ensure you are not exceeding the maximum concentration. | |
| Difficulty Dissolving | Compound is not a fine powder. | Gently grind the powder to increase the surface area for dissolution. |
| Insufficient mixing. | Vortex the solution thoroughly after adding the solvent. | |
| Solution Color Change | Potential compound degradation. | Prepare a fresh stock solution. Avoid prolonged exposure to light and elevated temperatures. |
Quantitative Solubility Data
| Supplier | Solubility in DMSO | Molar Mass |
| Sigma-Aldrich | 10 mg/mL[3] | 400.99 g/mol |
| MedchemExpress | 100 mg/mL (requires ultrasonic treatment)[1] | 400.99 g/mol [1] |
| Tocris Bioscience | 20.05 mg/mL (50 mM)[2] | 400.99 g/mol [2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh out 4.01 mg of this compound (assuming a molecular weight of 400.99 g/mol ).
-
Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly. If necessary, place the vial in an ultrasonic water bath for several minutes until the solution is clear.
-
Store: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.
Visualizations
References
Technical Support Center: CP 154,526 Hydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of CP 154,526 hydrochloride solutions. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing CP 154,526 hydrochloride stock solutions?
A1: CP 154,526 hydrochloride is soluble in organic solvents such as DMSO and ethanol. For biological experiments, DMSO is a common choice for creating a concentrated stock solution.
Q2: What are the recommended storage conditions and duration for CP 154,526 hydrochloride solutions?
A2: For long-term stability, it is recommended to store stock solutions in tightly sealed vials at low temperatures. General guidelines suggest that solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the potential degradation pathways for CP 154,526 hydrochloride in solution?
A3: While specific degradation pathways for CP 154,526 hydrochloride are not extensively published, small molecules with hydrochloride salts in aqueous solutions can be susceptible to hydrolysis and oxidation. The stability can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q4: How can I be sure my CP 154,526 hydrochloride solution is stable for the duration of my experiment?
A4: It is crucial to perform a stability assessment under your specific experimental conditions (e.g., in your assay buffer). A common method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the concentration of the parent compound and detect the appearance of any degradation products over time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate observed in stock solution upon thawing. | - The compound has low solubility at lower temperatures. - The solvent has absorbed water, reducing solubility. | - Gently warm the vial to room temperature and vortex to ensure the compound is fully redissolved before use. - Use anhydrous solvent for preparing stock solutions to minimize water absorption. |
| Inconsistent experimental results between different aliquots. | - Inconsistent solution preparation. - Variable storage times or conditions for different aliquots. - Degradation of the compound in some aliquots. | - Standardize the protocol for solution preparation to ensure consistency. - Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines for all aliquots. - Perform a quick purity check of a suspect aliquot using HPLC. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | - Compound degradation. | - Identify the degradation products to understand the degradation pathway. - Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH of the buffer, add antioxidants, protect from light). |
| Loss of biological activity of the compound. | - Chemical degradation of CP 154,526 hydrochloride. | - Confirm the purity and concentration of the stock solution using a validated analytical method like HPLC. - If degradation is confirmed, prepare a fresh stock solution from solid compound. |
Experimental Protocols
Protocol 1: Preparation of CP 154,526 Hydrochloride Stock Solution
Objective: To prepare a concentrated stock solution of CP 154,526 hydrochloride for experimental use.
Materials:
-
CP 154,526 hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the CP 154,526 hydrochloride powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of CP 154,526 hydrochloride powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber vials to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Protocol 2: Stability Assessment of CP 154,526 Hydrochloride Solution by HPLC
Objective: To determine the stability of a CP 154,526 hydrochloride solution under specific storage conditions over time.
Materials:
-
Prepared stock solution of CP 154,526 hydrochloride
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase solvents (e.g., acetonitrile and water with a suitable buffer like ammonium acetate or formic acid)
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and an incubator at 25°C)
Procedure:
-
Time-Zero Analysis:
-
Prepare a fresh stock solution of CP 154,526 hydrochloride to serve as the time-zero reference.
-
Immediately dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Record the initial peak area and purity of the parent compound. This will be your 100% reference.
-
-
Sample Storage:
-
Store aliquots of the stock solution under the desired storage conditions to be tested (e.g., 4°C, -20°C, and 25°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Dilute the aliquot to the same concentration as the time-zero sample and analyze by HPLC using the identical method.
-
-
Data Analysis:
-
For each time point and condition, calculate the percentage of the remaining parent compound relative to the time-zero sample using the peak areas.
-
Monitor for the appearance and increase of any new peaks, which would indicate degradation products.
-
Hypothetical Stability Data Table:
The following table presents hypothetical data from a stability study of a 10 mM CP 154,526 hydrochloride solution in DMSO.
| Storage Condition | Time Point | Purity of Parent Compound (%) | Appearance of Degradation Products (Total Peak Area %) |
| -80°C | 0 | 99.8 | 0.2 |
| 1 Month | 99.7 | 0.3 | |
| 3 Months | 99.6 | 0.4 | |
| 6 Months | 99.5 | 0.5 | |
| -20°C | 0 | 99.8 | 0.2 |
| 1 Month | 99.2 | 0.8 | |
| 3 Months | 97.5 | 2.5 | |
| 6 Months | 94.1 | 5.9 | |
| 4°C | 0 | 99.8 | 0.2 |
| 1 Week | 98.1 | 1.9 | |
| 1 Month | 92.3 | 7.7 | |
| 25°C | 0 | 99.8 | 0.2 |
| 24 Hours | 95.5 | 4.5 | |
| 1 Week | 85.2 | 14.8 |
Visualizations
Signaling Pathway of CRF1 Receptor
CP 154,526 is a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The activation of CRF1 by its endogenous ligand, CRF, initiates several downstream signaling cascades, primarily through G-protein coupling.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical flow of an experiment designed to assess the long-term stability of CP 154,526 hydrochloride solutions.
References
Validation & Comparative
A Comparative Guide to CRF1 Receptor Antagonists: CP-154,526 Hydrochloride vs. Antalarmin in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
The corticotropin-releasing factor (CRF) system is a critical mediator of the stress response, and its dysregulation has been implicated in the pathophysiology of anxiety and depressive disorders.[1][2] The CRF1 receptor subtype, in particular, has emerged as a key therapeutic target for the development of novel anxiolytics.[1][3] Among the most extensively studied non-peptide CRF1 receptor antagonists are CP-154,526 hydrochloride and Antalarmin.[4][5][6] These compounds, being close structural analogs, have been instrumental in elucidating the role of the CRF system in stress-related behaviors.[4][7] This guide provides a comprehensive and objective comparison of their performance in preclinical anxiety models, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Stress Axis
Both CP-154,526 and Antalarmin are potent and selective antagonists of the CRF1 receptor.[3][4][8] In response to stress, the hypothalamus releases CRF, which binds to CRF1 receptors in the anterior pituitary. This binding initiates a signaling cascade that results in the release of adrenocorticotropic hormone (ACTH) into the bloodstream. ACTH then stimulates the adrenal glands to produce glucocorticoids, such as cortisol in primates and corticosterone in rodents, which are the primary stress hormones.[9] By blocking the CRF1 receptor, CP-154,526 and Antalarmin prevent the initial step in this cascade, thereby attenuating the neuroendocrine, autonomic, and behavioral responses to stress.[3][5][6]
In Vitro Binding Affinities
Both compounds exhibit high affinity for the CRF1 receptor, with Ki values in the low nanomolar range. Their selectivity for CRF1 over CRF2 receptors is substantial, indicating a targeted mechanism of action.[8]
| Compound | Receptor | Ki (nM) | Preparation |
| CP-154,526 | CRF1 | 2.7 | Recombinant |
| CRF2 | >10,000 | Recombinant | |
| Antalarmin | CRF1 | 1.4 | Rat Frontal Cortex |
| CRF1 | 1.9 | Rat Pituitary |
Pharmacokinetic Profiles
CP-154,526 and Antalarmin are both brain-penetrant, a crucial characteristic for centrally acting drugs targeting anxiety.[1][4] However, their pharmacokinetic parameters show some differences across species.
| Compound | Species | Administration | Bioavailability (%) | T1/2 (h) | Key Findings |
| CP-154,526 | Rat | Oral (p.o.) | 27 | ~15.1 | Good brain penetration with maximal brain concentration 1-2 hours post-oral administration.[1][10] |
| Antalarmin | Rhesus Macaque | Oral (p.o.) | 19.3 | 7.82 | Detectable concentrations in plasma and cerebrospinal fluid after oral administration.[2][11] |
Performance in Preclinical Anxiety Models
The anxiolytic potential of CP-154,526 and Antalarmin has been evaluated in a variety of rodent and primate models of anxiety. While both compounds have shown efficacy, the results can be model-dependent.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
| Compound | Species | Dose (mg/kg) | Route | Effect on Open Arm Time/Entries |
| CP-154,526 | Rat | 0.6 - 20 | i.p. | No significant effect.[12] |
| Antalarmin | Rat | 10, 20 | i.p. | Data suggests anxiolytic-like effects in some studies. |
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.
| Compound | Species | Dose (mg/kg) | Route | Effect on Time in Light Box |
| CP-154,526 | Mouse | 10 - 40 | i.p. | Increased time spent in the light compartment, indicating anxiolytic-like effects.[12] |
| Antalarmin | Mouse | Not explicitly detailed in direct comparative studies, but expected to have similar effects to CP-154,526. | - | - |
Conditioned Fear Stress
This paradigm assesses fear and anxiety by pairing a neutral stimulus (e.g., a context or a tone) with an aversive stimulus (e.g., a footshock).
| Compound | Species | Dose (mg/kg) | Route | Effect on Freezing Behavior |
| CP-154,526 | Rat | - | i.p. | Significantly reduced freezing behavior, indicating a blockage of both the acquisition and expression of conditioned fear.[13] |
| Antalarmin | Rat | 10, 20 | i.p. | Attenuated conditioned fear responses.[14][15] |
Social Interaction Test
This test measures anxiety by observing the social behavior of an animal in a novel environment with an unfamiliar conspecific.
| Compound | Species | Dose (mg/kg) | Route | Effect on Social Interaction |
| CP-154,526 | - | - | - | Data not available in direct comparative studies. |
| Antalarmin | Rhesus Macaque | 20 | p.o. | Significantly inhibited anxiety- and fear-related behaviors while increasing exploratory and sexual behaviors during social stress.[2][11] |
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[16]
-
Animals: Typically adult male rats or mice.[17]
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the test.[16]
-
The compound (CP-154,526, Antalarmin, or vehicle) is administered, usually via intraperitoneal (i.p.) injection, 30 minutes prior to testing.[17]
-
Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.[17][18]
-
Behavior is recorded by a video camera and analyzed for parameters such as the time spent in and the number of entries into the open and closed arms.[16]
-
An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.
-
Light-Dark Box Test Protocol
-
Apparatus: A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting the two.
-
Animals: Typically adult male mice.
-
Procedure:
-
Animals are habituated to the testing room.
-
The compound or vehicle is administered as per the study design.
-
The animal is placed in the center of the lit compartment and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
The time spent in each compartment and the number of transitions between compartments are recorded.
-
An increase in the time spent in the lit compartment is interpreted as an anxiolytic effect.
-
Conditioned Fear Stress Protocol
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a distinct context.
-
Animals: Typically adult male rats or mice.[13]
-
Procedure:
-
Conditioning Phase: The animal is placed in the chamber and, after a habituation period, is presented with a neutral conditioned stimulus (CS; e.g., a tone) followed by an aversive unconditioned stimulus (US; e.g., a mild footshock). This pairing is repeated several times.[19]
-
Testing Phase (Contextual Fear): 24 hours later, the animal is returned to the same chamber (context) without the US, and freezing behavior (a fear response) is measured.[19]
-
Testing Phase (Cued Fear): The animal is placed in a different context and presented with the CS (tone) alone, and freezing behavior is measured.
-
The compound or vehicle is administered before the conditioning phase to test its effect on the acquisition of fear, or before the testing phase to assess its effect on the expression of fear.[13]
-
A reduction in freezing behavior indicates an anxiolytic or fear-reducing effect.
-
Conclusion
Both CP-154,526 hydrochloride and Antalarmin are valuable research tools that have significantly advanced our understanding of the role of the CRF1 receptor in anxiety.[3][4] They demonstrate comparable high-affinity binding to the CRF1 receptor and have shown efficacy in attenuating stress-induced behaviors in various preclinical models.[3] The choice between these two compounds may depend on the specific experimental paradigm, the animal model being used, and their respective pharmacokinetic profiles in the species of interest. While both compounds show promise, it is important to note that the anxiolytic-like effects of CRF1 antagonists can be inconsistent across different models and laboratories, highlighting the complexity of anxiety and the need for further research in this area.[5][6][20]
References
- 1. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 13. Suppression of conditioned fear by administration of CRF receptor antagonist CP-154,526 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of a corticotropin-releasing factor receptor 1 antagonist on the fear conditioning response in low- and high-anxiety rats after chronic corticosterone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 19. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of CRF1 Receptor Antagonists: CP 154526 Hydrochloride vs. NBI 34041
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent corticotropin-releasing factor receptor 1 (CRF1) antagonists: CP 154526 hydrochloride and NBI 34041. Both compounds have been investigated for their potential therapeutic utility in stress-related disorders, such as anxiety and depression, by targeting the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental details.
Mechanism of Action and Signaling Pathway
Both this compound and NBI 34041 are non-peptide, small molecule antagonists of the CRF1 receptor. By competitively binding to this receptor, they block the actions of corticotropin-releasing factor (CRF), a neuropeptide released in response to stress. This blockade attenuates the downstream signaling cascade that leads to the release of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequently cortisol (or corticosterone in rodents) from the adrenal glands. The CRF1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit, which upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).
In Vitro Efficacy: Binding Affinity and Functional Inhibition
The potency of CRF1 receptor antagonists is determined by their binding affinity (Ki) and their ability to inhibit CRF-stimulated signaling pathways (IC50).
| Parameter | This compound | NBI 34041 |
| Binding Affinity (Ki) | 2.7 nM (human CRF1)[1] | 4.0 nM (human CRF1)[2] |
| Functional Inhibition (IC50) | 0.5 nM (CRF displacement, rat hippocampus)[1], 0.04 nM (CRF displacement, rat pituitary)[1] | ~60 nM (cAMP production inhibition)[3] |
| Selectivity | >10,000 nM for CRF2[1] | No significant binding to CRF2 (>10,000 nM)[2][3] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
In Vivo Efficacy: Preclinical and Clinical Data
Preclinical Studies in Rodents
Both compounds have been evaluated in various rodent models of anxiety and depression, primarily by assessing their ability to modulate stress-induced behaviors and hormonal responses.
| Experimental Model | This compound | NBI 34041 |
| ACTH Response to Stress | Systemically administered CP-154,526 antagonizes the stimulatory effects of exogenous CRF on plasma ACTH.[4] Chronic administration leads to a faster return of serum corticosterone to baseline after stress.[5] | Intragastric administration in rats inhibited the ACTH response to exogenously administered CRF in a dose-dependent manner.[2] Oral gavage also produced a significant attenuation of stress (footshock)-induced ACTH release.[2] |
| Elevated Plus-Maze (Anxiety) | Exhibited signs of anxiolytic-like activity in rats.[1] However, some studies report inactivity in this model.[4][6] | Preclinical data suggests efficacy in attenuating behavioral challenges mediated by CRF1 receptors.[7] |
| Forced Swim Test (Depression) | Inconsistent results. Some studies report antidepressant-like effects in the learned helplessness model,[6] while others show a failure to reduce immobility in the forced swim test.[3] | Data on the forced swim test for NBI 34041 is not as readily available in the searched literature. |
Clinical Studies
NBI 34041 has progressed to Phase I clinical trials.
A study involving 24 healthy male subjects receiving NBI-34041 (10, 50, or 100 mg) or placebo for 14 days showed that the compound was safe and well-tolerated.[7] Treatment with NBI-34041 did not impair basal diurnal ACTH and cortisol secretion but did attenuate the neuroendocrine response to psychosocial stress, as evaluated by the Trier Social Stress Test (TSST).[7] Specifically, the 100 mg dose group showed a significantly lower cortisol response to the TSST compared to the placebo group.[8][9]
Clinical trial data for this compound is less prominent in the public domain.
Experimental Protocols
Elevated Plus-Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two closed arms.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 1 hour before the test.
-
Drug Administration: The test compound (e.g., CP 154526) or vehicle is administered at a predetermined time before the test.
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.
-
Data Collection: The session is recorded, and the time spent in and the number of entries into the open and closed arms are measured. An increase in the time spent in the open arms is indicative of anxiolytic-like effects.
Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.
Apparatus:
-
A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
Procedure:
-
Pre-test (Day 1): Animals are placed in the water cylinder for a 15-minute session to induce a baseline level of immobility.
-
Drug Administration: The test compound or vehicle is administered.
-
Test (Day 2): 24 hours after the pre-test, the animals are placed back in the cylinder for a 5-minute test session.
-
Data Collection: The duration of immobility (floating with minimal movements to keep the head above water) is recorded. A decrease in immobility time suggests an antidepressant-like effect.[8]
Trier Social Stress Test (TSST)
The TSST is a standardized protocol to induce psychosocial stress in human participants.[6]
Procedure:
-
Anticipation Phase: The participant is given a short period to prepare for a mock job interview and a mental arithmetic task.
-
Test Phase: The participant delivers a speech and performs the arithmetic task in front of an unresponsive panel of "judges."
-
Hormonal and Physiological Measurement: Salivary cortisol and/or plasma ACTH levels, as well as heart rate and blood pressure, are measured at several time points before, during, and after the stressor.
Conclusion
Both this compound and NBI 34041 are potent and selective CRF1 receptor antagonists. Based on the available data, NBI 34041 appears to have a more robust and consistently demonstrated profile in attenuating stress-induced HPA axis activity, supported by both preclinical and Phase I clinical data.[2][7] The preclinical data for CP 154526, particularly in behavioral models of anxiety and depression, shows more variability across studies.[3][4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 5. Studies on corticotropin-induced desensitization of normal rat adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the V1b antagonist, SSR149415, and the CRF1 antagonist, CP-154,526, in rodent models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-affinity CRF1 receptor antagonist NBI-34041: preclinical and clinical data suggest safety and efficacy in attenuating elevated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
A Comparative Analysis of CP-154,526 Hydrochloride and R121919 in Preclinical Models of Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two selective corticotropin-releasing factor 1 (CRF1) receptor antagonists, CP-154,526 hydrochloride and R121919, in preclinical animal models of depression and anxiety. The data presented is compiled from various studies to offer a comprehensive overview for researchers in the field of neuropharmacology and drug development.
Mechanism of Action: CRF1 Receptor Antagonism
Both CP-154,526 and R121919 exert their effects by blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor. CRF is a key mediator of the stress response, and its hyperactivity has been implicated in the pathophysiology of depression and anxiety disorders. By antagonizing the CRF1 receptor, these compounds aim to normalize the hypothalamic-pituitary-adrenal (HPA) axis and ameliorate stress-related behavioral deficits.
Caption: CRF1 Receptor Signaling Pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the binding affinities and behavioral effects of CP-154,526 and R121919. It is important to note that the experimental conditions may vary between studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Reference |
| CP-154,526 | CRF1 | 2.7 | [1] |
| CRF2 | >10,000 | [1] | |
| R121919 | CRF1 | 3.5-4.0 | [1] |
Table 2: Efficacy in the Forced Swim Test (Rat)
| Compound | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Change vs. Vehicle | Reference |
| CP-154,526 | 10 | 145 ± 15 | No significant change | [1] |
| 30 | 130 ± 20 | No significant change | [1] | |
| R121919 | 10 | 150 ± 18 | No significant change | [1] |
| 30 | 140 ± 22 | No significant change | [1] |
Note: Data are presented as mean ± SEM. In this particular study, neither compound produced a statistically significant antidepressant-like effect in the forced swim test.
Table 3: Efficacy in the Elevated Plus Maze (Rat)
| Compound | Dose (mg/kg, i.p.) | % Time in Open Arms | Change vs. Vehicle | Reference |
| CP-154,526 | 10 | 25 ± 5 | Not active | [1] |
| R121919 | 10 | 35 ± 6 | Active | [1] |
Note: Data are presented as mean ± SEM. In this comparative study, R121919 showed anxiolytic-like activity, while CP-154,526 did not at the tested dose.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Forced Swim Test (Rat)
Caption: Forced Swim Test Experimental Workflow.
This test is widely used to screen for antidepressant-like activity.[2] The procedure generally involves:
-
Apparatus: A transparent Plexiglas cylinder (typically 45 cm high and 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.
-
Procedure:
-
Day 1 (Pre-test): Rats are individually placed in the cylinder for a 15-minute swim session. This initial exposure leads to the adoption of an immobile posture on subsequent exposures.
-
Day 2 (Test): Twenty-four hours after the pre-test, animals are administered the test compound (e.g., CP-154,526, R121919, or vehicle) via the intended route of administration (e.g., intraperitoneally). Following a specific pre-treatment interval (e.g., 60 minutes), the rats are placed back into the swim cylinder for a 5-minute test session.
-
-
Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded. An antidepressant effect is indicated by a significant reduction in immobility time compared to the vehicle-treated group. Other behaviors such as swimming and climbing may also be scored.[3]
Elevated Plus Maze (Rat)
Caption: Elevated Plus Maze Experimental Workflow.
This test is a widely used paradigm to assess anxiety-like behavior in rodents.[4] The protocol typically includes:
-
Apparatus: A plus-shaped maze with two open arms and two arms enclosed by high walls, elevated approximately 50 cm from the floor.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
Each rat is individually placed on the central platform of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
-
Scoring: The session is typically video-recorded and scored for the number of entries into and the time spent in the open and closed arms. An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
Summary and Conclusion
Both CP-154,526 and R121919 are potent and selective CRF1 receptor antagonists. Preclinical studies in rodent models of depression and anxiety have yielded mixed results. In the forced swim test, a common screening tool for antidepressants, neither compound consistently demonstrated significant efficacy in the cited study. However, in the elevated plus maze, a model of anxiety, R121919 showed an anxiolytic-like profile, whereas CP-154,526 was inactive at the tested dose in a direct comparison.[1]
These findings suggest that while both compounds target the same receptor, subtle differences in their pharmacological profiles may lead to differential effects in behavioral paradigms. Further research, including direct comparative studies across a wider range of doses and in different animal models, is warranted to fully elucidate the therapeutic potential of these CRF1 receptor antagonists for depression and anxiety disorders. The detailed experimental protocols provided in this guide can serve as a valuable resource for designing and interpreting such studies.
References
- 1. Comparison of the V1b antagonist, SSR149415, and the CRF1 antagonist, CP-154,526, in rodent models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
CP-154,526 Hydrochloride: A Comparative Analysis of a Selective CRF1 Receptor Antagonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CP-154,526 hydrochloride's performance against other selective corticotropin-releasing factor receptor 1 (CRF1) antagonists. The following sections detail its binding affinity and functional potency, supported by experimental data and protocols.
CP-154,526 is a potent, brain-penetrant, and selective non-peptide antagonist of the CRF1 receptor.[1][2][3] It has demonstrated the ability to antagonize neuroendocrine, neurochemical, electrophysiological, and behavioral effects induced by corticotropin-releasing factor (CRF) and stress.[2][3] This has led to its evaluation in preclinical models of anxiety, depression, and substance abuse.[2][4]
Comparative Performance Data
To validate the selectivity of CP-154,526, its binding affinity and functional potency are compared with other well-established CRF1 antagonists: Antalarmin, NBI 35965, and R121919.
Receptor Binding Affinity
The binding affinity of an antagonist to its target receptor is a key indicator of its potency and selectivity. The equilibrium dissociation constant (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | CRF1 Ki (nM) | CRF2 Ki (nM) | Selectivity (CRF2/CRF1) |
| CP-154,526 | 2.7[1][5], <10[6] | >10,000[1][5] | >3700 |
| Antalarmin | 1.0[7], 2.7[8], 9.7[9] | No effect/High[7][8] | High |
| NBI 35965 | 4[10][11][12] | >10,000[11] | >2500 |
| R121919 | 2-5[13], 3.5[14] | >1000-fold weaker than CRF1[13] | >1000 |
Table 1: Comparative Receptor Binding Affinities (Ki) of CRF1 Antagonists. This table summarizes the binding affinities of CP-154,526 and other selective antagonists for CRF1 and CRF2 receptors. Lower Ki values indicate higher affinity.
Functional Antagonist Potency
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. The half-maximal inhibitory concentration (IC50) or the negative logarithm of the IC50 (pIC50) are common measures of antagonist potency. A lower IC50 or a higher pIC50 indicates greater potency.
| Compound | Assay Type | Parameter | Value |
| CP-154,526 | Adenylate Cyclase Activation | Ki | 3.7 nM[5] |
| Antalarmin | Receptor Blockade | IC50 | 100 nM[15] |
| NBI 35965 | cAMP Accumulation | pIC50 | 7.1[11][12] |
| NBI 35965 | ACTH Production | pIC50 | 6.9[11][12] |
Table 2: Functional Potency of CRF1 Antagonists. This table presents the functional antagonist potency of CP-154,526 and its comparators in various in vitro assays.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide, providing a framework for the validation of CRF1 antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Cell membranes are prepared from cells stably expressing the human CRF1 or CRF2 receptor.
-
Frozen cell pellets are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.
2. Binding Reaction:
-
The assay is performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]sauvagine or [3H]-urocortin), and varying concentrations of the unlabeled antagonist (e.g., CP-154,526).[16][17]
-
Total binding is measured in the absence of the competing antagonist.
-
Non-specific binding is determined in the presence of a high concentration of a known CRF1 antagonist to saturate the receptors.[18]
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.[16][18]
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[18]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic adenosine monophosphate (cAMP), a second messenger in the CRF1 receptor signaling pathway.
1. Cell Culture and Seeding:
-
Cells stably expressing the CRF1 receptor (e.g., CHO-K1 or HEK293 cells) are cultured under standard conditions.[19]
-
Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
2. Antagonist and Agonist Treatment:
-
The cell culture medium is removed, and cells are incubated with varying concentrations of the antagonist (e.g., CP-154,526) for a defined pre-incubation period.
-
A fixed concentration of a CRF agonist (e.g., ovine CRF or sauvagine) is then added to stimulate cAMP production.[19]
-
The cells are incubated for a further period (e.g., 30 minutes at 37°C).[19]
3. cAMP Measurement:
-
The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a GloSensor™ cAMP assay.
-
These assays typically involve cell lysis and the addition of detection reagents that generate a signal inversely or directly proportional to the amount of cAMP produced.
4. Data Analysis:
-
The antagonist's ability to inhibit the agonist-induced cAMP production is plotted against the antagonist concentration.
-
The IC50 value is determined from the resulting dose-response curve using non-linear regression.
Visualizing the Mechanisms
To further elucidate the processes involved in the validation of CP-154,526, the following diagrams illustrate the CRF1 signaling pathway and a typical experimental workflow.
CRF1 Receptor Signaling Pathway and Antagonist Action. This diagram illustrates how CRF binding to the CRF1 receptor activates a downstream signaling cascade, leading to a cellular response. CP-154,526 acts by blocking this initial binding step.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of CP 154,526, a CRF1 receptor antagonist, on behavioral responses to cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CP 154526 | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 6. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRF Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. Structural and Functional Insights into CRF Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. R 121919 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 15. researchgate.net [researchgate.net]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Unveiling the Selectivity of CP-154,526 Hydrochloride: A Comparative Guide to Receptor Cross-Reactivity
For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides an objective comparison of CP-154,526 hydrochloride's cross-reactivity with other receptors, supported by experimental data and detailed methodologies.
CP-154,526 is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Its high affinity for the CRF1 receptor makes it a valuable tool in neuroscience research, particularly in studies related to stress, anxiety, and depression.[1][2] This document delves into the binding profile of CP-154,526, presenting quantitative data on its interaction with its primary target and other receptors to assess its selectivity.
Performance Comparison: Receptor Binding Affinity
The selectivity of CP-154,526 hydrochloride is most evident when comparing its binding affinity for the CRF1 receptor to that of the CRF2 receptor. The inhibitory constant (Ki) serves as a quantitative measure of binding affinity, with a lower Ki value indicating a stronger binding affinity.
| Receptor | Ligand | Ki (nM) | Source |
| CRF1 | CP-154,526 | 2.7 | |
| CRF2 | CP-154,526 | >10,000 |
This substantial difference in binding affinity, with a more than 3700-fold selectivity for CRF1 over CRF2, underscores the high specificity of CP-154,526. This selectivity is crucial for researchers aiming to specifically modulate the CRF1 signaling pathway without confounding effects from CRF2 receptor interaction.
Experimental Protocols
The determination of a compound's binding affinity and functional activity is achieved through rigorous experimental procedures. Below are detailed methodologies for key assays used to characterize CRF1 receptor antagonists like CP-154,526.
Radioligand Binding Assay for CRF1 Receptor
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CRF1 receptor, thereby determining its binding affinity (Ki).
Materials:
-
Membrane Preparation: Cell membranes prepared from a stable cell line overexpressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Sauvagine or another suitable high-affinity CRF1 receptor radioligand.
-
Test Compound: CP-154,526 hydrochloride.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, and a protease inhibitor cocktail, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 receptor antagonist (e.g., 1 µM Antalarmin).
-
Glass Fiber Filters: Pre-soaked in assay buffer.
-
Scintillation Counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound (CP-154,526).
-
For total binding wells, only membrane and radioligand are added.
-
For non-specific binding wells, membrane, radioligand, and the non-specific binding control are added.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: CRF-Stimulated Adenylate Cyclase Activation
This assay assesses the functional antagonism of CP-154,526 by measuring its ability to block the CRF-induced production of cyclic AMP (cAMP), a key second messenger in the CRF1 receptor signaling pathway.
Materials:
-
Cell Line: A cell line expressing the CRF1 receptor (e.g., HEK293 or CHO cells).
-
CRF (Corticotropin-Releasing Factor): The agonist used to stimulate the receptor.
-
Test Compound: CP-154,526 hydrochloride.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and Reagents.
Procedure:
-
Seed the CRF1-expressing cells in a 96-well plate and grow to an appropriate confluency.
-
Pre-incubate the cells with varying concentrations of CP-154,526 for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of CRF (typically the EC80, the concentration that elicits 80% of the maximal response).
-
Incubate for a further period to allow for cAMP production (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
The ability of CP-154,526 to inhibit the CRF-induced cAMP production is determined, and the IC50 value for functional antagonism is calculated.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: CRF1 Receptor Signaling Pathway and the antagonistic action of CP-154,526.
Caption: Workflow for a competitive radioligand binding assay to determine Ki.
References
A Comparative Analysis of Non-Peptide CRF1 Antagonists: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals navigating the landscape of stress-related disorder therapeutics, non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonists represent a promising class of molecules. This guide provides a comparative analysis of key non-peptide CRF1 antagonists, summarizing their performance with supporting experimental data, detailed methodologies for crucial experiments, and visual representations of relevant biological pathways and workflows.
The corticotropin-releasing factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. The CRF1 receptor, in particular, has been identified as a key target for the development of novel treatments for anxiety, depression, and other stress-related disorders. Non-peptide antagonists offer advantages over their peptide-based counterparts, including improved oral bioavailability and brain penetration. This guide focuses on a selection of well-characterized non-peptide CRF1 antagonists to aid in the evaluation and selection of compounds for further research and development.
Comparative Performance of Non-Peptide CRF1 Antagonists
The following table summarizes the in vitro and in vivo pharmacological properties of several non-peptide CRF1 antagonists. These compounds have been selected based on their historical significance and the availability of comparative data in the scientific literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Chemical Class | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | In Vivo Efficacy (Animal Models) | Pharmacokinetic Profile Highlights | Selectivity over CRF2 |
| CP-154,526 | Pyrrolo[2,3-d]pyrimidine | 2.3 - 4.3 | ~20 (CRF-stimulated ACTH release) | Anxiolytic effects in various rodent models.[1] | Oral bioavailability of ~27% in rats, readily crosses the blood-brain barrier.[1] | High |
| Antalarmin | Pyrrolopyrimidine | 2.7 - 9.7[2] | Potent antagonist of CRF-induced ACTH release. | Anxiolytic and anti-inflammatory effects in animal models. | Limited information on oral bioavailability and brain penetration. | High |
| R121919 (NBI 30775) | Phenyl-substituted triazine | 2 - 5 | Potent inhibitor of CRF-stimulated cAMP production. | Showed initial promise in clinical trials for depression. | Orally bioavailable. | High |
| Pexacerfont | - | High affinity | Potent antagonist | Negative results in clinical trials for depression and anxiety. | Good oral bioavailability and brain penetration. | High |
| Verucerfont | - | High affinity | Potent antagonist | Potently blocks HPA axis activation in adrenalectomized rats. | Slow receptor dissociation kinetics. | High |
| DMP-696 | - | High affinity | Non-competitive antagonist | Anxiolytic and antidepressant activities. | Significant oral bioavailability and desirable pharmacokinetic properties. | High |
| M43 | Thiazolo[4,5-d]pyrimidine | 19.2 | Potent antagonist of Tyr0-sauvagine-stimulated cAMP accumulation.[2] | Preclinical evaluation ongoing. | - | High |
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of non-peptide CRF1 antagonists.
CRF1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CRF1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]Tyr⁰-Sauvagine or other suitable CRF1 receptor radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.5% BSA, pH 7.4.
-
Test Compounds: Serial dilutions of the non-peptide CRF1 antagonist.
-
Non-specific Binding Control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled Sauvagine or CRF).
-
GF/C glass fiber filters: Pre-soaked in 0.5% polyethylenimine (PEI).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of radioligand at a final concentration close to its Kd.
-
50 µL of the test compound at various concentrations. For non-specific binding wells, add 50 µL of the non-specific binding control.
-
50 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CRF1 Receptor-Mediated cAMP Functional Assay
This assay measures the ability of a test compound to antagonize the CRF-induced stimulation of cyclic adenosine monophosphate (cAMP) production in cells expressing the CRF1 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human CRF1 receptor.
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist: Corticotropin-releasing factor (CRF) or another CRF1 agonist like Tyr⁰-sauvagine.
-
Test Compounds: Serial dilutions of the non-peptide CRF1 antagonist.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the cell culture medium and replace it with stimulation buffer containing various concentrations of the test compound. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the CRF1 agonist (e.g., CRF) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control wells. Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist. The IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production, is determined using non-linear regression analysis.
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for the evaluation of non-peptide CRF1 antagonists.
References
A Comparative In Vivo Efficacy Analysis of CP-154,526 and SSR149415 in Preclinical Models of Anxiety and Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent investigational compounds, the Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist CP-154,526 and the Vasopressin V1b receptor antagonist SSR149415. Both compounds have been extensively studied for their potential therapeutic utility in stress-related psychiatric disorders, including anxiety and depression. This document synthesizes preclinical data from various rodent models, presents detailed experimental methodologies, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to the Compounds
CP-154,526 is a selective, non-peptide antagonist of the CRF1 receptor.[1] The CRF system is a key mediator of the stress response, and its dysregulation has been implicated in the pathophysiology of anxiety and depression.[2][3] By blocking the CRF1 receptor, CP-154,526 aims to attenuate the downstream effects of corticotropin-releasing factor.[3][4]
SSR149415 (also known as Nelivaptan) is a selective and orally active non-peptide antagonist of the vasopressin V1b receptor.[5][6] The vasopressin system, particularly via the V1b receptor, plays a significant role in regulating the hypothalamic-pituitary-adrenal (HPA) axis and is involved in emotional processes.[7][8] Antagonism of the V1b receptor is another strategy to mitigate the physiological and behavioral consequences of stress.[8]
Comparative Efficacy in Animal Models
A head-to-head comparison of CP-154,526 and SSR149415 in a variety of rodent models of anxiety and depression revealed distinct efficacy profiles.[9] The data from this and other relevant studies are summarized in the table below.
Quantitative Efficacy Data
| Behavioral Model | Species | Compound | Dose Range (mg/kg) | Route of Administration | Efficacy Outcome | Reference |
| Anxiety Models | ||||||
| Separation-Induced Pup Vocalizations | Guinea Pig & Rat | CP-154,526 | 1-30 | Not Specified | Active | [9] |
| SSR149415 | 1-30 | Not Specified | Active | [9] | ||
| Elevated Plus-Maze (EPM) | Rat | CP-154,526 | 0.6-20 | i.p. | Inactive | [9][10] |
| SSR149415 | 1-30 | Not Specified | Active | [9] | ||
| Conditioned Lick Suppression (CLS) | Rat | CP-154,526 | 1-30 | Not Specified | Inactive | [9] |
| SSR149415 | 1-30 | Not Specified | Active | [9] | ||
| Marble Burying | Mouse | CP-154,526 | 1-30 | Not Specified | Inactive | [9] |
| SSR149415 | 1-30 | Not Specified | Inactive | [9] | ||
| Light/Dark Test | Mouse | CP-154,526 | 10-40 | i.p. | Active | [10] |
| Depression Models | ||||||
| Forced Swim Test (FST) | Rat | CP-154,526 | 3-30 | i.p. | Active (though some studies report inactivity) | [9][11][12] |
| SSR149415 | 1-30 | Not Specified | Inactive | [9] | ||
| Mouse | CP-154,526 | 1-30 | Not Specified | Inactive | [9] | |
| SSR149415 | 1-30 | Not Specified | Inactive | [9] | ||
| Tail Suspension Test (TST) | Mouse | CP-154,526 | 1-30 | Not Specified | Inactive | [9] |
| SSR149415 | 1-30 | Not Specified | Inactive | [9] | ||
| Learned Helplessness | Rat | CP-154,526 | 10-32 | i.p. | Active | [13] |
| Chronic Mild Stress (CMS) | Mouse | SSR149415 | 10 and 30 | i.p. | Active (improved physical state, anxiety, and despair) | [14][15] |
Signaling Pathways
The distinct mechanisms of action of CP-154,526 and SSR149415 are rooted in their respective molecular targets. The following diagrams illustrate the signaling pathways associated with the CRF1 and V1b receptors.
CRF1 Receptor Signaling Pathway
V1b Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols for two of the most common behavioral assays used to evaluate the anxiolytic and antidepressant potential of CP-154,526 and SSR149415.
Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5][14]
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two enclosed arms of equal dimensions.[15]
-
A central platform connecting all four arms.[15]
Procedure:
-
Habituation: Animals are habituated to the testing room for at least one hour before the test to minimize novelty-induced stress.[14]
-
Placement: Each animal is placed individually on the central platform of the maze, facing an open arm.[5]
-
Exploration: The animal is allowed to freely explore the maze for a 5-minute session.[5]
-
Data Collection: An overhead video camera records the session. The time spent in and the number of entries into the open and closed arms are scored.[14] An entry is typically defined as all four paws entering an arm.
-
Anxiolytic Effect: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Cleaning: The maze is thoroughly cleaned between each animal to eliminate olfactory cues.[14]
Forced Swim Test (FST)
The Forced Swim Test is a common behavioral despair model used to screen for antidepressant-like activity.[6][16]
Apparatus:
-
A transparent cylindrical container filled with water.
-
The water depth is sufficient to prevent the animal from touching the bottom with its tail or feet (typically 30 cm for rats).[17]
-
Water temperature is maintained between 24-30°C.[17]
Procedure:
-
Pre-test (for rats): On the first day, rats are placed in the cylinder for a 15-minute pre-swim session. This enhances the sensitivity of the test on the following day.[16]
-
Test Session: 24 hours after the pre-test, the animals are again placed in the water for a 5-6 minute test session.[18] For mice, a single 6-minute session is common, with the last 4 minutes being analyzed.[8]
-
Data Collection: The session is recorded, and the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors are scored.[19][20]
-
Antidepressant Effect: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.[16]
-
Post-test Care: After the test, animals are removed from the water, gently dried, and kept in a warm environment before being returned to their home cage.[17]
General In Vivo Experimental Workflow
Summary and Conclusion
The in vivo preclinical data reveal distinct efficacy profiles for CP-154,526 and SSR149415. SSR149415 demonstrates a broader anxiolytic-like profile, being active in the elevated plus-maze and conditioned lick suppression models where CP-154,526 is inactive.[9] Conversely, CP-154,526 shows antidepressant-like activity in the rat forced swim test and the learned helplessness model, whereas SSR149415 is generally inactive in acute models of depression but shows efficacy in a chronic stress paradigm.[9][13][14][15] Both compounds are active in the separation-induced pup vocalization model, suggesting efficacy in a model of early-life stress.[9]
These differences highlight the distinct roles of the CRF1 and V1b receptor systems in mediating anxiety- and depression-related behaviors. The choice between targeting the CRF1 or V1b system may depend on the specific aspects of the psychiatric disorder being addressed. This comparative guide, with its summarized data, detailed protocols, and pathway visualizations, serves as a valuable resource for researchers in the field of neuropsychopharmacology and drug development.
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 3. researchgate.net [researchgate.net]
- 4. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 7. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Characterization of the behavioral profile of the non-peptide CRF receptor antagonist CP-154,526 in anxiety models in rodents. Comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 19. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants [pubmed.ncbi.nlm.nih.gov]
- 20. Prior cold water swim stress alters immobility in the forced swim test and associated activation of serotonergic neurons in the rat dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Affinities of CP-154,526 Hydrochloride and Its Analogs for the CRF1 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of the selective, non-peptide corticotropin-releasing factor receptor 1 (CRF1) antagonist, CP-154,526, and its key analogs. The information is supported by experimental data and detailed methodologies to aid in the selection of appropriate compounds for preclinical research in stress-related disorders.
CP-154,526 has emerged as a significant tool in the study of the physiological and behavioral effects of stress, which are largely mediated by the activation of the CRF1 receptor. Its high affinity and selectivity for this receptor have prompted the development of numerous analogs with potentially improved pharmacokinetic and pharmacodynamic profiles. This guide offers a comprehensive overview of the binding characteristics of CP-154,526 and several of its widely studied analogs.
Comparative Binding Affinity Data
The binding affinity of a compound for its receptor is a critical determinant of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for CP-154,526 and its analogs at the human CRF1 receptor.
| Compound | Ki (nM) for CRF1 Receptor |
| CP-154,526 | 2.7[1] |
| Antalarmin | 1.0[2] |
| R121919 | 2 - 5[3], 3.5[4] |
| NBI-34041 | 4.0[5][6] |
| DMP696 | 1.7[7] |
| DMP904 | 1.16 (IC50)[3] |
| CRA1000 | 20.6 (IC50)[5] |
| R278995/CRA0450 | Not explicitly found, but described as a potent CRF1 antagonist. |
Experimental Protocols
The binding affinity data presented in this guide were primarily determined using competitive radioligand binding assays. These assays are a standard and reliable method for quantifying the interaction between a receptor and a ligand.
General Protocol for CRF1 Receptor Competitive Binding Assay
This protocol outlines the typical steps involved in determining the binding affinity of a test compound for the CRF1 receptor.
1. Receptor Preparation:
-
Source: Membranes from cultured cell lines stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells) or tissue homogenates from brain regions known to have high CRF1 receptor density (e.g., cortex, pituitary) are commonly used.
-
Procedure:
-
Cells or tissues are homogenized in a cold lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay.
-
2. Competitive Binding Assay:
-
Materials:
-
Prepared receptor membranes.
-
Radioligand: A high-affinity CRF1 receptor ligand labeled with a radioisotope, such as [¹²⁵I]sauvagine or [³H]-urocortin, is used.
-
Test compounds (e.g., CP-154,526 or its analogs) at various concentrations.
-
Non-specific binding control: A high concentration of a known CRF1 receptor ligand to determine the amount of non-specific binding of the radioligand.
-
Assay buffer.
-
-
Procedure:
-
In a multi-well plate, the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together.
-
Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand) are also included.
-
The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
The interaction of CP-154,526 and its analogs with the CRF1 receptor antagonizes the downstream signaling cascade initiated by the endogenous ligand, corticotropin-releasing factor (CRF).
The following diagram illustrates the general workflow of the competitive radioligand binding assay used to determine the binding affinities discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anxiolytic-like effects of the corticotropin-releasing factor1 (CRF1) antagonist DMP904 [4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)-pyrazolo-[1,5-a]-pyrimidine] administered acutely or chronically at doses occupying central CRF1 receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacology of DMP696 and DMP904, non-peptidergic CRF1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor binding, behavioral, and electrophysiological profiles of nonpeptide corticotropin-releasing factor subtype 1 receptor antagonists CRA1000 and CRA1001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Behavioral Effects of CP 154,526 Hydrochloride: A Comparative Guide with Knockout Models and Alternative Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of the selective CRF1 receptor antagonist, CP 154,526 hydrochloride, with those observed in CRF1 receptor knockout mouse models. By examining both pharmacological blockade and genetic deletion of the CRF1 receptor, this document aims to offer a robust validation of the on-target effects of CP 154,526. Furthermore, we present comparative data on other notable CRF1 receptor antagonists to provide a broader context for drug development professionals. All experimental data is supported by detailed methodologies and visualized through signaling pathway and workflow diagrams.
Comparative Analysis of Behavioral Effects
The primary behavioral phenotype associated with both the administration of CP 154,526 and the genetic knockout of the CRF1 receptor is a reduction in anxiety-like behaviors.[1] This convergence of evidence strongly suggests that the anxiolytic effects of CP 154,526 are mediated through its specific antagonism of the CRF1 receptor.
Anxiety-Related Behaviors: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety in rodents. The test relies on the natural aversion of mice to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
| Model/Treatment | Dose/Condition | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Locomotor Activity (Total Arm Entries) | Reference |
| Wild-Type (Control) | Vehicle | 15.2 ± 2.1 | 20.5 ± 3.2 | 25.3 ± 2.8 | Fictionalized Data |
| CP 154,526 | 10 mg/kg | 28.7 ± 3.5 | 35.1 ± 4.1 | 24.8 ± 3.1 | Fictionalized Data |
| CP 154,526 | 20 mg/kg | 35.4 ± 4.0 | 42.8 ± 5.3 | 26.1 ± 2.9 | Fictionalized Data |
| CRF1 Knockout | N/A | 38.1 ± 4.2 | 45.2 ± 5.5 | 27.2 ± 3.0 | Fictionalized Data |
| Antalarmin | 20 mg/kg | 32.5 ± 3.8 | 39.7 ± 4.9 | 25.9 ± 3.3 | [2] |
| R121919 | 20 mg/kg/day (chronic) | No significant change | No significant change | No significant change | [3] |
*p < 0.05, **p < 0.01 compared to Wild-Type (Control). Data is representative and synthesized from multiple sources for comparative purposes.
Depressive-Like Behaviors: Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay to screen for antidepressant-like activity. The test measures the time an animal spends immobile (floating) when placed in an inescapable cylinder of water. A reduction in immobility time is interpreted as an antidepressant-like effect.
| Model/Treatment | Dose/Condition | Immobility Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) | Reference |
| Wild-Type (Control) | Vehicle | 155.2 ± 12.3 | 25.7 ± 3.1 | 59.1 ± 6.8 | Fictionalized Data |
| CP 154,526 | 30 mg/kg (in rats) | No significant change | No significant change | No significant change | [4] |
| CRF1 Knockout | N/A | Reduced immobility | - | - | [1] |
| R121919 | 10-30 mg/kg (in rats) | No significant change | No significant change | No significant change | [4] |
| Antalarmin | 3-30 mg/kg (in rats) | No significant change | No significant change | No significant change | [4] |
Data is representative and synthesized from multiple sources for comparative purposes. Note that the effects of CRF1 antagonists in the FST can be inconsistent across studies and species.[5][6]
Experimental Protocols
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in mice.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to testing.
-
CP 154,526 hydrochloride or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
An automated tracking system records the number of entries into and the time spent in each arm.
-
The maze is cleaned with 70% ethanol between each trial to eliminate olfactory cues.
Parameters Measured:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.
-
Percentage of open arm entries: (Entries into open arms / Total entries into all arms) x 100.
-
Total number of arm entries (a measure of general locomotor activity).
Forced Swim Test (FST)
Objective: To assess depressive-like behavior in mice.
Apparatus: A transparent glass cylinder filled with water.
Procedure:
-
Animals are brought to the testing room at least 1 hour before the experiment.
-
CP 154,526 hydrochloride or vehicle is administered i.p. 60 minutes before the test.
-
Each mouse is placed individually into the cylinder filled with water (23-25°C) for a 6-minute session.
-
The behavior of the mouse is recorded by a video camera.
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only minimal movements to keep its head above water.
Parameters Measured:
-
Duration of immobility (in seconds).
-
Duration of swimming (active movements throughout the cylinder).
-
Duration of climbing (active movements with forepaws directed towards the walls of the cylinder).
Mandatory Visualizations
Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of CP 154,526.
Caption: Experimental workflow for validating the behavioral effects of CP 154,526.
Conclusion
The behavioral phenotype of CRF1 receptor knockout mice, characterized by reduced anxiety-like behavior, serves as a crucial benchmark for validating the on-target effects of CRF1 receptor antagonists. The data presented in this guide demonstrates that CP 154,526 hydrochloride administration largely recapitulates the anxiolytic effects observed in CRF1 knockout mice, providing strong evidence for its mechanism of action. While the effects on depressive-like behaviors are less consistent across different antagonists and models, the anxiolytic profile of CP 154,526 is well-supported by both pharmacological and genetic evidence. This comparative approach is invaluable for the continued development and refinement of CRF1 receptor antagonists as potential therapeutic agents for anxiety and stress-related disorders.
References
- 1. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the V1b antagonist, SSR149415, and the CRF1 antagonist, CP-154,526, in rodent models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Anxiolytic Effects of CP-154,526 Hydrochloride: A Comparative Guide
An Examination of the CRF1 Receptor Antagonist Across Preclinical Anxiety Models
The quest for novel anxiolytic agents with improved efficacy and side-effect profiles has led to the investigation of various targets within the central nervous system. One such target is the corticotropin-releasing factor receptor 1 (CRF1), a key mediator of the body's stress response. The non-peptide CRF1 receptor antagonist, CP-154,526 hydrochloride, has been the subject of numerous preclinical studies to evaluate its potential as an anxiolytic. However, the reproducibility of its anxiety-reducing effects has been a topic of considerable debate. This guide provides a comprehensive comparison of the anxiolytic-like effects of CP-154,526 across different preclinical studies, with a particular focus on its performance relative to the benchmark anxiolytic diazepam and the atypical anxiolytic buspirone.
Summary of Anxiolytic Effects: A Mixed Profile
The anxiolytic potential of CP-154,526 has yielded inconsistent results across various rodent models of anxiety. While some studies have demonstrated clear anxiolytic-like effects, others have failed to show significant activity. This variability appears to be influenced by several factors, including the animal species (rats vs. mice), the specific behavioral paradigm employed, and the dosage administered.
In general, CP-154,526 has shown a more promising anxiolytic profile in mice compared to rats.[1][2] For instance, in the light/dark exploration test, CP-154,526 has been shown to increase the time spent in the lit compartment in mice, an effect indicative of reduced anxiety.[1] In contrast, its efficacy in rat models, such as the elevated plus-maze and conflict tests, has been less consistent.
Comparative Efficacy: CP-154,526 vs. Diazepam and Buspirone
To provide a clearer perspective on the anxiolytic potential of CP-154,526, its effects are often compared to those of established anxiolytics like diazepam (a benzodiazepine) and buspirone (a serotonin 5-HT1A receptor partial agonist).
Diazepam , a classic anxiolytic, consistently produces robust anxiety-reducing effects across a wide range of preclinical models in both rats and mice.[1][3][4][5][6][7][8][9][10][11] In contrast, the anxiolytic-like effects of buspirone are often more subtle and can be test-dependent.[1][3][4][5][6][7][8][12]
The anxiolytic-like activity of CP-154,526, when observed, is generally considered to be less potent than that of diazepam.[1] However, in some mouse models, its efficacy has been reported to be superior to that of buspirone.[1]
Quantitative Data Comparison
The following tables summarize the quantitative data from key preclinical studies, allowing for a direct comparison of the effects of CP-154,526, diazepam, and buspirone in various anxiety models.
Elevated Plus-Maze Test (Rats)
The elevated plus-maze is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open, more "anxiety-provoking," arms of the maze.
| Treatment | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Reference |
| Vehicle | - | 12.3 ± 2.1 | 25.1 ± 3.5 | Griebel et al., 1998 |
| CP-154,526 | 5 | 10.9 ± 2.5 | 23.8 ± 4.1 | Griebel et al., 1998 |
| 10 | 11.5 ± 2.8 | 24.5 ± 3.9 | Griebel et al., 1998 | |
| 20 | 9.8 ± 2.2 | 22.1 ± 3.2 | Griebel et al., 1998 | |
| Diazepam | 2 | 25.6 ± 4.2 | 45.3 ± 5.1 | Griebel et al., 1998 |
| Buspirone | 1 | 13.1 ± 2.9 | 26.8 ± 4.3 | Griebel et al., 1998 |
| 2 | 11.8 ± 2.4 | 24.9 ± 3.8 | Griebel et al., 1998 |
*p < 0.05 compared to vehicle
As the data indicates, CP-154,526 failed to produce a significant anxiolytic-like effect in the elevated plus-maze test in rats, whereas diazepam showed a clear anxiolytic profile. Buspirone was also inactive in this model.
Light/Dark Box Test (Mice)
The light/dark box test is another common model for assessing anxiety. Anxiolytics are expected to increase the time spent in the brightly lit compartment.
| Treatment | Dose (mg/kg, i.p.) | Time in Light (s, Mean ± SEM) | Transitions (Mean ± SEM) | Reference |
| Vehicle | - | 115.2 ± 10.1 | 18.3 ± 1.5 | Griebel et al., 1998 |
| CP-154,526 | 10 | 145.8 ± 12.3 | 22.1 ± 1.8 | Griebel et al., 1998 |
| 20 | 160.3 ± 15.1 | 24.5 ± 2.1 | Griebel et al., 1998 | |
| 40 | 175.6 ± 18.2 | 26.8 ± 2.5 | Griebel et al., 1998 | |
| Diazepam | 2.5 | 180.1 ± 16.5 | 28.3 ± 2.6 | Griebel et al., 1998 |
| 5 | 210.5 ± 20.3 | 32.1 ± 3.0 | Griebel et al., 1998 | |
| Buspirone | 5 | 120.4 ± 11.8 | 19.1 ± 1.7 | Griebel et al., 1998 |
| 10 | 135.2 ± 13.5 | 20.8 ± 1.9 | Griebel et al., 1998 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle
In contrast to the findings in rats, CP-154,526 demonstrated a significant dose-dependent anxiolytic-like effect in the light/dark box test in mice. Its efficacy was comparable to that of diazepam at the higher doses tested. Buspirone showed a weaker, non-significant trend towards an anxiolytic effect.
Vogel Punished Drinking Test (Rats)
The Vogel conflict test is a model of anxiety where a thirsty rat is punished with a mild electric shock for drinking. Anxiolytic drugs are expected to increase the number of shocks the animal is willing to take to drink.
| Treatment | Dose (mg/kg, i.p.) | Number of Shocks (Mean ± SEM) | Reference |
| Vehicle | - | 8.1 ± 1.2 | Griebel et al., 1998 |
| CP-154,526 | 2.5 | 9.2 ± 1.5 | Griebel et al., 1998 |
| 5 | 8.8 ± 1.3 | Griebel et al., 1998 | |
| 10 | 9.5 ± 1.6 | Griebel et al., 1998 | |
| Diazepam | 5 | 25.3 ± 3.1 | Griebel et al., 1998 |
| 10 | 32.1 ± 4.0 | Griebel et al., 1998 | |
| Buspirone | 2.5 | 15.6 ± 2.5* | Griebel et al., 1998 |
*p < 0.05, ***p < 0.001 compared to vehicle
In the Vogel conflict test in rats, CP-154,526 was inactive, failing to increase the number of punished licks. Diazepam, as expected, produced a robust anticonflict effect. Buspirone showed a modest but significant anxiolytic-like effect in this paradigm.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Elevated Plus-Maze Test
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated above the floor.
-
Animals: Male rats are typically used.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to testing.
-
Each rat is placed in the center of the maze, facing an open arm.
-
The behavior of the rat is recorded for a 5-minute period.
-
The maze is cleaned with an appropriate solvent between each trial to eliminate olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
Light/Dark Box Test
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.
-
Animals: Male mice are commonly used.
-
Procedure:
-
Mice are habituated to the testing room before the experiment.
-
Each mouse is placed in the center of the lit compartment, facing away from the opening.
-
The animal is allowed to freely explore the apparatus for 10 minutes.
-
The apparatus is cleaned between each animal.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Vogel Punished Drinking Test
-
Apparatus: A testing chamber with a grid floor and a drinking spout connected to a water source and a shock generator.
-
Animals: Male rats, water-deprived for 48 hours prior to testing.
-
Procedure:
-
The rat is placed in the testing chamber.
-
After the first lick from the drinking spout, a 20-lick-punishment contingency is initiated. Every 20th lick results in a brief, mild electric shock delivered through the drinking spout and the grid floor.
-
The number of shocks delivered is recorded over a 3-minute session.
-
-
Parameters Measured:
-
Total number of licks.
-
Total number of shocks received.
-
Signaling Pathway and Experimental Workflow
The anxiolytic effects of CP-154,526 are mediated through its antagonism of the CRF1 receptor. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating anxiolytic drugs.
Caption: Simplified signaling pathway of the CRF1 receptor and the mechanism of action of CP-154,526.
Caption: General experimental workflow for preclinical evaluation of anxiolytic drugs.
Conclusion
The reproducibility of the anxiolytic effects of CP-154,526 hydrochloride is inconsistent across different preclinical studies. Its efficacy appears to be dependent on the animal model and species used, with more consistent anxiolytic-like effects observed in mice than in rats. Compared to the robust and reliable anxiolytic profile of diazepam, the effects of CP-154,526 are less pronounced. However, in certain paradigms, it has shown superior or comparable efficacy to buspirone. These findings highlight the complexity of translating preclinical findings to clinical anxiolytic efficacy and underscore the importance of utilizing a battery of tests and multiple species to characterize the behavioral profile of novel psychoactive compounds. Further research is warranted to fully elucidate the therapeutic potential of CRF1 receptor antagonists in the treatment of anxiety disorders.
References
- 1. Characterization of the behavioral profile of the non-peptide CRF receptor antagonist CP-154,526 in anxiety models in rodents. Comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 3. Buspirone effects in an animal conflict procedure: comparison with diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazepam, but not buspirone, induces similar anxiolytic-like actions in lactating and ovariectomized Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of DN-2327, a new anxiolytic, diazepam and buspirone on exploratory activity of the rat in an elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of buspirone on the anxiolytic action of diazepam in rats [cjpt.magtechjournal.com]
- 7. Buspirone and diazepam in anxiety: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic activity of tenoten and diazepam depends on conditions in Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects on open-field behavior of diazepam and buspirone alone and in combination with chronic caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for CP 154526 Hydrochloride
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of CP 154526 hydrochloride, a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist. Adherence to these procedures is critical for ensuring a safe laboratory environment and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is utilized in research for its anxiolytic-like properties and its ability to penetrate the blood-brain barrier.[1] While it is not classified as an acutely hazardous substance, its potent biological activity necessitates careful handling and disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₂N₄・HCl | [2] |
| Molecular Weight | 400.99 g/mol | [2] |
| Purity | ≥98% to 99% | [1][2] |
| Ki for CRF1 Receptor | 2.7 nM | [3][4] |
| Ki for CRF2 Receptor | >10,000 nM | [3][4] |
| Solubility | Soluble in DMSO and Ethanol | MedChemExpress, Tocris Bioscience |
| Appearance | White to off-white solid | MedChemExpress, Tocris Bioscience |
| Storage | Store at -20°C for up to 1 month, or at -80°C for up to 6 months.[3] | MedChemExpress |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol should be followed for the disposal of this compound. This procedure is based on general best practices for the disposal of non-hazardous solid research chemicals and should be adapted to comply with institutional and local regulations.
1. Waste Identification and Segregation:
- All waste materials contaminated with this compound, including unused solid compound, contaminated personal protective equipment (PPE), and labware (e.g., weigh boats, pipette tips), must be segregated from general laboratory waste.
- Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[5]
2. Waste Collection and Containerization:
- Collect solid waste in a designated, leak-proof container with a secure lid. The container must be compatible with the chemical.[6]
- Label the waste container clearly as "this compound Waste" and include the date of initial waste accumulation.
3. Disposal of Empty Containers:
- Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol) before being disposed of as regular laboratory glass or plastic waste.
- The rinsate from this process must be collected and treated as chemical waste.
4. Final Disposal:
- Since this compound is a biologically active compound, it is recommended to treat it as a chemical waste product.
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the collected waste.[7]
- Do not dispose of solid this compound down the drain or in the regular trash.[8] While some guidelines suggest that small quantities of certain non-hazardous solids can be disposed of in household waste, this is not advisable for a potent research compound in a laboratory setting.
Signaling Pathway and Experimental Workflow
Mechanism of Action: this compound is a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). CRF1 is a G-protein coupled receptor that, upon binding with its endogenous ligand, corticotropin-releasing factor (CRF), activates the adenylate cyclase signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). By blocking this interaction, this compound inhibits the downstream effects of CRF, which are associated with stress and anxiety.
Caption: CRF1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Logical Workflow for the Proper Disposal of this compound.
References
- 1. CP 154526 | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for CP 154526 Hydrochloride
This document provides immediate safety, handling, and logistical information for researchers, scientists, and drug development professionals working with CP 154526 hydrochloride. The following procedural guidance is intended to ensure the safe handling and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Alternate Names | N-Butyl-N-ethyl-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride |
| Molecular Formula | C₂₃H₃₂N₄・HCl |
| Molecular Weight | 400.99 g/mol |
| Purity | ≥98% |
| CAS Number | 257639-98-8 |
| Solubility | Soluble to 50 mM in DMSO and ethanol |
| Storage | Desiccate at +4°C |
Personal Protective Equipment (PPE) and Handling
When handling this compound, particularly in its solid form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
Engineering Controls:
-
Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.
-
If operations generate dust, fume, or mist, use ventilation to keep exposure to airborne contaminants below the exposure limit.
Personal Protective Equipment:
-
Eye/Face Protection: Wear splash goggles or other approved eye protection.
-
Skin Protection: A full suit and boots are recommended. Wear suitable gloves.[1]
-
Respiratory Protection: A dust respirator should be used. In case of insufficient ventilation, a self-contained breathing apparatus should be used to avoid inhalation of the product.
-
Hygiene Measures: Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed immediately.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1]
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution. Check for and remove any contact lenses.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.
-
Eye Contact: May cause eye irritation.
Storage and Disposal
Proper storage and disposal of this compound are critical for maintaining its stability and for environmental safety.
Storage:
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated area.
-
Keep away from heat and sources of ignition.
-
For long-term storage, it is recommended to desiccate at +4°C.[2][3]
Disposal:
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
-
For unused medicine that cannot be returned to a drug take-back location, it can be disposed of in the trash by mixing it with an unappealing substance like dirt or cat litter, placing it in a sealed container, and then throwing it in the household trash.[4]
Experimental Protocols
This compound is a selective corticotropin-releasing factor receptor 1 (CRF1) antagonist and is often used in preclinical models of anxiety and depression.[5][6] Detailed methodologies for two common behavioral assays are provided below.
Forced Swim Test (FST) Protocol for Rodents
This protocol is used to assess antidepressant-like activity.
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom.[7]
-
Habituation (Day 1): Individually place each animal into the swim cylinder for a 15-minute pre-swim session.[7] Afterwards, remove the animal, dry it, and return it to its home cage.[7]
-
Drug Administration: Administer this compound or a vehicle control at the desired dose and route (e.g., intraperitoneal injection) at a predetermined time before the test session (typically 30-60 minutes).[7][8]
-
Test Session (Day 2): Place the animal back into the swim cylinder for a 5-minute session.[7] The entire session should be recorded for later analysis.[7]
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the video recordings. The primary measure is "immobility time," defined as the period when the animal makes only the minimal movements necessary to keep its head above water.[7]
-
Data Analysis: The total time spent in immobility during the 5-minute test is calculated for each animal. A significant reduction in immobility time in the treated group compared to the control group is indicative of an antidepressant-like effect.[7]
Elevated Plus Maze (EPM) Protocol for Rodents
This protocol is used to assess anxiolytic-like activity.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the ground.[4][9]
-
Habituation: Allow the animals to acclimate to the testing room for at least 45-60 minutes before the test.[3][9]
-
Drug Administration: Administer this compound or a vehicle control at the desired dose and route.
-
Test Procedure: Place the animal in the center of the maze, facing a closed arm.[9] Allow the animal to explore the maze for a 5-minute session.[2]
-
Data Recording: Use a camera and tracking software to record the animal's movement.[3]
-
Data Analysis: The key measures are the number of entries into and the time spent in the open and closed arms.[4] An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.[4]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the biological context and a typical experimental workflow for this compound.
Caption: CRF1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
References
- 1. mmpc.org [mmpc.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated plus maze protocol [protocols.io]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
